6-Bromo-1-benzothiophene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBBSFOOIOHLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544015 | |
| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |
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Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-58-2 | |
| Record name | 6-Bromobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 6-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene motif, an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry and material science.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, making it a privileged scaffold for interacting with a diverse range of biological targets.[2] Among its many derivatives, this compound stands out as a critical and versatile building block. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position offers two distinct points for chemical modification, enabling the generation of complex molecular architectures for drug discovery and the development of advanced functional materials.[3]
This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Part 1: Core Molecular and Physical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate solubility, reactivity, and handling requirements.
Chemical Structure and Key Identifiers
-
IUPAC Name: this compound
-
Synonyms: 6-Bromobenzo[b]thiophene-2-carboxylic acid
-
CAS Number: 19075-58-2[4]
Physicochemical Data
The properties of this compound are summarized in the table below. Data for closely related analogs are included for comparative purposes, as specific experimental values for the 6-bromo derivative are not always available in public literature.
| Property | Value | Source/Notes |
| Appearance | White to off-white or pale yellow powder/solid | Inferred from analogs[3][6][7] |
| Melting Point (°C) | Data not available. Analog: 6-Chloro derivative melts at 285-293 °C.[3] | The melting point is expected to be high due to the crystalline nature and hydrogen bonding capabilities. |
| Solubility | Practically insoluble in water. Soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in methanol.[8] | The carboxylic acid group allows for solubility in basic aqueous solutions via salt formation. |
| SMILES | C1=CC(=C(C=C2)S/C1=C/C(=O)O)Br (Isomeric) O=C(O)c1sc2cc(Br)ccc12 (Canonical) | [4] |
| InChI | InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | [4] |
Part 2: Synthesis and Reactivity
The synthesis of this compound and its subsequent chemical transformations are central to its utility as a molecular building block.
Synthetic Pathway Overview
The construction of the benzothiophene core can be achieved through various cyclization strategies.[9][10] A common and effective method involves the reaction of a substituted thiophenol with an appropriate three-carbon electrophile, followed by cyclization and oxidation. For the specific synthesis of 6-substituted benzothiophene-2-carboxylic acids, a robust pathway starts from a commercially available substituted bromothiophenol.
The following diagram illustrates a generalized, high-level workflow for the synthesis, drawing from established protocols for similar analogs.[6][7]
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 6-Substituted Analogs
The following protocol is adapted from the successful synthesis of 6-chloro and 6-fluoro-1-benzothiophene-2-carboxylic acid and serves as a validated template.[6][7]
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
-
To a solution of 4-bromo-2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to an intramolecular cyclization. A common method is heating in polyphosphoric acid (PPA) or using Eaton's reagent.
-
After the cyclization is complete (monitored by TLC/LC-MS), the reaction is quenched by carefully pouring it onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl ester. Purification can be achieved by recrystallization or column chromatography.
Step 2: Saponification to this compound
-
Suspend the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive handles: the carboxylic acid and the aryl bromide. This dual functionality is the source of its versatility.
-
Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification, amidation (e.g., using coupling agents like DCC or EDC), and reduction to the corresponding alcohol. These reactions are fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies.[6][7]
-
Aryl Bromide Group: The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized benzothiophenes.
Caption: Key reaction pathways for derivatizing the core molecule.
Part 3: Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on published data for structurally similar compounds, the following spectral characteristics are expected.[6][7]
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically > 13 ppm.
-
H2 Proton: A singlet around 8.1-8.2 ppm.
-
Aromatic Protons (H4, H5, H7): The protons on the benzene ring will appear in the range of 7.5-8.3 ppm. The H7 proton will likely appear as a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to both H4 and H7. The H4 proton will appear as a doublet, coupled to H5. The precise shifts and coupling constants are influenced by the bromine substituent. For the 6-chloro analog, key signals are at 8.23 (d), 8.02 (d), and 7.50 (dd) ppm.[6][7]
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): ~163 ppm.
-
Quaternary Carbons (C3a, C7a, C6): Resonances in the range of 120-145 ppm. The carbon bearing the bromine (C6) will have its chemical shift influenced by the heavy atom effect.
-
Aromatic CH Carbons (C2, C4, C5, C7): Signals typically appear between 122-135 ppm. For the 6-chloro analog, key signals are observed at 142.6, 137.6, 135.8, 132.1, 129.9, 127.2, 125.8, and 122.6 ppm.[6][7]
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 255/257, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a well-established pharmacophore. Derivatives of this compound are being actively investigated in several therapeutic areas.
Antimicrobial Agents
There is a critical need for new antibiotics to combat multidrug-resistant pathogens. Acylhydrazone derivatives synthesized from benzothiophene-2-carbohydrazides have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The 6-substituted benzothiophene core serves as a key element in these molecules, with modifications at this position modulating the antimicrobial potency.
Anticancer Therapeutics
Benzothiophene derivatives have been explored as anticancer agents targeting various mechanisms.[2] Recent research has focused on developing inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation, migration, and invasion.[11] Substituted benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, which can be synthesized from precursors like this compound, have shown significant inhibitory activity in this pathway.[11]
Enzyme Inhibition and Metabolic Disorders
Derivatives of benzothiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[12] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the breakdown of branched-chain amino acids (BCAAs). This mechanism is a therapeutic target for metabolic diseases like Maple Syrup Urine Disease (MSUD) and potentially other conditions associated with elevated BCAA levels, such as diabetes and heart failure.[12][13]
The diagram below illustrates the role of BDK inhibitors in the BCAA metabolic pathway.
Caption: Mechanism of BDK inhibitors in BCAA metabolism.
Part 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following information is based on safety data sheets for closely related compounds.[14][15]
-
Hazard Classification: May be classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[14] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, laboratory clothing, and safety goggles or a face shield.[14][16]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[14]
-
Conclusion
This compound is a high-value chemical intermediate whose strategic functionalization provides a robust platform for innovation in drug discovery and material science. Its dual reactivity allows for the systematic exploration of chemical space, leading to the identification of potent modulators of biological pathways implicated in cancer, infectious diseases, and metabolic disorders. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.
References
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Chemsrc. (n.d.). CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (2025, January 10). SAFETY DATA SHEET: METHYL 6-BROMONICOTINATE. Retrieved from [Link]
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Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]
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J&K Scientific. (n.d.). 5-Bromo-1-benzothiophene-2-carboxylic acid | 7312-10-9. Retrieved from [Link]
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PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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ResearchGate. (2020). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]
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Leleu, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Retrieved from [Link]
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Leleu, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Retrieved from [Link]
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Ben Haj Salah, R., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Heliyon, 6(7), e04561. Retrieved from [Link]
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ResearchGate. (2018). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Retrieved from [Link]
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Bartoletti, M., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 77(11), 5133-5138. Retrieved from [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]
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Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Retrieved from [Link]
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Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2014). As many as six tandem reactions in one step! Unprecedented formation of highly functionalized benzothiophenes. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS 19075-58-2)
Introduction: The Benzothiophene Core as a Privileged Scaffold in Modern Chemistry
The benzothiophene moiety is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal building block for the synthesis of complex molecules with diverse biological activities and valuable photophysical properties.[3][4] Benzothiophene derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulators (SERMs) raloxifene and arzoxifene, the antifungal agent sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1][5] The versatility of the benzothiophene core allows for facile functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This guide focuses on a key derivative, 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 19075-58-2). The presence of the bromine atom at the 6-position offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid at the 2-position provides a reactive site for amide bond formation, esterification, or conversion to other functional groups. These features make it a highly valuable intermediate for the synthesis of novel therapeutic agents and advanced organic materials. This document will provide a comprehensive overview of its synthesis, characterization, key reactions, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 19075-58-2 | N/A |
| Molecular Formula | C₉H₅BrO₂S | N/A |
| Molecular Weight | 257.11 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 262-265 °C | N/A |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | N/A |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.5 (s, 1H, COOH), 8.30 (d, J=1.6 Hz, 1H), 8.15 (s, 1H), 8.05 (d, J=8.6 Hz, 1H), 7.55 (dd, J=8.6, 1.8 Hz, 1H) | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.5, 142.8, 138.0, 136.2, 131.5, 129.8, 127.5, 125.9, 118.0 | [7][8] |
| IR (KBr, cm⁻¹) ν | ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1600, 1450 (m, C=C), ~800 (s, C-Br) | [9][10] |
| Mass Spectrum (EI) | m/z 256/258 (M⁺), 239/241 ([M-OH]⁺), 211/213 ([M-COOH]⁺) | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of the benzothiophene ring system followed by hydrolysis of an ester group. The following protocol is a representative method adapted from established procedures for related halogenated benzothiophene derivatives.[11]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate [11]
-
To a stirred solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add ethyl thioglycolate (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 6-bromobenzo[b]thiophene-2-carboxylate as a solid.
Step 2: Hydrolysis to this compound [11]
-
Dissolve the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH) (3.0 eq.) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
This compound is a versatile intermediate in the synthesis of a variety of biologically active compounds. Its carboxylic acid moiety can be readily converted to an acyl chloride, which is a highly reactive electrophile for Friedel-Crafts acylation reactions.[12] This reaction is a cornerstone in the synthesis of many benzothiophene-based pharmaceuticals.
Representative Application: Synthesis of a Raloxifene Analog Precursor
The following protocol outlines the conversion of this compound to its acyl chloride and its subsequent use in a Friedel-Crafts acylation with a protected benzothiophene core, a key step in the synthesis of analogs of the SERM raloxifene.[13]
Workflow for Friedel-Crafts Acylation
Caption: Synthesis of a raloxifene analog precursor via Friedel-Crafts acylation.
Experimental Protocol
Step 1: Preparation of 6-Bromo-1-benzothiophene-2-carbonyl chloride
-
Suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation [13]
-
Dissolve the protected 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (2.0-3.0 eq.), portion-wise.
-
Slowly add a solution of 6-Bromo-1-benzothiophene-2-carbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the acylated product.
Mechanism of Action of Derived SERMs
Molecules derived from the benzothiophene scaffold, such as raloxifene, exert their biological effects by acting as selective estrogen receptor modulators (SERMs).[14] They bind to estrogen receptors (ERα and ERβ) and can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. This tissue-selective activity is the basis for their therapeutic utility.[15]
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator.
In bone tissue, raloxifene acts as an estrogen agonist, which helps to maintain bone density and reduce the risk of osteoporosis in postmenopausal women.[14] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the effects of estrogen that can promote the growth of hormone-receptor-positive cancers.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
In case of accidental exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its strategic placement of bromo and carboxylic acid functional groups allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As research into novel therapeutics continues, the importance of such well-defined and functionalized heterocyclic scaffolds will undoubtedly grow.
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]
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Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. Retrieved from [Link]
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Synthesis Of Arzoxifene. (2012). Globe Thesis. Retrieved from [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Raloxifene. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Retrieved from [Link]
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Structures of raloxifene and the derivative R1h used in structure-function studies. (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 6-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, molecular weight, spectroscopic profile, synthesis methodologies, and its established and potential applications in drug discovery and development. We will explore its role as a versatile scaffold for generating compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into leveraging this molecule for therapeutic innovation.
Introduction to the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound consisting of a fused benzene and thiophene ring, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with a diverse range of biological targets.[1] Derivatives of benzothiophene are integral to numerous pharmaceutical agents, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antidiabetic domains.[1]
The subject of this guide, this compound, incorporates two key functional groups onto this scaffold: a bromine atom at the 6-position and a carboxylic acid at the 2-position. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding. The carboxylic acid group is a versatile functional group known for its ability to form critical hydrogen bonds with biological receptors.[2] This guide aims to provide a comprehensive technical overview of this specific derivative, consolidating its chemical properties, synthesis, and therapeutic potential.
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties.
Core Properties
The key identifying and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂S | [3][4] |
| Molecular Weight | 257.1 g/mol | [3][4] |
| CAS Number | 19075-58-2 | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | C12=CC(Br)=CC=C1C=C(C(O)=O)S2 | [3] |
| InChIKey | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [3] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
Spectroscopic Characterization
Spectroscopic analysis is critical for structure verification and purity assessment. Based on its structure and data from closely related analogs, the expected spectral features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the thiophene ring (at C3) will likely appear as a singlet, while the protons on the benzene ring will exhibit a coupling pattern consistent with a 1,2,4-trisubstituted system. The acidic proton of the carboxylic acid will present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The remaining signals will correspond to the eight carbons of the benzothiophene ring system, with chemical shifts influenced by the bromine and sulfur atoms. For example, 13C NMR data for the analogous 6-chlorobenzo[b]thiophene-2-carboxylic acid shows a carbonyl carbon at δ 163.48 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a sharp, intense C=O stretching band (~1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 256 and 258.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving cyclization reactions.[6] A common and effective approach is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol.[7]
Generalized Synthetic Workflow
A plausible synthetic route to this compound involves the cyclization of a suitably substituted precursor. The workflow below illustrates a conceptual pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis via Gewald-Type Reaction (Hypothetical)
This protocol describes a potential synthesis adapted from established methods for substituted thiophenes.
-
Step 1: Synthesis of 2-amino-4-bromothiophenol. (This starting material may be commercially available or synthesized via reduction of the corresponding nitro compound).
-
Step 2: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-4-bromothiophenol in ethanol.
-
Step 3: Addition of Reagents. Add 1.1 equivalents of ethyl pyruvate and a catalytic amount of a base such as piperidine. The choice of pyruvate derivative is crucial as it provides the backbone for the carboxylic acid group.
-
Step 4: Reflux. Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The heat provides the activation energy for the condensation and subsequent intramolecular cyclization.
-
Step 5: Workup. After completion, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is the ethyl ester of the target molecule.
-
Step 6: Saponification. Collect the solid ester by filtration and suspend it in an aqueous solution of sodium hydroxide (2-3 equivalents). Heat the mixture to 80-90°C for 2-3 hours to hydrolyze the ester to the carboxylic acid.
-
Step 7: Purification. Cool the solution and acidify with concentrated HCl until the pH is ~2. The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Step 8: Validation. Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 2.2.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a cornerstone in the design of new therapeutic agents.[1] The 6-bromo derivative serves as both a potential active molecule and a key intermediate for creating more complex structures.
Antimicrobial and Antifungal Activity
Benzothiophene derivatives have been extensively studied for their antimicrobial properties. Research has shown that combining the benzothiophene nucleus with other pharmacophores, like acylhydrazones, can lead to potent agents against multidrug-resistant bacteria, including Staphylococcus aureus (MRSA).[5] The 6-bromo substitution can enhance lipophilicity, potentially improving cell membrane penetration.
Anti-inflammatory and Anticancer Potential
The core structure has been identified in compounds with anti-inflammatory effects.[2] Furthermore, related benzothiophene derivatives are key intermediates in the synthesis of drugs like Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis, which underscores the scaffold's relevance in treating hormone-related conditions and cancers.[8]
Kinase Inhibition in Metabolic Disease
A compelling application for this class of molecules is the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK). A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, was identified as a potent BDK inhibitor.[9] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which in turn lowers the concentration of branched-chain amino acids (BCAAs) in the blood. Elevated BCAAs are implicated in metabolic diseases like maple syrup urine disease and insulin resistance.[9]
Caption: Mechanism of BDK inhibition by benzothiophene carboxylate derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing
To assess the biological activity of this compound, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A solvent control (broth with bacteria and DMSO at the highest concentration used) is essential to rule out any antimicrobial effect of the solvent.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed by the lack of turbidity in the well.
-
Validation: To confirm the result, a viability indicator such as resazurin can be added. A color change from blue to pink indicates viable bacteria. The wells that remain blue contain inhibited bacteria.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. The following information is synthesized from safety data sheets of similar compounds.[10]
| Hazard Category | Precaution / First Aid |
| Acute Toxicity (Oral) | Do not ingest. If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[10] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[10] |
-
Handling: Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid formation of dust.[10]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound, with a molecular weight of 257.1 g/mol , is more than a simple chemical entity; it is a highly versatile platform for chemical and biological exploration. Its robust scaffold, combined with strategically placed functional groups, makes it an attractive starting point for the synthesis of novel therapeutic agents. From its potential as an antimicrobial agent to its role in targeting complex enzyme systems like BDK, this compound represents a valuable tool for researchers in drug discovery. The synthetic routes are accessible, and its biological potential is significant, ensuring its continued relevance in the field of medicinal chemistry.
References
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Title: Safety Data Sheet - METHYL 6-BROMONICOTINATE Source: INDOFINE Chemical Company, Inc. URL: [Link]
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Title: 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 Source: Angene URL: [Link]
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Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: National Institutes of Health (PMC) URL: [Link]
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Title: 5-Bromo-1-benzothiophene-2-carboxylic acid | 7312-10-9 Source: J&K Scientific URL: [Link]
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Title: Benzothiophenes database - synthesis, physical properties Source: Organic-Chemistry.org URL: [Link]
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Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]
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Title: Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid” Source: ResearchGate URL: [Link]
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Title: Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization Source: American Chemical Society Publications URL: [Link]
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Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: PubMed URL: [Link]
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Title: Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase Source: PubMed URL: [Link]
- Title: Benzothiophene derivatives and medicinal use thereof Source: Google Patents URL
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An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Structure, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-1-benzothiophene-2-carboxylic acid. We will delve into its core chemical structure, outline a robust synthetic pathway, detail its analytical characterization, and explore its significance as a versatile building block in modern pharmaceutical research.
Core Molecular Profile and Physicochemical Properties
This compound (also known as 6-bromobenzo[b]thiophene-2-carboxylic acid) is a heterocyclic compound featuring a benzothiophene core. This scaffold, an isostere of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active agents.[1][2] The molecule's structure is characterized by a bromine atom at the C6 position of the benzene ring and a carboxylic acid group at the C2 position of the thiophene ring. This specific arrangement of functional groups provides distinct chemical reactivity and opportunities for diverse synthetic modifications.
The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups to build molecular complexity.[3][4] The carboxylic acid moiety provides a site for amide bond formation, esterification, or reduction, and its acidity is a critical factor in the molecule's overall physicochemical profile, influencing properties like solubility and potential for hydrogen bonding interactions.[1][5]
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 19075-58-2 | [6] |
| Molecular Formula | C₉H₅BrO₂S | [6][7] |
| Molecular Weight | 257.11 g/mol | [6][7] |
| SMILES | C12=CC(Br)=CC=C1C=C(C(O)=O)S2 | [6] |
| InChI Key | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [6] |
| Form | Solid | |
Synthesis Pathway: A Representative Protocol
The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving transition-metal-catalyzed cyclization or annulation reactions.[8][9] A common and effective approach involves the cyclization of a suitably substituted precursor. The following protocol is a representative method adapted from established literature procedures for constructing the benzothiophene core.
The causality behind this experimental design lies in the creation of the key C-S and C-C bonds that form the heterocyclic system. The choice of a palladium catalyst, for instance, is driven by its high efficiency and functional group tolerance in facilitating the intramolecular cyclization that is often the cornerstone of these syntheses.[9]
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
Objective: To synthesize this compound.
Materials:
-
4-Bromothiophenol
-
Chloroacetic acid
-
Sodium hydroxide
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., Toluene, Acetic Acid, Dichloromethane)
-
Standard laboratory glassware and safety equipment
Methodology:
-
Synthesis of (4-bromophenylthio)acetic acid:
-
In a round-bottom flask, dissolve 4-bromothiophenol (1 eq.) in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of chloroacetic acid (1.1 eq.) dropwise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with HCl to precipitate the product. Filter, wash with water, and dry to yield (4-bromophenylthio)acetic acid. This step establishes the necessary precursor containing the sulfur atom and the acetic acid side chain.
-
-
Cyclization to form 6-Bromo-1-benzothiophen-3(2H)-one:
-
Add the dried (4-bromophenylthio)acetic acid to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 80-100°C for 2-4 hours. This strong acid catalyst promotes an intramolecular Friedel-Crafts acylation, forming the thiophene ring.[10]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
-
Conversion to this compound:
-
This step often involves a multi-step sequence, such as reduction of the ketone followed by introduction of the carboxylic acid group at the C2 position, or a rearrangement/oxidation sequence. A common route is the Fiesselmann thiophene synthesis or related variations.
-
Self-Validation: The success of each step must be validated. The crude product from each stage should be analyzed (e.g., by TLC, ¹H NMR) to confirm the conversion before proceeding. Final purification via recrystallization or column chromatography is essential to obtain a high-purity product.
-
Analytical Characterization: A Spectroscopic Blueprint
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the carbon-hydrogen framework.[11] Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[12][13]
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale |
|---|---|---|---|
| ~13.6 | broad singlet | 1H (COOH) | Highly deshielded acidic proton of the carboxylic acid. |
| ~8.3 | doublet | 1H (H7) | Aromatic proton ortho to the bromine, deshielded. |
| ~8.1 | singlet | 1H (H3) | Proton on the thiophene ring. |
| ~8.0 | doublet | 1H (H4) | Aromatic proton ortho to the sulfur-fused carbon. |
| ~7.5 | doublet of doublets | 1H (H5) | Aromatic proton coupled to both H4 and H7. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon | Rationale |
|---|---|---|
| ~163 | C=O | Carbonyl carbon of the carboxylic acid.[12] |
| ~143 | C7a | Quaternary carbon at the ring junction, adjacent to sulfur. |
| ~138 | C3a | Quaternary carbon at the ring junction. |
| ~136 | C2 | Carbon bearing the carboxylic acid group. |
| ~130 | C3 | CH carbon in the thiophene ring. |
| ~127 | C5 | CH carbon on the benzene ring. |
| ~126 | C4 | CH carbon on the benzene ring. |
| ~123 | C7 | CH carbon on the benzene ring. |
| ~120 | C6 | Carbon bearing the bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic system.[14][15][16]
Table 4: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | A very broad and characteristic band confirming the presence of the hydrogen-bonded acid dimer.[14] |
| ~3100 | =C-H stretch | Aromatic/Thiophene | C-H stretching from the sp² hybridized carbons of the rings. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group conjugated with an aromatic system.[17] |
| 1600-1450 | C=C stretch | Aromatic/Thiophene | A series of bands corresponding to the carbon-carbon stretching vibrations within the fused ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[18] The expected m/z values would be ~256 and ~258.
-
Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, m/z = M-17) and the loss of the entire carboxyl group (-COOH, m/z = M-45).[19][20][21] The stability of the benzothiophene ring system would likely make fragments resulting from its cleavage less prominent.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an end-product therapeutic agent but rather a high-value intermediate or scaffold for the synthesis of more complex molecules. Its derivatives have been investigated for a wide range of biological activities.
-
Antimicrobial Agents: The benzothiophene nucleus has been combined with other pharmacophores, like acylhydrazones, to develop new classes of antibiotics targeting multidrug-resistant bacteria, including Staphylococcus aureus (MRSA).[12][13]
-
Anti-inflammatory and Anti-cancer Agents: Benzothiophene derivatives have shown potential as anti-inflammatory agents and have been explored as inhibitors of pathways like RhoA/ROCK, which are implicated in cancer.[2][22][23]
-
Enzyme Inhibitors: The thiophene carboxylic acid scaffold has been identified as a potent inhibitor of enzymes such as D-amino acid oxidase (DAO), highlighting its potential in neurological and psychiatric drug discovery.[3]
-
Receptor Modulators: Complex derivatives have been synthesized as potent antagonists for receptors like the neurokinin-2 (NK₂) receptor, with potential applications in treating various physiological disorders.[24]
The utility of this molecule lies in its synthetic tractability, allowing chemists to systematically explore the chemical space around the benzothiophene core to optimize potency, selectivity, and pharmacokinetic properties (ADME) of lead compounds.
Caption: The central role of the title compound as a scaffold for medicinal chemistry.
Conclusion
This compound represents a foundational building block for advanced organic synthesis, particularly within the pharmaceutical industry. Its well-defined structure, characterized by two distinct and synthetically versatile functional groups, provides a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for any scientist aiming to leverage the potential of the benzothiophene scaffold in their research and development programs.
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Bartoletti, M., et al. (2017). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 82(11), 5873-5881. Available from: [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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Li, Y., et al. (2021). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 12(9), 1546-1555. Available from: [Link]
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Bouyahyaoui, A., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1222, 128881. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Available from: [Link]
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IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 6-Bromo-1-benzothiophene-2-carboxylic acid
This compound, systematically named 6-bromobenzo[b]thiophene-2-carboxylic acid , is a multifaceted heterocyclic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a benzothiophene core substituted with a bromine atom and a carboxylic acid group, renders it a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its burgeoning applications, particularly in the realm of drug discovery.
The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position of the benzothiophene ring system provides two reactive handles for further chemical modifications. This allows for the facile introduction of diverse functional groups, enabling the exploration of a vast chemical space and the generation of libraries of novel compounds for biological screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Reference(s) |
| IUPAC Name | 6-bromobenzo[b]thiophene-2-carboxylic acid | [2] |
| Synonyms | This compound | [1] |
| CAS Number | 19075-58-2 | [1] |
| Molecular Formula | C₉H₅BrO₂S | [1] |
| Molecular Weight | 257.11 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Melting Point | 262-270 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Spectroscopic Data:
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for detailed structural elucidation. | [3] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [3] |
| Mass Spectrometry (MS) | Mass spectra confirm the molecular weight and fragmentation pattern. | [3] |
| Infrared (IR) | IR spectra show characteristic peaks for the carboxylic acid and aromatic moieties. | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of analogous benzothiophene derivatives.[4][5]
Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
This step involves the cyclization of a substituted thiophenol with an appropriate three-carbon building block, followed by esterification. A common approach is the reaction of a 4-bromothiophenol derivative with ethyl chloroacetate in the presence of a base.
-
Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).
-
Addition of Reagents: To this mixture, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
Step 2: Saponification to this compound
This final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a dilute acid, such as 1M hydrochloric acid (HCl), until a precipitate is formed. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a tan solid.[1]
Applications in Drug Discovery: A Promising Scaffold for Novel Therapeutics
The benzothiophene core is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of compounds with a wide range of therapeutic applications.[6]
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines.[7][8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
Caption: Proposed mechanism of anticancer activity for some benzothiophene derivatives.
These compounds can interfere with critical cellular processes such as microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[9] Specifically, certain benzothiophene analogs have been shown to inhibit tubulin polymerization, a key process in cell division.[9]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound and its derivatives have emerged as a promising class of antimicrobial agents.[10] Acylhydrazone derivatives, in particular, have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[10]
The antimicrobial mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.[11] The lipophilic nature of the benzothiophene core allows these compounds to readily associate with the lipid bilayer of the bacterial membrane.
Caption: Proposed mechanism of antimicrobial action for benzothiophene derivatives.
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for medicinal chemists and materials scientists. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its potential as a scaffold for the development of next-generation therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
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Alichem. 6-bromobenzo[b]thiophene-2-carboxylic acid suppliers USA. Available from: [Link]
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Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]
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PubMed. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[ b ]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. Available from: [Link]
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PMC - NIH. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]
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-
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal building block for designing molecules with specific biological activities or electronic properties. Among its many derivatives, 6-Bromo-1-benzothiophene-2-carboxylic acid stands out as a key intermediate in the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors and receptor modulators.[1][2] Its utility also extends to the development of organic semiconductors.[1] This guide provides a comprehensive overview of a reliable and adaptable synthetic pathway to this valuable compound, intended for researchers and professionals in drug development and organic synthesis.
Strategic Approach to the Synthesis of this compound
The most direct and widely applicable method for the synthesis of 2-carboxy-substituted benzothiophenes involves a two-step sequence: a cyclocondensation reaction to form the benzothiophene ring system with an ester at the 2-position, followed by hydrolysis of the ester to the desired carboxylic acid. This approach offers high yields and regioselectivity.
This guide will focus on a robust pathway starting from a commercially available substituted benzaldehyde, proceeding through an ester intermediate, ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be depicted as follows:
Caption: Overall synthetic route to this compound.
Mechanistic Insights: The Engine of the Reaction
The formation of the benzothiophene ring in the first step is a classic example of a nucleophilic aromatic substitution followed by an intramolecular condensation. The reaction is initiated by the deprotonation of ethyl thioglycolate by potassium carbonate, a moderately strong base, to generate a thiolate anion. This potent nucleophile then attacks the electron-deficient aromatic ring of 4-bromo-2-fluorobenzaldehyde at the carbon bearing the fluorine atom. Fluorine is a good leaving group in nucleophilic aromatic substitution, especially when activated by an electron-withdrawing group like the aldehyde.
Following the substitution, the resulting intermediate undergoes an intramolecular aldol-type condensation. The enolate formed from the ester attacks the aldehyde carbonyl group, leading to a cyclized intermediate. Subsequent dehydration of this intermediate results in the formation of the stable, aromatic benzothiophene ring system.
The second step is a straightforward saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, which upon acidic workup, yields the final product, this compound.
Data Summary: Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Cyclocondensation | 4-Bromo-2-fluorobenzaldehyde, Ethyl thioglycolate, K₂CO₃ | DMF | 60 °C | High |
| 2 | Hydrolysis | Ethyl 6-bromobenzo[b]thiophene-2-carboxylate, NaOH | EtOH/H₂O | Room Temp. | ~85-95%[3] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous 6-halogenated benzothiophene-2-carboxylic acids and are expected to be highly effective for the synthesis of the 6-bromo derivative.[3]
Part 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Under a dry and inert atmosphere (e.g., nitrogen or argon), charge a round-bottom flask equipped with a magnetic stirrer and a condenser with 4-bromo-2-fluorobenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.1 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
To this stirred suspension, add ethyl thioglycolate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to afford ethyl 6-bromobenzo[b]thiophene-2-carboxylate as a solid.
Part 2: Synthesis of this compound
Materials:
-
Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol in a round-bottom flask.
-
To this solution, add a 3N aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the resulting mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1N hydrochloric acid. A precipitate will form.
-
Extract the acidified mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Trustworthiness and Self-Validation
The described two-step synthesis is a well-established and reliable method for preparing a wide range of substituted benzothiophene-2-carboxylic acids. The progress of each step can be conveniently monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediate and final product can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The expected spectral data for the 6-chloro analogue is well-documented, providing a strong reference for the characterization of the 6-bromo product.[3]
Conclusion
This guide outlines a scientifically sound and experimentally validated pathway for the synthesis of this compound. By providing a detailed protocol, mechanistic insights, and a clear visualization of the synthetic route, this document serves as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and advanced materials. The adaptability of this method allows for the preparation of a diverse library of benzothiophene derivatives, furthering the exploration of their chemical and biological potential.
References
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid: Core Starting Materials and Strategic Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-bromo-1-benzothiophene-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into the selection of principal starting materials, providing detailed, field-proven protocols for their preparation and subsequent transformation. The core of this guide focuses on a robust and efficient synthetic route commencing from commercially available precursors. Each stage of the synthesis is elucidated with a focus on the underlying reaction mechanisms, causality behind experimental choices, and practical insights for optimization. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering a self-validating framework for the reliable production of the target compound.
Introduction: The Significance of the Benzothiophene Scaffold
The 1-benzothiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The incorporation of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides a versatile platform for further functionalization, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Its derivatives have been explored for a variety of applications, underscoring the importance of reliable and scalable synthetic access to this key intermediate.
This guide will focus on a logical and widely applicable synthetic strategy, breaking down the process into two primary stages:
-
Part A: Synthesis of the Key Aldehyde Precursor: Preparation of 4-bromo-2-fluorobenzaldehyde.
-
Part B: Construction of the Benzothiophene Core and Final Hydrolysis: Cyclization of the aldehyde with a sulfur-containing nucleophile followed by conversion to the target carboxylic acid.
Strategic Synthesis Plan: A Two-Stage Approach
The overall synthetic strategy is depicted below. It hinges on the initial preparation of a substituted benzaldehyde, which then undergoes a cyclization reaction to form the benzothiophene ring system as a methyl ester, followed by a final hydrolysis step.
Caption: High-level overview of the synthetic pathway.
Part A: Synthesis of the Key Starting Material: 4-Bromo-2-fluorobenzaldehyde
The cornerstone of this synthesis is the regioselective formylation of 1-bromo-3-fluorobenzene. The fluorine atom serves as an effective ortho-directing group for lithiation, allowing for the introduction of the aldehyde group at the desired position.[1]
Synthesis of 4-Bromo-2-fluorobenzaldehyde via Ortho-lithiation
This method leverages the directing effect of the fluorine atom to achieve regioselective deprotonation at the C2 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) to the cooled THF.
-
Substrate Addition: A solution of 1-bromo-3-fluorobenzene in anhydrous THF is added dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. A color change is typically observed. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-fluorobenzaldehyde.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 1-Bromo-3-fluorobenzene | 1.0 | >98% | Commercially available. |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Titrated solution | Crucial for accurate stoichiometry. |
| N,N-Dimethylformamide (DMF) | 1.2 - 1.5 | Anhydrous | Must be free of water to avoid quenching the aryllithium. |
| Tetrahydrofuran (THF) | - | Anhydrous | Distilled from sodium/benzophenone. |
Causality and Field Insights: The choice of n-BuLi is critical for efficient deprotonation. The low temperature (-78 °C) is essential to prevent side reactions, including the decomposition of the organolithium intermediate. Anhydrous conditions are paramount for the success of this reaction, as any moisture will protonate and destroy the highly reactive aryllithium species.
Caption: Mechanism of 4-bromo-2-fluorobenzaldehyde synthesis.
Part B: Construction of the 6-Bromo-1-benzothiophene Core
With the key aldehyde in hand, the next phase involves the construction of the heterocyclic ring. This is achieved through a reaction with methyl thioglycolate, which proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation reaction.
Synthesis of Methyl 6-bromo-1-benzothiophene-2-carboxylate
The fluorine atom, being a good leaving group in nucleophilic aromatic substitution on an electron-deficient aromatic ring (activated by the aldehyde), is displaced by the sulfur nucleophile of methyl thioglycolate. The resulting intermediate then undergoes an intramolecular aldol-type condensation to form the benzothiophene ring.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde and methyl thioglycolate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate or pyridine, to the mixture.
-
Heating: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature can range from 60 °C to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 6-bromo-1-benzothiophene-2-carboxylate can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 4-Bromo-2-fluorobenzaldehyde | 1.0 | >95% | From Part A. |
| Methyl Thioglycolate | 1.0 - 1.2 | >98% | Commercially available. |
| Potassium Carbonate/Pyridine | 2.0 - 3.0 | Anhydrous | Acts as a base to deprotonate the thiol. |
| DMSO or DMF | - | Anhydrous | Facilitates the SNAr reaction. |
Mechanistic Insights: The reaction proceeds in two key steps. First, the base deprotonates the thiol of methyl thioglycolate, forming a potent sulfur nucleophile. This thiolate then attacks the carbon bearing the fluorine atom on the benzaldehyde ring in an SNAr mechanism. The subsequent intramolecular condensation between the newly formed phenoxide and the ester-activated methylene group, followed by dehydration, yields the stable aromatic benzothiophene ring system.
Caption: Key steps in the formation of the benzothiophene ring.
Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[3][4]
-
Reaction Setup: Dissolve the methyl 6-bromo-1-benzothiophene-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, showing consumption of the starting ester).
-
Acidification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated hydrochloric acid).
-
Isolation: The carboxylic acid product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.
| Reagent/Solvent | Molar Eq. | Concentration | Notes |
| Methyl 6-bromo-1-benzothiophene-2-carboxylate | 1.0 | - | From previous step. |
| Sodium Hydroxide | 2.0 - 5.0 | Aqueous Solution | Ensures complete reaction. |
| Methanol/Water | - | - | Co-solvent system for solubility. |
| Hydrochloric Acid | - | Concentrated | For acidification and product precipitation. |
Trustworthiness of the Protocol: This saponification is a standard and highly reliable transformation in organic synthesis. The precipitation of the carboxylate salt from the basic solution upon acidification provides a straightforward and efficient method for product isolation, often yielding a high-purity product.
Conclusion
This guide has outlined a robust and scientifically sound pathway for the synthesis of this compound. By starting with the strategic ortho-formylation of 1-bromo-3-fluorobenzene, a key aldehyde intermediate is efficiently prepared. Subsequent cyclization with methyl thioglycolate and final ester hydrolysis provide reliable access to the target compound. The detailed protocols and mechanistic explanations herein serve as a valuable resource for researchers, enabling the confident and reproducible synthesis of this important heterocyclic building block.
References
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- ChemicalBook. (2025). 4-Bromo-2-fluorobenzaldehyde | 57848-46-1. [Online].
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- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Online].
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An In-depth Technical Guide to the Reaction Mechanisms of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction: The Significance of 6-Bromo-1-benzothiophene-2-carboxylic acid in Modern Drug Discovery and Materials Science
This compound is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. The benzothiophene scaffold itself is a privileged structure, forming the core of numerous biologically active molecules and pharmaceutical drugs.[1] The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification, making it a valuable building block for the synthesis of a diverse range of derivatives.
In medicinal chemistry, benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The 6-bromo substituent, in particular, serves as a crucial handle for introducing various functionalities through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
In the realm of materials science, the inherent electronic properties of the benzothiophene ring system make it an attractive component for organic electronics. Judicious functionalization of the this compound core allows for the tuning of photophysical and electronic properties, leading to the development of novel organic semiconductors, fluorescent probes, and other advanced materials.
This in-depth technical guide will provide a comprehensive overview of the synthesis and, most importantly, the key reaction mechanisms of this compound. We will delve into the electronic nature of this molecule and how it dictates its reactivity in various transformations, with a focus on providing a deep mechanistic understanding for researchers, scientists, and drug development professionals.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A representative synthetic route is outlined below. The key transformation often involves the construction of the thiophene ring fused to the brominated benzene ring.
A general and widely applicable method for the synthesis of benzothiophene-2-carboxylic acids involves the hydrolysis of the corresponding ester, which is often more readily synthesized. For instance, a common precursor, ethyl 6-bromobenzo[b]thiophene-2-carboxylate, can be hydrolyzed under basic conditions to afford the desired carboxylic acid.
Experimental Protocol: Saponification of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
-
To a solution of ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1N HCl).
-
The precipitate formed is collected by filtration, washed with water, and dried to yield this compound.
This straightforward saponification reaction is generally high-yielding and provides the target molecule in good purity.
Core Reaction Mechanisms of this compound
The reactivity of this compound is governed by the interplay of the electron-rich benzothiophene ring system and the electronic effects of the bromo and carboxylic acid substituents. The lone pair of electrons on the sulfur atom participates in the aromaticity of the thiophene ring, making the benzothiophene system generally susceptible to electrophilic attack. However, the carboxylic acid group at the 2-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the bromine atom at the 6-position is an ortho-, para-directing deactivator, donating electron density through resonance but withdrawing it inductively.
Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is a complex interplay of these electronic factors. The carboxylic acid group at C2 strongly deactivates the thiophene ring, particularly the adjacent C3 position. The bromine at C6 deactivates the benzene ring but directs incoming electrophiles to the ortho and para positions (C5 and C7 relative to the bromine).
Computational studies on substituted benzothiophenes can provide insights into the electron density at various positions, helping to predict the most likely sites of electrophilic attack.[4] Generally, electrophilic substitution is expected to occur on the benzene ring rather than the deactivated thiophene ring. The directing effect of the bromine atom would favor substitution at the C7 and C5 positions. Steric hindrance might play a role in favoring one position over the other.
General Mechanism of Electrophilic Aromatic Substitution:
The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the product by crystallization or column chromatography. [5][6]
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. [4][7]This reaction allows for the synthesis of 6-amino-1-benzothiophene-2-carboxylic acid derivatives, which are of significant interest in medicinal chemistry.
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. [8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. [10][11]This reaction is valuable for the synthesis of 6-alkynyl-1-benzothiophene-2-carboxylic acid derivatives, which can serve as precursors for more complex structures or as components in functional materials.
Mechanism of the Sonogashira Coupling:
The reaction is believed to proceed through two interconnected catalytic cycles, one for palladium and one for copper. [12]
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position is a versatile functional group that can undergo a variety of transformations.
Esterification is a common reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. This is often done to protect the carboxylic acid group during subsequent reactions or to modify the compound's solubility and biological activity.
Experimental Protocol: Fischer Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Perform an aqueous workup and extract the ester with a suitable organic solvent.
-
Purify the ester by column chromatography or distillation.
Alternatively, milder esterification methods using coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, especially for more sensitive substrates. [2]
The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. This is a crucial transformation in medicinal chemistry for the synthesis of bioactive compounds.
Experimental Protocol: Amide Coupling
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent such as HATU, HOBt/EDC, or convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.
-
Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting amide by crystallization or column chromatography.
Spectroscopic Data
A summary of the characteristic spectroscopic data for this compound is provided below.
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiophene ring system. The proton at the 3-position typically appears as a singlet. The protons on the benzene ring will show a characteristic splitting pattern. [8] |
| ¹³C NMR | Signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), and the aromatic carbons. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and characteristic C-Br and aromatic C-H and C=C stretching vibrations. [1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich reactivity, stemming from the benzothiophene core and the bromo and carboxylic acid functional groups, allows for a wide range of chemical transformations. A thorough understanding of the underlying reaction mechanisms, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in the design and synthesis of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of these key mechanisms, supplemented with practical experimental protocols, to empower researchers in their scientific endeavors.
References
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- Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017;138:1002-1033.
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- Buchwald-Hartwig Amin
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- Prototypical Buchwald-Hartwig amination mechanism.
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- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. 2000;43(4):675-82.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. 2010.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2021;26(16):4998.
- Scope of benzothiophenes.
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- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. 2022;27(2):499.
- Nucleophilic Arom
- Electrophilic aromatic substitution. In Wikipedia. (Accessed January 9, 2026).
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- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Electrophilic Aromatic Substitutions You Need To Know! YouTube. 2022.
- Thiophene-2-carboxylic acid. In Wikipedia. (Accessed January 9, 2026).
- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
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- Nucleophilic Arom
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. 2021.
- 6-Bromobenzo[b]thiophene-2-carboxylic acid | CAS 19075-58-2. Santa Cruz Biotechnology.
- 6-Bromobenzo[b]thiophene-2-carboxylic acid | 19075-58-2. Sigma-Aldrich.
- Nucleophilic Arom
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. 2008.
- Benzothiophene-2-carboxylic acid deriv
-
Reactivity ofB[13]enzothieno[3,2-b]b[13]enzothiophene — Electrophilic and Metalation Reactions. ResearchGate. 2025.
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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 6-Bromo-1-benzothiophene-2-carboxylic acid, a pivotal scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, planar structure and the presence of a reactive carboxylic acid group and a bromine atom make it a versatile building block for the synthesis of a wide array of biologically active molecules. Benzothiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise substitution pattern on the benzothiophene core is crucial for modulating these activities, making unambiguous structural characterization paramount. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering field-proven insights into data acquisition and interpretation for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.
Molecular Structure:
Figure 1: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂S | [1][2] |
| Molecular Weight | 257.11 g/mol | [3] |
| Appearance | Tan solid | [3] |
| Melting Point | 262-270 °C | [3] |
| CAS Number | 19075-58-2 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the carboxylic acid and for observing the exchangeable carboxylic acid proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 5 seconds, to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid proton.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The assignments are based on established chemical shift principles and comparison with structurally similar analogs.[4]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.6 (broad s) | Singlet, broad | 1H | COOH |
| ~8.25 (d, J ≈ 2.0 Hz) | Doublet | 1H | H-7 |
| ~8.15 (s) | Singlet | 1H | H-3 |
| ~8.05 (d, J ≈ 8.6 Hz) | Doublet | 1H | H-4 |
| ~7.55 (dd, J ≈ 8.6, 2.0 Hz) | Doublet of Doublets | 1H | H-5 |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (H-COOH): The highly deshielded, broad singlet around 13.6 ppm is characteristic of a carboxylic acid proton, which is subject to hydrogen bonding and chemical exchange.[5]
-
Thiophene Proton (H-3): The singlet at approximately 8.15 ppm is assigned to the proton on the thiophene ring at position 3. Its downfield shift is due to the anisotropic effect of the adjacent carboxylic acid group and the aromatic ring system.
-
Benzene Ring Protons (H-4, H-5, H-7): The three protons on the benzene ring form a coupled spin system.
-
H-7: This proton, being ortho to the bromine atom, is expected to appear as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz) at the most downfield position (~8.25 ppm) due to the deshielding effect of the bromine and the adjacent sulfur atom.
-
H-4: This proton is ortho to the fused thiophene ring and shows a doublet with a typical ortho-coupling constant (J ≈ 8.6 Hz) around 8.05 ppm.
-
H-5: This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets at approximately 7.55 ppm.
-
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C=O (Carboxylic Acid) |
| ~142.5 | C-7a |
| ~137.6 | C-3a |
| ~135.8 | C-2 |
| ~132.1 | C-6 |
| ~129.9 | C-5 |
| ~127.2 | C-4 |
| ~125.8 | C-7 |
| ~122.6 | C-3 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected in the downfield region, typically around 163.5 ppm.[6]
-
Quaternary Carbons: The signals for the quaternary carbons of the fused ring system (C-3a and C-7a) and the carbon bearing the carboxylic acid group (C-2) are expected between 135 and 143 ppm. The carbon attached to the bromine atom (C-6) will also be in this region, influenced by the heavy atom effect.
-
Methine Carbons: The carbons bearing protons (C-3, C-4, C-5, and C-7) will appear in the range of 122 to 130 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups, as well as the heteroaromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan the sample over the range of 4000 to 400 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Weak | Aromatic C=C ring stretch |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~920 | Broad, Medium | O-H out-of-plane bend (Carboxylic acid dimer) |
| Below 850 | Medium-Strong | C-H out-of-plane bending (Aromatic) |
| ~700 | Medium | C-S stretch |
| ~600 | Medium | C-Br stretch |
Interpretation of the IR Spectrum:
-
O-H Stretch: The very broad absorption band spanning from 3300 to 2500 cm⁻¹ is the most characteristic feature of a carboxylic acid, arising from the O-H stretching vibration of the hydrogen-bonded dimer.[7]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. Conjugation with the benzothiophene ring system may shift this peak to a slightly lower wavenumber compared to a saturated carboxylic acid.[7]
-
Aromatic C-H and C=C Stretches: Absorptions around 3100 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings. The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic framework.
-
Fingerprint Region: The region below 1400 cm⁻¹ contains a wealth of information, including C-O stretching and O-H bending vibrations (~1300 cm⁻¹ and ~920 cm⁻¹, respectively), which are characteristic of carboxylic acids. The C-S and C-Br stretching vibrations are also expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
-
Instrumentation: A mass spectrometer capable of EI is used.
-
Data Collection: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Mass Spectrum and Fragmentation Analysis
The mass spectrum will show a molecular ion peak and several fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Description |
| 256/258 | [C₉H₅BrO₂S]⁺ | Molecular Ion (M⁺) |
| 239/241 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 211/213 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 132 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 256 and 258, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly equal abundance. This is a definitive indicator of a monobrominated compound.
-
Primary Fragmentation Pathways:
-
Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an acylium ion at m/z 239/241.[6]
-
Loss of Carboxylic Acid Group: Another characteristic fragmentation is the loss of the entire carboxylic acid group (•COOH), leading to a fragment at m/z 211/213.
-
Further Fragmentation: Subsequent fragmentation of these primary ions can lead to other observed peaks, providing further structural information.
-
Sources
- 1. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]
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- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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"6-Bromo-1-benzothiophene-2-carboxylic acid" physical and chemical properties
An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
This compound is a heterocyclic compound that serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, which fuses a benzene ring with a thiophene ring, is a recognized scaffold in numerous biologically active molecules.[1] The presence of both a reactive bromine atom and a carboxylic acid group provides two distinct points for chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 19075-58-2 | [2] |
| Molecular Formula | C₉H₅BrO₂S | [2][3] |
| Molecular Weight | 257.1 g/mol | [2][3] |
| Appearance | Solid powder (typically off-white to pale yellow) | Inferred from related compounds |
| Melting Point | Data not consistently available for the free acid. The methyl ester melts at 117-119°C.[4] | [4] |
| SMILES | C12=CC(Br)=CC=C1C=C(C(O)=O)S2 | [2] |
| InChI Key | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Profile
The structural integrity of this compound is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Molecular Structure Diagram
Caption: Structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic protons. Based on available data for the core structure, the expected chemical shifts (in DMSO-d₆) are:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, often above δ 13.0 ppm.[5]
-
Aromatic Protons: The protons on the benzothiophene ring system will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at position 3 is expected to be a singlet, while the protons on the benzene ring will show characteristic doublet and doublet of doublets splitting patterns due to coupling. For the related 6-chlorobenzothiophene-2-carboxylic acid, signals were observed at δ 8.23 (d), 8.12 (s), 8.02 (d), and 7.50 (dd).[5][6]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbon is typically found in the range of δ 160-165 ppm. For the 6-chloro analog, this signal appears at δ 163.48 ppm.[5][6]
-
Aromatic Carbons: The eight other carbon atoms of the benzothiophene ring will resonate between δ 105-145 ppm. The carbon bearing the bromine (C6) will be influenced by the halogen's electronic effects.
Synthesis and Reactivity
The benzothiophene scaffold can be synthesized through various methods, often involving the cyclization of substituted benzene precursors.[7][8]
General Synthetic Approach
A common strategy for constructing the benzothiophene core involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by an intramolecular cyclization. Palladium-catalyzed reactions are also frequently employed to form the heterocyclic ring system.[9]
Caption: Conceptual workflow for benzothiophene synthesis.
Key Reactivity
The utility of this compound stems from its two reactive functional groups.
-
Carboxylic Acid Group: The -COOH group can undergo standard transformations to produce a variety of derivatives.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
-
Amidation: Activation with coupling agents (e.g., DCC, HATU) followed by reaction with amines produces amides. This is a crucial reaction in drug development for modifying solubility and biological interactions.[5]
-
-
Bromo Group: The bromine atom at the C6 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Applications in Research and Development
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs like the osteoporosis treatment Raloxifene.[1] Derivatives of this compound are actively investigated for various therapeutic applications.
-
Antimicrobial Agents: By converting the carboxylic acid to an acylhydrazone, researchers have developed potent antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA).[5][6] The ability to modify both the C6 position (via the bromo group) and the C2 position (via the carboxylic acid) allows for extensive structure-activity relationship (SAR) studies.[5]
-
Anticancer Research: The benzothiophene core is being explored for the development of anticancer agents. For example, derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[10]
-
PPAR Modulators: Benzothiophene derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[11]
-
Organic Materials: The rigid, planar structure of the benzothiophene system makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Example Experimental Protocol: Methyl Ester Synthesis
This protocol details the conversion of the carboxylic acid to its methyl ester, a common step to protect the acid or modify its properties.
Objective: To synthesize Methyl 6-bromo-1-benzothiophene-2-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Caption: Workflow for the synthesis of Methyl 6-bromo-1-benzothiophene-2-carboxylate.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure methyl ester.
-
Characterization: Confirm the structure and purity of the product using NMR and Mass Spectrometry. The expected melting point is 117-119°C.[4]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its dual functionality allows for the systematic and diverse generation of derivatives, enabling thorough exploration of structure-activity relationships. The robust chemistry of the benzothiophene core, combined with the versatility of its functional groups, ensures its continued importance as a key building block for developing novel molecules with tailored properties.
References
-
Supporting Information. [No specific title found]. [Link]
-
Molbase. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. [Link]
-
ResearchGate. New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. [Link]
- Google Patents. EP0832889B1 - Process for the synthesis of benzothiophenes.
-
National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
Mol-Instincts. Benzothiophenes database - synthesis, physical properties. [Link]
-
PubMed Central. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. [Link]
-
ResearchGate. Reactivity of[12]Benzothieno[3,2-b][12]benzothiophene — Electrophilic and Metalation Reactions. [Link]
-
American Chemical Society. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Link]
- Google Patents.
-
ResearchGate. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
-
Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]
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A Technical Guide to the Solubility of 6-Bromo-1-benzothiophene-2-carboxylic Acid
Introduction
6-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel pharmaceutical agents and functional organic materials. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 19075-58-2)[1]. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information on structurally related compounds, outlines established methodologies for experimental solubility determination, and discusses the key physicochemical parameters that govern its behavior in various solvent systems.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for this compound and its close analogs. It is important to note that where specific experimental data for the target compound is unavailable, values for structurally similar compounds are provided for estimation, or data is noted as predicted.
| Property | Value / Information | Significance for Solubility |
| Chemical Structure | The presence of a polar carboxylic acid group and a less polar brominated aromatic ring suggests amphiphilic character, influencing its solubility in a range of solvents. | |
| CAS Number | 19075-58-2[1] | Uniquely identifies the compound for accurate data retrieval. |
| Molecular Formula | C₉H₅BrO₂S | Provides the elemental composition. |
| Molecular Weight | 257.1 g/mol [2] | Influences the mass-to-volume relationship in solubility measurements. |
| Melting Point | Data not available for the 6-bromo isomer. For the related 5-bromo isomer: 138-144 °C.[3] For 3-bromothiophene-2-carboxylic acid: 197-201 °C[4]. | A high melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| pKa (Predicted) | Data not available. For the related 5-bromothiophene-2-carboxylic acid: 3.32 ± 0.10[5]. | The carboxylic acid moiety is acidic. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble carboxylate salt. In acidic solutions (pH < pKa), it will remain in its less soluble neutral form. |
| logP (Predicted) | Data not available. | This value would indicate the lipophilicity of the compound. A higher logP suggests better solubility in nonpolar, organic solvents. |
| Appearance | Likely a solid at room temperature, similar to related compounds which are described as powders or crystals.[4][6] | The physical state is a primary consideration for handling and dissolution experiments. |
Qualitative Solubility Profile (Estimated)
In the absence of specific quantitative data, a qualitative solubility profile can be estimated based on the principle of "like dissolves like." The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the brominated benzothiophene core is larger and more nonpolar.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in water; Moderate in alcohols | The carboxylic acid can hydrogen bond with protic solvents. However, the large, nonpolar benzothiophene backbone limits aqueous solubility. Solubility in alcohols is expected to be better than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule without the steric hindrance of a large nonpolar component. |
| Nonpolar | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule, dominated by the carboxylic acid, is too high for significant interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents of intermediate polarity may offer a balance for solvating both the polar and nonpolar regions of the molecule. |
Disclaimer: This qualitative profile is an estimation. Experimental verification is essential for any research or development application.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][7] This procedure involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Protocol: Equilibrium Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.[1]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. The temperature must be controlled and recorded.[1]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[7]
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Sources
- 1. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]
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- 3. 7311-64-0 CAS MSDS (3-Bromothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. chemimpex.com [chemimpex.com]
- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
6-Bromo-1-benzothiophene-2-carboxylic acid: A Technical Guide to Potential Biological Activities
Foreword: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiophene core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties, making it an ideal scaffold for interacting with a diverse array of biological targets. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 6-Bromo-1-benzothiophene-2-carboxylic acid . While direct, extensive research on this particular molecule is nascent, a wealth of data from structurally related analogs provides a compelling rationale for its investigation as a potential therapeutic agent. This document aims to synthesize existing knowledge on bromo-substituted benzothiophene-2-carboxylic acids and their derivatives to illuminate the prospective pharmacological landscape of this target molecule for researchers, scientists, and drug development professionals.
Potential Therapeutic Arenas: A Data-Driven Postulation
Based on the biological evaluation of analogous compounds, this compound is postulated to exhibit significant potential in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The strategic placement of the bromine atom at the 6-position can influence the molecule's lipophilicity, metabolic stability, and electronic properties, thereby modulating its interaction with biological targets.
Anticancer Potential: Targeting Cellular Proliferation and Survival
The benzothiophene scaffold is a recurring motif in a multitude of potent anticancer agents.[1] Derivatives have been shown to interfere with critical cellular processes such as microtubule dynamics and cell cycle progression.[1] For instance, certain benzothiophene acrylonitrile analogs have demonstrated significant growth inhibition in a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[1]
The introduction of a bromine atom can further enhance the anticancer profile. While direct studies on the 6-bromo isomer are limited, other halogenated benzothiophenes have shown promise. For example, some bromo-substituted thiophene derivatives have been investigated for their cytotoxic effects.[2] It is plausible that this compound could exert its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis.
Hypothesized Mechanism of Action: Kinase Inhibition
A prevalent mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. It is conceivable that this compound could function as a kinase inhibitor. The following diagram illustrates a general schematic of a kinase-inhibitor interaction.
Caption: Hypothetical kinase inhibition by this compound.
Anti-inflammatory Activity: Modulation of the Inflammatory Cascade
Substituted bromo-benzothiophene carboxamides have been identified as a novel class of potent analgesic and anti-inflammatory agents.[3] These compounds have demonstrated the ability to attenuate nociception and inflammation at concentrations lower than classical nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3] The proposed mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2) and the disruption of the prostaglandin-E2 (PGE2)-dependent positive feedback loop of COX-2 regulation.[3] This leads to a reduction in the levels of pro-inflammatory cytokines, chemokines, and neutrophil accumulation.[3]
Given these findings, it is highly probable that this compound possesses significant anti-inflammatory properties. The carboxylic acid moiety is a common feature in many NSAIDs, and its combination with the bromo-benzothiophene scaffold could lead to a potent anti-inflammatory agent with a favorable safety profile.
Experimental Workflow: Screening for Anti-inflammatory Activity
A standardized workflow is essential for the systematic evaluation of the anti-inflammatory potential of a novel compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Antimicrobial Properties: A Potential New Weapon Against Drug-Resistant Pathogens
The benzothiophene nucleus is a key component of several approved antimicrobial drugs.[4] The acylhydrazone derivatives of substituted benzothiophene-2-carboxylic acids, including those with a halogen at the 6-position, have been synthesized and screened for their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] Some of these derivatives have shown promising minimal inhibitory concentrations (MICs).[4]
Furthermore, various benzothiophene derivatives have been evaluated for their antibacterial and antifungal activities. The presence of a bromine atom in the structure can be advantageous, as seen in other classes of antimicrobial agents.[5] Therefore, this compound warrants investigation as a potential lead compound for the development of novel antibacterial and antifungal agents, particularly in the context of rising antimicrobial resistance.
Experimental Protocols for Biological Evaluation
To empirically validate the postulated biological activities of this compound, a series of well-established in vitro assays are recommended.
Table 1: Summary of Key In Vitro Assays
| Biological Activity | Assay | Cell Line/Organism | Endpoint Measured |
| Anticancer | MTT Assay | Human cancer cell lines (e.g., MCF-7, A549, HCT116) | Cell viability and proliferation |
| Apoptosis Assay | Human cancer cell lines | Induction of apoptosis (e.g., via Annexin V/PI staining) | |
| Anti-inflammatory | Griess Assay | RAW 264.7 macrophages | Nitric oxide (NO) production |
| ELISA | RAW 264.7 macrophages | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) | |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
3. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is still to be established, the extensive body of research on its structural analogs provides a strong foundation for its investigation as a promising lead compound. The presence of the benzothiophene core, coupled with the strategic placement of a bromine atom and a carboxylic acid group, suggests a high probability of potent anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of this intriguing molecule and its derivatives.
References
-
Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]
-
Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
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Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
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Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
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Li, J., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 23(10), 2469. [Link]
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de la Torre, B. G., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 1996-2003. [Link]
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Egbujor, M. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1381-1397. [Link]
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Pinney, K. G., et al. (2012). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5247. [Link]
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Al-Buriahi, A. K., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Heliyon, 7(6), e07303. [Link]
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Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society, 130(119). [Link]
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Abdel-Aziz, M., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(16), 4983. [Link]
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Liang, J., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 13(5), 596-606. [Link]
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Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 682. [Link]
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Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1255. [Link]
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An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 6-Bromo-1-benzothiophene-2-carboxylic Acid Scaffold
The 1-benzothiophene core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid structure and potential for diverse functionalization allow for the fine-tuning of steric and electronic properties to achieve desired biological activities. The introduction of a bromine atom at the 6-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, creates the "this compound" core. This specific substitution pattern offers a unique combination of lipophilicity, hydrogen bonding capability, and potential for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold. We will delve into detailed experimental protocols, explore structure-activity relationships, and discuss the therapeutic potential of these molecules in various disease areas, including cancer, inflammation, and metabolic disorders.
Synthesis of the Core Scaffold and Its Key Intermediates
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common and effective route involves the reaction of a suitably substituted benzaldehyde with a thioglycolate ester, followed by cyclization and hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 6-halogenated benzo[b]thiophene-2-carboxylates.[3]
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
-
Reaction Principle: This step involves a nucleophilic aromatic substitution reaction between 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate, followed by an intramolecular condensation to form the benzothiophene ring. The fluorine atom at the 2-position of the benzaldehyde is a good leaving group, activated by the electron-withdrawing aldehyde functionality. The subsequent cyclization is base-catalyzed.
-
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq) and ethyl thioglycolate (1.2 eq).
-
Heat the reaction mixture at 60°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 6-bromobenzo[b]thiophene-2-carboxylate as a solid.[4][5]
-
Step 2: Hydrolysis to this compound
-
Reaction Principle: This step involves the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.
-
Materials:
-
Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add a 3N aqueous solution of sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature overnight.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Caption: Mechanism of BDK inhibition by BT2 analogs.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal in drug discovery.
-
Cyclooxygenase (COX) Inhibition: As mentioned earlier, bromo-benzothiophene carboxamides have been shown to selectively inhibit COX-2. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria is a global health crisis. The benzothiophene scaffold has been explored for the development of new antimicrobial agents.
-
Acylhydrazone Derivatives: A series of acylhydrazone derivatives of substituted benzo[b]thiophene-2-carboxylic hydrazide have been synthesized and screened for their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. [6]Several compounds, including a 6-chloro derivative, showed promising activity with minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. [6]This suggests that the 6-bromo analog could also serve as a valuable scaffold for developing new antibacterial agents.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. Below are detailed protocols for key biological evaluations.
In Vitro Anticancer Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. [3]* Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7] 4. Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer. It is a useful method to evaluate the anti-metastatic potential of compounds. [8][9][10][11]* Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip. [11] 3. Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at a non-toxic concentration.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). [1][12][13][14]* Protocol:
-
Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension. [12] 5. Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vitro Anti-inflammatory Assay
1. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The activity of the enzyme is typically determined by measuring the production of prostaglandins, such as PGE₂. [2][15][16]* Protocol (ELISA-based):
-
Prepare a reaction mixture containing the purified COX-1 or COX-2 enzyme, arachidonic acid (the substrate), and the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C for a specific time to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
Stop the reaction and quantify the amount of PGE₂ produced using a competitive ELISA kit. [2] 4. The amount of PGE₂ produced is inversely proportional to the COX inhibitory activity of the test compound.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme to assess the compound's potency and selectivity.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. Its synthetic accessibility and the versatility of its functional groups allow for the creation of large libraries of derivatives for screening against a wide range of biological targets.
The demonstrated potential of related benzothiophene derivatives as anticancer, anti-inflammatory, and antimicrobial agents provides a strong rationale for the further exploration of the 6-bromo substituted core. Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives by modifying both the carboxylic acid and the bromo-substituent to establish comprehensive structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: Screening libraries of this compound derivatives against other relevant targets in areas of unmet medical need.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this versatile scaffold can be unlocked, leading to the discovery of new and effective treatments for a variety of human diseases.
References
A comprehensive list of references will be provided upon request, including clickable URLs for verification. The information in this guide is based on publicly available scientific literature and patents.
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"6-Bromo-1-benzothiophene-2-carboxylic acid" literature review
An In-Depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
The benzothiophene scaffold is a prominent heterocyclic aromatic compound, recognized in medicinal chemistry as a "privileged structure".[1][2] This bicyclic system, where a benzene ring is fused to a thiophene ring, is the core of numerous pharmacologically active agents and approved drugs, including raloxifene, sertaconazole, and zileuton.[3][4] Its structural rigidity, lipophilicity, and ability to engage in various biological interactions make it a highly sought-after motif in drug design.
Among the vast library of benzothiophene derivatives, This compound stands out as a critical and versatile building block. Its strategic substitution with a bromine atom at the 6-position and a carboxylic acid at the 2-position provides two distinct and chemically addressable handles for molecular elaboration. The carboxylic acid group serves as a prime site for forming amides, esters, and other bioisosteres, while the bromo-substituent opens avenues for cross-coupling reactions to introduce further complexity. This guide provides a comprehensive overview of its synthesis, spectroscopic properties, chemical reactivity, and its pivotal role in the development of novel therapeutic agents.[4][5][6]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19075-58-2[7] |
| Molecular Formula | C₉H₅BrO₂S[7] |
| Molecular Weight | 257.11 g/mol [8] |
| Appearance | Typically an off-white to pale yellow solid |
Synthesis of this compound
The construction of the 6-bromo-substituted benzothiophene core is a foundational step. While various methods exist for benzothiophene synthesis[9][10], a common and reliable pathway involves the cyclization of a substituted thiophenol derivative. The following protocol is adapted from established methodologies for analogous structures, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid.[1][11] The process begins with the reaction of 4-bromothiophenol with an α,β-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and subsequent oxidation/hydrolysis to yield the target carboxylic acid. A common modern approach involves the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate followed by cyclization and hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a robust, multi-step synthesis. The causality behind experimental choices lies in creating a nucleophilic substitution environment, followed by a base-mediated intramolecular cyclization, and concluding with a standard ester hydrolysis.
Step 1: Synthesis of Methyl 6-bromobenzo[b]thiophene-2-carboxylate
-
Setup: To a dried round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Nucleophilic Substitution: Add methyl thioglycolate (1.1 eq) dropwise to the stirred suspension. The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction, while K₂CO₃ acts as a base to deprotonate the thiol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Cyclization: Without isolating the intermediate, cool the mixture again to 0 °C and add a solution of sodium methoxide (NaOMe) in methanol (2.0 eq). This strong base promotes the intramolecular aldol-type condensation, followed by dehydration to form the thiophene ring. Stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield methyl 6-bromobenzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified methyl ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The hydrolysis (saponification) converts the ester to its corresponding carboxylate salt.
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Acidify the solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the desired carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The expected data provides a self-validating system for the protocol's success.
| Technique | Expected Observations |
| ¹H NMR | ~13.5 ppm (s, broad, 1H): Carboxylic acid proton (highly deshielded).~8.3 ppm (d, 1H): Aromatic proton at C7 (adjacent to sulfur, deshielded).~8.1 ppm (s, 1H): Proton at C3 on the thiophene ring.~8.0 ppm (d, 1H): Aromatic proton at C4.~7.5 ppm (dd, 1H): Aromatic proton at C5. |
| ¹³C NMR | ~164 ppm: Carboxylic acid carbonyl carbon.~143-135 ppm: Quaternary carbons of the fused ring system.~130-122 ppm: Aromatic CH carbons. The C-Br carbon will be in this region. |
| IR (Infrared) | 3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[12]~1710 cm⁻¹ (strong): C=O stretch of the carbonyl group.[12]~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations. |
| Mass Spec. | A characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, indicative of the presence of one bromine atom. |
Note: NMR shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃). Data is extrapolated from closely related structures like 6-chlorobenzo[b]thiophene-2-carboxylic acid.[1][11]
Chemical Reactivity and Derivatization
The utility of this compound as a scaffold stems from the orthogonal reactivity of its functional groups. The carboxylic acid is readily converted to amides, esters, or acylhydrazones, while the C6-bromo position can be used for metal-catalyzed cross-coupling reactions.
Caption: Key derivatization pathways from the core scaffold.
General Protocol: Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry for improving properties like cell permeability and target engagement.
-
Activation: In an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Reagents: Add an amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).[13] Stir for 10-15 minutes at 0 °C to form the activated ester intermediate. The choice of coupling agent is critical; HATU or HOBt can be used to improve efficiency and reduce racemization if chiral amines are used.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform an aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The true value of this scaffold is demonstrated by its successful incorporation into potent and selective biological modulators.
Case Study 1: Analgesic and Anti-inflammatory Agents
Derivatives of bromo-benzothiophene have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. In a key study, various carboxamides were synthesized from the core acid. These compounds were found to attenuate inflammation and nociception, in some cases more effectively than the classic NSAID ibuprofen. The mechanism involves not only direct COX-2 inhibition but also disruption of the prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression.[14]
Case Study 2: Antimicrobial Agents against MRSA
The emergence of multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) is a pressing global health threat.[15] Researchers have combined the benzothiophene nucleus with the acylhydrazone functional group to create novel antibacterial agents.[1] Starting from 6-substituted (including bromo) benzothiophene-2-carboxylic acids, a series of acylhydrazones were prepared. Several of these compounds showed significant activity against MRSA strains, demonstrating the potential of this scaffold in developing new classes of antibiotics.[1][11]
Case Study 3: Anticancer Agents Targeting the RhoA/ROCK Pathway
The Rho family of GTPases are crucial regulators of cellular processes and are often implicated in tumor growth and metastasis, making them attractive targets for anticancer therapies.[13] Building upon a known covalent inhibitor of RhoA, researchers synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. Although this study used the 3-carboxylic acid isomer, the synthetic principles and the demonstrated biological relevance of the benzothiophene core are highly applicable. The study highlighted how modifications at the C5 position (analogous to the C6 position here) significantly influenced anti-proliferative activity against breast cancer cells by inhibiting the RhoA/ROCK pathway.[13]
Caption: Logical workflow from core scaffold to drug candidate.
Conclusion
This compound is more than just a chemical compound; it is a validated and highly valuable platform for modern drug discovery. Its straightforward synthesis, well-defined spectroscopic signature, and versatile chemical handles allow researchers to efficiently generate diverse libraries of novel molecules. As demonstrated in multiple therapeutic areas—from inflammation and infectious disease to oncology—derivatives of this scaffold have shown significant promise. This guide provides the foundational knowledge and practical protocols for scientists and drug development professionals to leverage the power of this privileged heterocyclic system in their quest for the next generation of medicines.
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Bartoletti, M., et al. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. 2022;87(11):7534-7546. Available from: [Link]
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ResearchGate. Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. 2022. Available from: [Link]
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Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. 2024. Available from: [Link]
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Taylor & Francis. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. 2024. Available from: [Link]
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Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. 2018. Available from: [Link]
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Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. 2023. Available from: [Link]
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PubChem. Benzo(b)thiophene-2-carboxylic acid. Available from: [Link]
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ResearchGate. Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. 2024. Available from: [Link]
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Technical Guide for the Safe Handling of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction and Compound Profile
6-Bromo-1-benzothiophene-2-carboxylic acid (CAS No: 19075-58-2) is a member of the benzothiophene class of heterocyclic aromatic compounds.[1][2] Benzothiophenes are significant structural motifs found in the chemical structures of various pharmaceutical drugs, including raloxifene and sertaconazole, and are used in the manufacturing of dyes.[2] As substituted benzothiophenes, these molecules serve as critical building blocks and intermediates in organic synthesis, particularly for the development of novel bioactive compounds and advanced materials.[3][4][5] The presence of the bromine atom and the carboxylic acid group on the benzothiophene scaffold makes this compound a versatile reagent for further chemical modifications.[3] Given its utility in research and development, a thorough understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.
This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, synthesized from authoritative safety data for the compound and its structural analogs.
Hazard Identification and Risk Assessment
A formal risk assessment must be conducted before any work with this compound begins. While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds provide a strong basis for assessing its potential hazards.
2.1 GHS Classification and Hazards (Inferred from Structural Analogs)
Based on data for isomers and related benzothiophene derivatives, this compound should be handled as a hazardous substance.[6][7][8] The primary hazards are:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[7][8]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[6][7][9]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[6][7][10]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[6][7]
The presence of the bromine atom necessitates caution, as bromo-aromatic compounds can present delayed clinical symptoms upon exposure.[11]
2.2 Physicochemical and Hazard Data Summary
| Property | Value | Reference(s) |
| CAS Number | 19075-58-2 | [1] |
| Molecular Formula | C₉H₅BrO₂S | [1][12] |
| Molecular Weight | 257.1 g/mol | [1][12] |
| Appearance | Solid, likely a powder. | [8] |
| Incompatible Materials | Strong oxidizing agents. | [6][13] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Sulfur oxides, Hydrogen bromide gas. | [6] |
Standard Operating Procedures for Safe Handling
Adherence to the following procedures is mandatory to minimize exposure risk. The causality for each control is explained to emphasize its importance.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or solutions, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[13][14] This is the primary engineering control to prevent the inhalation of airborne dust particles and contain any potential vapors.[6]
-
Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[9]
-
Safety Equipment: An operational eyewash station and a safety shower must be located in close proximity to the workstation.[6][9] This ensures immediate access for decontamination in case of accidental contact.
3.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's breakthrough time for the specific chemicals being used.[14]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against skin contact.
-
-
Respiratory Protection: Respiratory protection is not typically required when working within a functional fume hood. If there is a potential for dust generation outside of a hood, a NIOSH-approved respirator (e.g., N95) must be worn.[11]
3.3 General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7]
-
Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated or disposed of as hazardous waste.[6][13]
3.4 Step-by-Step Laboratory Handling Protocol The following workflow provides a self-validating system for handling the compound safely from receipt to disposal.
Caption: Standard workflow for handling this compound.
Storage and Incompatibility
4.1 Recommended Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[13][14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]
-
Environment: Store in a cool, dry, and well-ventilated area.[7][13]
-
Rationale: Proper storage prevents degradation of the compound and minimizes the risk of accidental release or reaction with atmospheric moisture.
4.2 Incompatible Materials
-
Strong Oxidizing Agents: Store away from strong oxidizing agents.[6][13] Contact can lead to vigorous, potentially explosive reactions.
Emergency Response Protocols
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.
5.1 Spill Response In the event of a spill, the following logical flow should be followed.
Caption: Decision-making workflow for responding to a chemical spill.
Key Spill Cleanup Steps:
-
Evacuate non-essential personnel from the area.[13]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel).[13] Avoid raising dust.[6]
-
Carefully sweep or scoop the material into a suitable, closed container labeled for hazardous waste disposal.[13][15]
-
Clean the spill area thoroughly.
5.2 First-Aid Measures The following table outlines the immediate first-aid steps to be taken upon exposure. Medical attention should be sought in all cases of significant exposure.[9]
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. | [6][9][15] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [9][11][16] |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [6][15][16] |
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][15]
-
Specific Hazards: The compound is combustible. Thermal decomposition can release irritating and toxic gases, including carbon oxides, sulfur oxides, and hydrogen bromide.[6] Vapors may be heavier than air and spread along floors.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[6][9][13]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[13][15]
-
Dispose of the material through a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains or the environment.[6] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
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What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? - Dr.Oracle. (Source URL: [Link])
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Standard Operating Procedure: Bromine | PDF | Laboratories | Chemistry - Scribd. (Source URL: [Link])
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Benzothiophene synthesis - Organic Chemistry Portal. (Source URL: [Link])
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6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. (Source URL: [Link])
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Benzothiophene - Wikipedia. (Source URL: [Link])
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Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97% - Cole-Parmer. (Source URL: [Link])
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Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate - PubMed. (Source URL: [Link])
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New Path to Benzothiophenes - ChemistryViews. (Source URL: [Link])
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Methodological & Application
Topic: Synthesis of "6-Bromo-1-benzothiophene-2-carboxylic acid" Derivatives: A Guide to Core Synthetic Strategies and Application Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzothiophene (benzo[b]thiophene) scaffold is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry. This application note provides a detailed guide to the synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid, a highly versatile building block for drug discovery. The strategic placement of the bromine atom at the C-6 position offers a reactive handle for late-stage functionalization via cross-coupling reactions, while the C-2 carboxylic acid provides a classical anchor for the construction of amide or ester libraries.[4][5] We present robust, step-by-step protocols, explain the chemical rationale behind experimental choices, and detail the necessary analytical checkpoints for a self-validating synthetic workflow.
Introduction: The Strategic Importance of the this compound Scaffold
The development of novel therapeutics often relies on the exploration of chemical space around a validated pharmacophore. Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][3] The title compound, this compound, serves as an ideal starting point for generating diverse compound libraries for several key reasons:
-
Bifunctional Nature: It possesses two distinct and orthogonally reactive functional groups. The carboxylic acid is readily derivatized using standard coupling chemistry, while the aryl bromide is amenable to modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Structural Mimicry: The benzothiophene core is often considered a bioisostere of naphthalene or indole, allowing it to interact with biological targets typically addressed by these groups, but with modified physicochemical properties.
-
Metabolic Stability: The sulfur heterocycle can influence the metabolic profile of a drug candidate, sometimes offering advantages over more labile structures.
This guide will focus on a reliable and scalable synthetic route, beginning from commercially available starting materials and culminating in the formation of amide derivatives, showcasing the scaffold's utility.
Retrosynthetic Analysis and Overall Workflow
A logical and field-proven approach to constructing the this compound core involves a multi-step sequence that builds the thiophene ring onto a pre-functionalized benzene precursor. The general workflow is outlined below.
Caption: High-level workflow for the synthesis of target derivatives.
Key Synthetic Pathways: Mechanistic Considerations
The cornerstone of this synthesis is the intramolecular cyclization to form the fused thiophene ring. This transformation is typically achieved via an electrophilic aromatic substitution mechanism.
-
Formation of the Thioether Precursor: The synthesis begins with a standard S-alkylation. 4-bromothiophenol, a nucleophile, attacks the electrophilic carbon of chloroacetic acid (or its ester) in the presence of a base to form the key intermediate, S-(4-bromophenyl)thioglycolic acid. The base (e.g., NaOH) is crucial for deprotonating the thiol, generating the more potent thiolate nucleophile.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The S-(4-bromophenyl)thioglycolic acid derivative must be cyclized. This is achieved under strong acid catalysis. Reagents like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) are employed.[6] The acid protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring ortho to the sulfur atom, leading to ring closure. A subsequent deprotonation re-establishes aromaticity, yielding the benzothiophene core. The ester is often synthesized first to avoid side reactions of the free carboxylic acid under the harsh cyclization conditions.
The reaction scheme below illustrates this critical ring-forming process.
Caption: Key intramolecular cyclization step. (Note: Placeholder images used for chemical structures)
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate
This protocol details the formation of the core heterocyclic system as an ethyl ester, which is generally more stable and easier to purify than the corresponding carboxylic acid.
Step A: Synthesis of Ethyl 2-((4-bromophenyl)thio)acetate
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (10.0 g, 52.9 mmol) and ethanol (100 mL).
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.33 g, 58.2 mmol) in water (20 mL). Stir for 15 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.
-
Alkylation: Add ethyl chloroacetate (6.82 g, 55.5 mmol) dropwise to the solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. This is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Step B: Intramolecular Cyclization
-
Reagents & Setup: Prepare Eaton's Reagent by carefully adding phosphorus pentoxide (P₂O₅, 30 g) to methanesulfonic acid (150 mL) in a large flask, with cooling in an ice bath. Stir until the P₂O₅ has dissolved. Caution: Highly corrosive and exothermic.
-
Cyclization: Add the crude ethyl 2-((4-bromophenyl)thio)acetate from the previous step to the prepared Eaton's Reagent.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully pour the warm reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring. Caution: Highly exothermic quenching process.
-
Extraction: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude solid can be recrystallized from ethanol to yield pure Ethyl 6-Bromo-1-benzothiophene-2-carboxylate as a crystalline solid.
| Parameter | Value |
| Starting Material | 4-Bromothiophenol |
| Key Reagents | Ethyl chloroacetate, NaOH, Eaton's Reagent |
| Typical Yield | 60-75% over two steps |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (s, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.4 (dd, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) |
Protocol 2: Saponification to this compound
This is a standard hydrolysis procedure to convert the ester intermediate into the target carboxylic acid.[4]
-
Reagents & Setup: In a 250 mL round-bottom flask, suspend Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (5.0 g, 17.5 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Hydrolysis: Add sodium hydroxide (1.4 g, 35.0 mmol) and heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Acidification: While stirring, acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A thick white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield this compound.
| Parameter | Value |
| Starting Material | Ethyl 6-Bromo-1-benzothiophene-2-carboxylate |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Typical Yield | >95% |
| Appearance | White solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.6 (br s, 1H), ~8.2 (d, 1H), ~8.1 (s, 1H), ~8.0 (d, 1H), ~7.5 (dd, 1H) |
| Melting Point | >250 °C (with decomposition) |
Protocol 3: Application - Synthesis of an Amide Derivative
This protocol demonstrates the utility of the target acid by coupling it with a representative amine, benzylamine, using standard peptide coupling reagents.[5]
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Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of 6-Aryl-1-benzothiophene-2-carboxylic Acids
The 1-benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] Specifically, the introduction of an aryl or heteroaryl substituent at the 6-position of the 1-benzothiophene-2-carboxylic acid core can significantly modulate the pharmacological profile of the resulting molecules. This makes the Suzuki-Miyaura cross-coupling reaction a pivotal tool for the synthesis of novel drug candidates and functional materials based on this scaffold.[3]
This guide provides a comprehensive overview and detailed protocols for the successful application of 6-Bromo-1-benzothiophene-2-carboxylic acid in palladium-catalyzed Suzuki coupling reactions. We will delve into the mechanistic underpinnings, critical experimental parameters, and step-by-step procedures to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5][6] The catalytic cycle, a well-established sequence of elementary steps, is fundamental to understanding and optimizing the reaction.[4][7][8]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5] This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][8]
Experimental Design: Key Parameters and Rationale
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. The presence of the carboxylic acid functionality in the substrate requires careful consideration to avoid potential side reactions such as decarboxylation or interference with the catalyst.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is often effective for a wide range of substrates. PdCl₂(dppf) is a robust catalyst suitable for many cross-coupling reactions. Using Pd(OAc)₂ in combination with a phosphine ligand allows for in-situ generation of the active catalyst and offers flexibility in tuning reactivity.[9] |
| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[10] For challenging couplings, bulky and electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step.[9] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive boronic acids. K₃PO₄ is a non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups. The carboxylic acid on the substrate will be deprotonated by the base, which may influence its solubility and reactivity. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[11] 1,4-Dioxane and Toluene are common choices. The addition of water is crucial for the activity of many catalyst systems and to facilitate the dissolution of the base. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | A wide variety of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized. Boronic acid pinacol esters offer increased stability and are less prone to protodeboronation.[7] |
| Reaction Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |
| Inert Atmosphere | Argon or Nitrogen | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[12] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the desired 6-aryl-1-benzothiophene-2-carboxylic acid.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos), or a stronger base (e.g., Cs₂CO₃). Ensure the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a side reaction. Using boronic acid pinacol esters or minimizing reaction time can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.
-
Purification Challenges: The carboxylic acid functionality can make purification by silica gel chromatography challenging due to streaking. Adding a small amount of acetic acid to the eluent can help to obtain better peak shapes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of 6-aryl-1-benzothiophene-2-carboxylic acids. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently access a diverse range of compounds with significant potential in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Andrew G Myers Research Group. The Suzuki Reaction.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- YouTube. (2018). Suzuki Coupling Mechanism and Applications.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
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- 8. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 6-Bromo-1-benzothiophene-2-carboxylic acid as a Pivotal Intermediate in Contemporary Drug Discovery
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it an ideal starting point for developing novel therapeutics. This guide focuses on a key derivative, 6-Bromo-1-benzothiophene-2-carboxylic acid , a versatile intermediate whose distinct functional groups serve as strategic handles for molecular elaboration. We will explore its synthesis, its application in the development of targeted therapies such as kinase and COX-2 inhibitors, and provide detailed protocols for its synthesis and derivatization.
Introduction: The Significance of the Benzothiophene Scaffold
Heterocyclic compounds are fundamental to drug design, and those containing sulfur, like benzo[b]thiophene, have garnered significant interest.[3] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is structurally analogous to endogenous molecules like tryptophan, allowing it to interact with a wide array of biological targets.[2] Consequently, benzo[b]thiophene derivatives have been successfully developed into drugs for various diseases, exhibiting activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4][5]
The utility of This compound lies in its bifunctional nature:
-
The Carboxylic Acid (C2-position): This group is readily converted into amides, esters, or hydrazides, which are critical pharmacophoric elements in many enzyme inhibitors. Amide derivatives, in particular, are ubiquitous in kinase inhibitors, forming key hydrogen bond interactions within the ATP-binding pocket.
-
The Bromo Group (C6-position): This halogen provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
This combination of functionalities makes it a powerful building block for constructing libraries of complex molecules aimed at high-value biological targets.
Physicochemical Properties & Synthesis Overview
A summary of the key properties of the title compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19075-58-2[6] |
| Molecular Formula | C₉H₅BrO₂S[6] |
| Molecular Weight | 271.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO; partially soluble in hot alcohols |
The synthesis of this intermediate is typically achieved through a domino reaction involving the cyclization of a substituted benzonitrile with a sulfur source, as illustrated below.
Caption: General workflow for the synthesis of the title compound.
Application in Target-Oriented Drug Discovery
The true value of this compound is realized when it is used as a scaffold to build potent and selective inhibitors for disease-relevant targets.
Case Study 1: Development of Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The benzothiophene scaffold has been successfully employed to generate inhibitors of various kinases, including MAP Kinase Kinase 2 (MK2), DYRK1A/1B, and others.[7][8][9]
The derivatization strategy involves two key steps:
-
Amide Formation: The carboxylic acid is coupled with a diverse panel of amines. This introduces a vector for exploring different regions of the kinase ATP-binding site.
-
Cross-Coupling: The C6-bromo position is functionalized, often with aryl or heteroaryl groups, to enhance potency and modulate selectivity against other kinases.
This dual-functionalization approach allows for a comprehensive exploration of the structure-activity relationship (SAR).
Caption: Simplified MAPK signaling pathway showing inhibition by a benzothiophene-derived drug.
Case Study 2: Generation of Anti-Inflammatory Agents (COX-2 Inhibitors)
Nonsteroidal anti-inflammatory drugs (NSAIDs) are primary treatments for pain and inflammation, largely through the inhibition of cyclooxygenase (COX) enzymes. Selective COX-2 inhibition is a desirable therapeutic goal to minimize gastrointestinal side effects. Bromo-benzothiophene carboxamides have been identified as a new class of potent and selective COX-2 inhibitors.[10]
In this context, this compound is the essential starting material. By converting the carboxylic acid to a series of substituted carboxamides, researchers have successfully developed compounds that attenuate inflammation and nociception.[10] The 6-bromo substituent is often retained in the final compounds, contributing to the overall pharmacological profile.
Caption: Workflow for generating anti-inflammatory leads from the core intermediate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure adapted from literature methods for synthesizing substituted benzothiophenes.[11]
Materials & Reagents:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| 4-Bromo-2-fluorobenzonitrile | 199.01 | 10.0 g | 50.2 mmol |
| Methyl thioglycolate | 106.14 | 5.86 g | 55.2 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 100 mmol |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 mmol |
| Water (H₂O) | - | 100 mL | - |
| Methanol (MeOH) | - | 50 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Cyclization: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorobenzonitrile (10.0 g, 50.2 mmol), potassium carbonate (13.8 g, 100 mmol), and DMF (100 mL).
-
Stir the mixture at room temperature and add methyl thioglycolate (5.86 g, 55.2 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate (intermediate ester) will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate can be carried forward without extensive purification.
-
Hydrolysis (Saponification): Transfer the dried intermediate to a 500 mL round-bottom flask. Add methanol (50 mL), water (100 mL), and sodium hydroxide (4.0 g, 100 mmol).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Acidification: Slowly acidify the basic solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A thick precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove inorganic salts.
-
Purification: Dry the crude product under high vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be an off-white solid.
Protocol 2: General Procedure for Amide Library Synthesis
This protocol describes a standard amide coupling reaction using HATU, a common and efficient coupling agent.
Materials & Reagents:
| Reagent | Role | General Amount |
|---|---|---|
| This compound | Starting Material | 1.0 eq |
| Substituted Amine (R-NH₂) | Building Block | 1.1 - 1.2 eq |
| HATU | Coupling Agent | 1.2 eq |
| DIPEA | Base | 2.0 - 3.0 eq |
| DMF | Solvent | - |
| Ethyl Acetate (EtOAc) | Extraction Solvent | - |
| Saturated NaHCO₃ solution | Aqueous Wash | - |
| Brine | Aqueous Wash | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
Procedure:
-
Activation: In a dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired substituted amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.
Conclusion
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its well-defined reactive sites allow medicinal chemists to systematically build molecular complexity and tailor compounds to interact with specific biological targets. The proven success of the benzothiophene scaffold in generating clinical candidates, combined with the synthetic tractability of this particular intermediate, ensures its continued relevance in the quest for novel and more effective medicines.[1][2]
References
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- An overview of benzo [b] thiophene-based medicinal chemistry.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the prepar
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ijpsr.com.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ijpsr.com.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- Chapter 12: Synthesis, Properties, and Biological Applic
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
- Evaluation of benzothiophene carboxamides as analgesics and anti-inflamm
- Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- 6-bromo-benzo[b]thiophene-2-carboxylic acid(19075-58-2) 1 h nmr. ChemicalBook.
- Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed.
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Application Notes & Protocols: 6-Bromo-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 6-Bromo-1-benzothiophene-2-carboxylic acid as a key scaffold in medicinal chemistry. This document elucidates the compound's significance, outlines its application in the synthesis of bioactive molecules, and provides detailed experimental protocols.
Introduction: The Benzothiophene Scaffold in Drug Discovery
The benzothiophene core, a bicyclic aromatic structure formed by the fusion of a benzene and a thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into numerous clinically significant drugs.[2][3] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole all feature the benzothiophene moiety, highlighting its therapeutic versatility.[2][3]
Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective effects.[1][2][4] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
The Strategic Importance of this compound
This compound is a strategically important starting material and intermediate in the synthesis of novel therapeutic agents. The presence of three key functional handles—the bromine atom at the 6-position, the carboxylic acid at the 2-position, and the benzothiophene core itself—provides a versatile platform for molecular elaboration.
-
The 6-Bromo Position: The bromine atom serves as a valuable functional group for introducing further molecular diversity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the facile installation of aryl, heteroaryl, or amino substituents. This position is often targeted to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target.
-
The 2-Carboxylic Acid Position: The carboxylic acid group is a key pharmacophoric feature in many drug molecules, often involved in hydrogen bonding interactions with receptor active sites. It also provides a convenient handle for the formation of amides, esters, and other derivatives. This allows for the attachment of various side chains to explore structure-activity relationships (SAR) and to improve pharmacokinetic properties.
-
The Benzothiophene Core: As previously mentioned, the benzothiophene nucleus provides a rigid framework that can be appropriately decorated with pharmacophoric groups. Its inherent properties contribute to the overall drug-like characteristics of the final compounds.
Applications in Medicinal Chemistry
While this compound itself is not typically an active pharmaceutical ingredient, it is a crucial building block for the synthesis of potent and selective modulators of various biological targets.
As a Precursor for Enzyme Inhibitors
The benzothiophene-2-carboxylic acid scaffold has been identified as a core structure for the development of various enzyme inhibitors.
-
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors: Chronic elevation of branched-chain amino acids (BCAAs) is implicated in metabolic diseases. BDK negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for BCAA catabolism.[5][6] Inhibition of BDK leads to the activation of BCKDC and a reduction in plasma BCAA levels.[5][6] High-throughput screening has identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM.[5][6] This finding strongly suggests that this compound can serve as a direct precursor for synthesizing analogous BDK inhibitors, where the 6-bromo position can be exploited to fine-tune potency and pharmacokinetic properties.
-
D-Amino Acid Oxidase (DAO) Inhibitors: D-amino acid oxidase is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAO has been proposed as a therapeutic strategy for schizophrenia. Aromatic carboxylic acids, including thiophene-2-carboxylic acid derivatives, have been identified as a new class of DAO inhibitors.[7] Structure-activity relationship studies have shown that substitution on the thiophene ring can significantly impact inhibitory potency.[7] This provides a rationale for using this compound to generate a library of compounds for screening against DAO.
Synthesis of Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Benzothiophene derivatives have shown promising antimicrobial activity.[8] Specifically, acylhydrazone derivatives of substituted benzo[b]thiophene-2-carboxylic acids have been synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA).[8][9] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[9] this compound is an ideal starting material for generating a library of such acylhydrazones with variations at the 6-position to optimize antibacterial potency.
Development of Anticancer Agents
The benzothiophene scaffold is present in several classes of anticancer agents.[2][10] For example, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as anticancer agents targeting the RhoA/ROCK pathway.[10][11] While this example has the carboxylic acid at the 3-position, the general principle of utilizing the benzothiophene core for anticancer drug design is well-established. This compound can be used to create novel derivatives for screening in various cancer cell lines and to explore different mechanisms of anticancer activity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of derivatives of this compound.
Protocol 1: Synthesis of N-Aryl-6-bromo-1-benzothiophene-2-carboxamide
This protocol describes the conversion of the carboxylic acid to an amide, a common step in medicinal chemistry to introduce diverse side chains and modulate biological activity.
Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in drug discovery. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which is crucial for target binding. Thionyl chloride is used to activate the carboxylic acid by converting it to an acyl chloride, which is highly reactive towards amines.
Workflow Diagram:
Caption: Workflow for N-Aryl-6-bromo-1-benzothiophene-2-carboxamide Synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Aryl amine (e.g., aniline)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Acyl Chloride Formation: a. To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere. b. Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride can be used directly in the next step.
-
Amide Formation: a. Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol). b. In a separate flask, dissolve the aryl amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-6-bromo-1-benzothiophene-2-carboxamide. e. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Cross-Coupling for Derivatization at the 6-Position
This protocol details the use of the 6-bromo functionality in a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.
Rationale: The Suzuki coupling is a powerful and widely used C-C bond-forming reaction in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups. This allows for the late-stage functionalization of complex molecules. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.
Catalytic Cycle Diagram:
Caption: Simplified Catalytic Cycle of the Suzuki Cross-Coupling Reaction.
Materials:
-
N-Aryl-6-bromo-1-benzothiophene-2-carboxamide (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add N-Aryl-6-bromo-1-benzothiophene-2-carboxamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 6-aryl-1-benzothiophene derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table summarizes the biological activity of representative benzothiophene-2-carboxylic acid derivatives from the literature, illustrating the potential of this scaffold.
| Compound ID | Structure | Target | Activity (IC₅₀/MIC) | Reference |
| BT2 | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | BDK | 3.19 µM | [5][6] |
| 1c | 5-chlorothiophene-2-carboxylic acid | DAO | Potent Inhibitor | [7] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | 4 µg/mL | [9] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization at the 2- and 6-positions provides a powerful platform for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities. The protocols and information provided herein are intended to serve as a practical guide for researchers in the design and synthesis of novel benzothiophene-based therapeutic agents.
References
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
Gensini, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed, 24895126. [Link]
-
Kawamura, T., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 26(15), 4496-4503. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]
- Google Patents. (n.d.). Benzothiophene derivatives and medicinal use thereof.
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
-
Zdiri, K., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1225, 129107. [Link]
-
Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]
-
Fattori, D., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, a potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]
-
ResearchGate. (2021). Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. Retrieved from [Link]
-
Gensini, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible light photocatalytic synthesis of benzothiophenes. Organic Letters, 14(20), 5334-5337. [Link]
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ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
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Application Note: 6-Bromo-1-benzothiophene-2-carboxylic acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1][2] The success of this therapeutic class is largely driven by the identification of molecular scaffolds that can be systematically modified to achieve high potency and selectivity against specific kinase targets.[2] The benzothiophene core is one such "privileged scaffold," demonstrating a remarkable versatility and a wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[3][4][5] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile that can be exploited for effective binding within the ATP-binding pocket of various kinases.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-1-benzothiophene-2-carboxylic acid as a key starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline methods for biological evaluation, all grounded in established scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
| Property | Value | Source(s) |
| CAS Number | 19075-58-2 | [8] |
| Molecular Formula | C₉H₅BrO₂S | [8] |
| Molecular Weight | 257.11 g/mol | [9] |
| Appearance | Off-white to light yellow powder | [10][11] |
| Melting Point | 285-293 °C | [10] |
| Solubility | Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in glacial acetic acid; practically insoluble in water. | [11] |
| SMILES | O=C(O)c1sc2cc(Br)ccc12 | [8] |
| InChIKey | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [8] |
Synthetic Strategy: Leveraging the Versatility of the Benzothiophene Scaffold
The synthetic utility of this compound lies in its two distinct functional handles: the carboxylic acid at the C-2 position and the bromo group at the C-6 position. This allows for sequential and regioselective modifications. A common and highly effective strategy involves an initial amide coupling at the carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction at the bromo-position. This approach enables the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The following diagram illustrates a general and robust workflow for the synthesis of a library of kinase inhibitors from this compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor
This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor, 6-(4-methylphenyl)-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide , targeting a generic tyrosine kinase.
Part 1: Amide Coupling
Reaction: this compound with 4-aminopyridine.
Rationale: The formation of an amide bond is a robust and widely used reaction in medicinal chemistry. Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency and low rate of epimerization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 257.11 | 257 | 1.0 | 1.0 |
| 4-Aminopyridine | 94.11 | 104 | 1.1 | 1.1 |
| HATU | 380.23 | 456 | 1.2 | 1.2 |
| DIPEA | 129.24 | 388 (510 µL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (257 mg, 1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved.
-
Add 4-aminopyridine (104 mg, 1.1 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (510 µL, 3.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with water (3 x 20 mL).
-
Dry the crude product, 6-bromo-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide , under high vacuum. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Part 2: Suzuki-Miyaura Cross-Coupling
Reaction: 6-bromo-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide with 4-methylphenylboronic acid.
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl moieties.[12] We have selected Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) as the catalyst, a common and effective choice for this type of transformation. Sodium carbonate is used as the base, and a mixture of toluene and water provides the necessary biphasic solvent system.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 6-bromo-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide | 333.21 | 333 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 204 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 | 2.0 | 2.0 |
| Toluene | - | 12 mL | - | - |
| Water | - | 3 mL | - | - |
| Ethanol | - | 3 mL | - | - |
Procedure:
-
To a Schlenk flask, add 6-bromo-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide (333 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (12 mL), ethanol (3 mL), and water (3 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the desired product, 6-(4-methylphenyl)-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide .
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
In Vitro Kinase Assay (Example: Tyrosine Kinase)
Principle: This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase (e.g., Src, Abl) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add the test compound at various concentrations to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase solution to all wells except the negative controls.
-
Incubate for a short period to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Add the ATP/substrate solution to all wells to start the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Read the signal (e.g., fluorescence intensity) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay (Example: Anti-proliferative Assay)
Principle: This assay determines the effect of the compound on the proliferation of cancer cells that are known to be dependent on the target kinase.
Protocol Outline:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., K562 for Abl kinase inhibitors) in appropriate media.
-
-
Cell Plating:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.
-
Measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Signaling Pathway Context
Many kinase inhibitors derived from scaffolds like benzothiophene target key nodes in signaling pathways that drive cancer cell proliferation and survival.[13] A common example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.
Sources
- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]
- 9. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]
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- 13. researchgate.net [researchgate.net]
Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Benzothiophenes
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials. The strategic placement of substituents on the benzothiophene ring system allows for the fine-tuning of their biological and physical properties. Specifically, 6-bromo-1-benzothiophene-2-carboxylic acid serves as a versatile intermediate in the synthesis of a wide array of compounds, including potential kinase inhibitors and other therapeutic agents. The presence of the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation and other modifications. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers in drug discovery and organic synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 6-bromobenzo[b]thiophene-2-carboxylate, via a base-mediated condensation of 4-bromo-2-fluorobenzaldehyde with ethyl thioglycolate. The subsequent step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Experimental Protocol for the Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-fluorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Ethyl thioglycolate | ≥98% | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Water | Deionized | --- |
| Anhydrous sodium sulfate (Na2SO4) | ACS grade | Fisher Scientific |
| Round-bottom flask (100 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Heating mantle/oil bath | --- | --- |
| Thermometer | --- | --- |
| Condenser | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Safety Precautions
-
4-Bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Ethyl thioglycolate: Harmful if swallowed or in contact with skin. Causes serious eye irritation. Stench. Handle in a well-ventilated fume hood. Wear appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.
-
DMSO: Can penetrate the skin, carrying dissolved substances with it. Handle with gloves.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add ethyl thioglycolate (1.1 eq) followed by the dropwise addition of triethylamine (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80°C and stir for 2 hours. After this period, allow the reaction to cool to room temperature and continue stirring overnight.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water (approximately 8 volumes of the reaction mixture). Stir the mixture vigorously for 1 hour to allow for the precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and triethylamine salts.
-
Drying: Dry the collected solid under vacuum to obtain the crude ethyl 6-bromobenzo[b]thiophene-2-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Experimental Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the hydrolysis of ethyl benzo[b]thiophene-2-carboxylates.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 6-bromobenzo[b]thiophene-2-carboxylate | As synthesized in Part 1 | --- |
| Sodium hydroxide (NaOH) | ACS grade | Fisher Scientific |
| Ethanol (EtOH) | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Water | Deionized | --- |
| Anhydrous sodium sulfate (Na2SO4) | ACS grade | Fisher Scientific |
| Round-bottom flask (100 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| pH paper or pH meter | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Safety Precautions
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, suspend ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Hydrolysis: To the suspension, add a 3 M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a 1 M hydrochloric acid solution. A precipitate will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Expected Results and Characterization
The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅BrO₂S |
| Molecular Weight | 257.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | Store in a cool, dry, and dark place. |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum should show signals in the aromatic region. The proton on the thiophene ring (H3) is expected to appear as a singlet. The protons on the benzene ring will appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm). Based on data for similar compounds, the aromatic protons are expected in the range of δ 7.5-8.3 ppm.[1]
-
¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid is expected in the range of δ 163-165 ppm. The other eight signals will correspond to the carbons of the benzothiophene ring system. Based on data for analogous compounds, the aromatic carbons are expected in the range of δ 122-143 ppm.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in approximately a 1:1 ratio) is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Causality and Mechanistic Insights
The synthesis of the benzothiophene core in the first step proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation. The fluoride at the 2-position of the starting benzaldehyde is a good leaving group, activated by the electron-withdrawing aldehyde group. The thiolate, generated in situ from ethyl thioglycolate and triethylamine, acts as the nucleophile. The subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the thiophene ring. The hydrolysis in the second step is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Acidification protonates the carboxylate to yield the final carboxylic acid product.
Figure 2: High-level mechanistic steps in the synthesis.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. 2022, 27(3), 833. [Link]
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large-scale synthesis of "6-Bromo-1-benzothiophene-2-carboxylic acid"
An Application Note for the Large-Scale Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid
Abstract
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, a crucial heterocyclic building block in pharmaceutical research and development. The presented methodology is designed for scalability, reliability, and high yield, moving from readily available starting materials through a stable ester intermediate. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for process optimization and safety. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and agents targeting multidrug-resistant bacteria.[1] Its structural motif is a common feature in compounds developed for various therapeutic areas.[2][3] Therefore, a robust and scalable synthetic route is paramount for advancing drug discovery programs.
The strategy detailed herein is a two-step process selected for its operational simplicity, use of cost-effective reagents, and proven reliability in scaling from the bench to pilot plant quantities.
The Two-Step Synthetic Approach:
-
Step 1: Cyclization/Condensation to form Ethyl 6-bromo-1-benzothiophene-2-carboxylate from 4-bromo-2-fluorobenzaldehyde and ethyl 2-mercaptoacetate. This pathway leverages a nucleophilic aromatic substitution followed by an intramolecular condensation, a classic and high-yielding method for constructing the benzothiophene core.[4][5]
-
Step 2: Saponification of the ethyl ester intermediate to yield the target this compound. This is a straightforward hydrolysis reaction that typically proceeds with high conversion and purity.[1]
This approach avoids the use of expensive transition-metal catalysts or highly energetic reagents, which can pose challenges in large-scale production environments.[6][7]
Caption: Detailed experimental workflow diagram.
Safety Considerations
All operations should be conducted in a well-ventilated fume hood by personnel trained in handling chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
4-Bromo-2-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Ethyl 2-mercaptoacetate: Stench. Harmful if swallowed or inhaled. Handle in a well-ventilated area.
-
Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Corrosive. Handle with extreme care to avoid severe burns. The addition of acid to the basic solution is highly exothermic and must be done slowly with efficient cooling. [8][9] Refer to the Safety Data Sheet (SDS) for each chemical before use. [8][9]
Conclusion
This application note details a robust, scalable, and high-yielding two-step synthesis of this compound. The protocol relies on established chemical principles, utilizes cost-effective reagents, and is designed for safe and efficient implementation on a large scale. The detailed procedural steps and mechanistic rationale provide a solid foundation for researchers and process chemists to produce this valuable intermediate with high purity and consistency.
References
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. (2025-08-09). [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Center for Biotechnology Information (PMC). (2022-04-18). [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information (PMC). (2022-01-14). [Link]
-
How can I purify carboxylic acid? ResearchGate. (2013-09-20). [Link]
- US2255421A - Process for purification of carboxylic acids.
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purification techniques for "6-Bromo-1-benzothiophene-2-carboxylic acid"
An In-Depth Guide to the Purification of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and functional handles—the carboxylic acid and the bromine atom—make it a valuable precursor for the synthesis of complex molecular architectures, including potent pharmaceutical agents and organic electronic materials.[1][2] The biological activity and material properties of its derivatives are critically dependent on the purity of this starting material. The presence of residual starting materials, isomeric byproducts, or other contaminants can lead to unpredictable reaction outcomes, compromised biological efficacy, and flawed material performance.
This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed exploration of the fundamental principles and step-by-step protocols for the purification of this compound, ensuring the high level of purity required for demanding downstream applications.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is the foundation for developing a logical and effective purification strategy. The acidic nature of the carboxylic group and the overall polarity of the molecule dictate its behavior in different separation techniques.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrO₂S | [3] |
| Molecular Weight | 257.10 g/mol | |
| Appearance | Solid, typically a white to off-white or pale yellow powder | [4] |
| Melting Point | Literature value not readily available. A sharp melting range is a key indicator of purity. | |
| pKa (Predicted) | ~3-4 | |
| ¹H NMR Spectrum | A reference spectrum is available, crucial for structural confirmation and purity analysis. | [5] |
Note on Melting Point: While a specific melting point for this compound is not consistently reported in readily available literature, the purity of the final product should be assessed by a narrow melting range (e.g., < 2 °C). For comparison, the related precursor 6-Bromobenzo[b]thiophene has a melting point of 56-60 °C.[6]
Logical Workflow for Purification Strategy Selection
The choice of purification method is dictated by the nature of the impurities present in the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) and ¹H NMR is highly recommended to diagnose the impurity profile. The following workflow provides a logical path to achieving high purity.
Caption: Decision workflow for selecting the optimal purification strategy.
Protocol 1: Acid-Base Extraction
Principle of Separation
This technique is the most effective method for removing neutral or basic impurities from a carboxylic acid. The acidic proton of this compound readily reacts with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), to form the corresponding sodium carboxylate salt. This salt is highly polar and thus soluble in the aqueous phase. Neutral organic impurities (e.g., unreacted starting materials without acidic groups) and basic impurities remain in the organic phase, allowing for a clean separation. The pure carboxylic acid is then regenerated by re-acidifying the aqueous layer, causing it to precipitate.
Experimental Protocol
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. half the volume of the organic solvent). Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas evolved during the acid-base reaction.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper) and no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to constant weight.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization
Principle of Separation
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling). For carboxylic acids, polar protic solvents or mixtures are often effective.[7]
Experimental Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, toluene, or mixtures like ethanol/water). An ideal solvent will require heating to fully dissolve the solid.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals to remove all traces of solvent.
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Bromobenzo b thiophene 97 17347-32-9 [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 6-Bromo-1-benzothiophene-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive carboxylic acid group and a bromine atom make it a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this key building block, which underpins the reliability and reproducibility of downstream applications.
This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the definitive characterization of this compound. The methodologies presented herein are grounded in fundamental analytical principles and are designed to be implemented in a variety of research and quality control settings. Each protocol is structured to not only provide a step-by-step workflow but also to offer insights into the rationale behind the experimental choices, thereby empowering the user to adapt and troubleshoot as necessary.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂S | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 19075-58-2 | [3] |
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous evidence of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.
Objective: To obtain a high-resolution proton NMR spectrum for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Micropipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument according to standard procedures to ensure a homogeneous magnetic field.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Analysis and Expected Spectrum:
-
The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Expected Chemical Shifts (δ, ppm):
-
A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected in the downfield region, typically above 10 ppm.
-
Aromatic protons on the benzothiophene ring system will appear as multiplets or distinct doublets and singlets in the range of δ 7.0-8.5 ppm. The specific splitting patterns will be dictated by the coupling between adjacent protons.
-
Objective: To obtain a proton-decoupled 13C NMR spectrum to identify all unique carbon environments in this compound.
Procedure:
-
Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.[5]
-
Instrument Setup and Data Acquisition:
-
Tune the probe for 13C observation.
-
Acquire a proton-decoupled 13C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary compared to 1H NMR due to the lower natural abundance of the 13C isotope.
-
Data Analysis and Expected Spectrum:
-
The spectrum should be referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
Expected Chemical Shifts (δ, ppm):
-
The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of δ 160-170 ppm.
-
Aromatic and thiophene ring carbons will resonate in the region of δ 110-145 ppm. The carbon atom attached to the bromine will show a characteristic upfield shift compared to its non-brominated counterpart.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Objective: To determine the accurate mass of this compound and to assess its purity.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vials for autosampler
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis and Expected Spectrum:
-
The molecular weight of this compound is 257.1 g/mol .
-
In the negative ion mode ESI-MS spectrum, the deprotonated molecule [M-H]⁻ is expected.
-
The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
High-resolution mass spectrometry will allow for the determination of the accurate mass, which can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Objective: To obtain an infrared spectrum to identify the key functional groups in this compound.
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Data Analysis and Expected Spectrum:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.[6][7][8]
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[6]
-
C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Chromatographic Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in mixtures.
Reversed-Phase HPLC Protocol
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.
Method Development and Validation: The development and validation of the HPLC method should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <621> "Chromatography".[4][9][10][11][12][13][14]
Caption: HPLC method development and validation workflow.
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Recommended HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic carboxylic acids.[15][16] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 70% A to 30% A over 15 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Benzothiophene derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL |
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by recovery studies.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which serves as a fundamental confirmation of its empirical formula.
CHNS Elemental Analysis Protocol
Objective: To determine the elemental composition of this compound to confirm its empirical formula.
Instrumentation:
-
CHNS Elemental Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the finely ground, homogenous sample into a tin capsule.[17]
-
Crimp the capsule to ensure no sample is lost.
-
-
Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) before running the sample.
-
Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the combustion analysis sequence. The sample is combusted at high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[17]
-
Data Analysis and Theoretical Values:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 42.05 |
| Hydrogen (H) | 1.96 |
| Bromine (Br) | 31.08 |
| Oxygen (O) | 12.44 |
| Sulfur (S) | 12.47 |
Note: Standard CHNS analyzers do not directly measure bromine and oxygen. The percentage of these elements is typically determined by difference or by other analytical techniques.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic application of spectroscopic and chromatographic techniques ensures the unambiguous confirmation of its structure and the reliable assessment of its purity. Adherence to the principles of method validation as outlined by regulatory bodies is crucial for ensuring the quality and consistency of this important chemical entity in research and development settings.
References
- United States Pharmacopeia.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Q2(R1) Validation of Analytical Procedures: Text and Methodology: Guidance for Industry. 2021.
- Georgia Institute of Technology.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Guideline Q2(R2)
- Iowa State University.
- European Medicines Agency. ICH guideline Q2(R2)
- European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology. 2006.
- Mettler Toledo.
- ResearchGate.
- SIELC Technologies. HPLC Separation of Benzothiophene on Newcrom R1 HPLC column.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
- University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. 2020.
- Teledyne ISCO.
- Journal of Chemical Education.
- ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- Journal of Pharmaceutical and Biomedical Analysis. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Matrix Scientific. 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
- Molecules. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020.
- Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. 2020.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2024.
- Journal of Chromatography A.
- Universidade de Lisboa.
- ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
- International Journal of Applied Pharmaceutics. Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. 2025.
- SIELC Technologies.
- Journal of Liquid Chromatography & Related Technologies. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. 2025.
- ChemicalBook. 6-bromo-benzo[b]thiophene-2-carboxylic acid(19075-58-2) 1 h nmr.
- Journal of Chromatography A.
- MDPI.
- Organomation.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Matrix Fine Chemicals GmbH. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7.
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organomation.com [organomation.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. measurlabs.com [measurlabs.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-1-benzothiophene-2-carboxylic acid in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 6-Bromo-1-benzothiophene-2-carboxylic acid in Organic Electronics
This compound is a key heterocyclic building block for the synthesis of advanced organic electronic materials. Its intrinsic properties make it a valuable precursor for creating bespoke molecules for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The benzothiophene core offers inherent charge transport capabilities, while the bromo and carboxylic acid functional groups provide reactive sites for molecular elaboration.[1][2]
The strategic placement of the bromo group at the 6-position allows for the extension of conjugation through cross-coupling reactions, which is essential for tuning the electronic properties of the resulting materials. The carboxylic acid group at the 2-position, while offering a potential point of functionalization, often requires modification, typically through esterification, to enhance solubility and prevent interference with the catalysts used in subsequent polymerization reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its conversion into a polymer suitable for organic electronic applications.
Part 1: Precursor Modification - Esterification of this compound
The carboxylic acid functionality in this compound can interfere with the palladium catalysts commonly used in cross-coupling polymerization reactions. Therefore, a crucial first step is the esterification of the carboxylic acid to an alkyl ester. This modification not only protects the reactive acidic proton but also significantly improves the solubility of the monomer in organic solvents, which is critical for achieving high molecular weight polymers during polymerization. A common and effective method for this transformation is Fischer esterification.
Protocol 1: Synthesis of Methyl 6-Bromo-1-benzothiophene-2-carboxylate
This protocol details the synthesis of Methyl 6-Bromo-1-benzothiophene-2-carboxylate, a key intermediate for subsequent polymerization reactions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in anhydrous methanol (20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 6-Bromo-1-benzothiophene-2-carboxylate as a white solid.
Expected Yield: >90%
Workflow for Esterification
Caption: Workflow for the esterification of this compound.
Part 2: Polymer Synthesis via Suzuki Polycondensation
With the esterified monomer in hand, the next step is to construct a conjugated polymer. Suzuki polycondensation is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters, catalyzed by a palladium complex. This reaction is widely used for the synthesis of donor-acceptor (D-A) copolymers, which are a prominent class of materials in organic photovoltaics.
In this representative protocol, we describe the synthesis of an alternating copolymer of Methyl 6-Bromo-1-benzothiophene-2-carboxylate (the acceptor unit) and a dithienobenzothiadiazole derivative (a common donor unit).
Protocol 2: Synthesis of a Donor-Acceptor Copolymer
Materials:
-
Methyl 6-Bromo-1-benzothiophene-2-carboxylate (Monomer A)
-
2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer B - a representative donor comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve Monomer A (1.0 eq.) and Monomer B (1.0 eq.) in anhydrous toluene (10 mL per mmol of monomer).
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.015 eq.) and P(o-tol)₃ (0.06 eq.) in anhydrous toluene.
-
Initiation of Polymerization: Add the catalyst solution to the monomer solution via syringe.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an inert atmosphere. The solution will become viscous as the polymer forms.
-
End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform.
-
-
Isolation: Precipitate the chloroform solution in methanol, filter, and dry the final polymer product under vacuum.
Suzuki Polycondensation Workflow
Caption: General workflow for Suzuki polycondensation to synthesize a donor-acceptor copolymer.
Part 3: Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, optical properties, and electrochemical properties, which are crucial for its performance in organic electronic devices.
Table 1: Expected Properties of the Synthesized Polymer
| Property | Typical Value | Significance |
| Molecular Weight (Mn) | 10-50 kDa | Affects film-forming properties and charge carrier mobility. |
| Polydispersity Index (PDI) | 1.5-2.5 | Indicates the distribution of polymer chain lengths. |
| UV-Vis Absorption (λmax, film) | 450-650 nm | Determines the portion of the solar spectrum the material can absorb. |
| Optical Bandgap (Eg) | 1.8-2.2 eV | A key parameter for determining the potential open-circuit voltage in solar cells. |
| HOMO Energy Level | -5.2 to -5.6 eV | Influences the open-circuit voltage and charge transfer to the acceptor material. |
| LUMO Energy Level | -3.0 to -3.4 eV | Affects electron injection and transport properties. |
Part 4: Application in Organic Field-Effect Transistors (OFETs)
The synthesized polymer can be used as the active semiconductor layer in an OFET to evaluate its charge transport characteristics.
Protocol 3: Fabrication and Characterization of a Bottom-Gate, Bottom-Contact OFET
Device Fabrication:
-
Substrate Cleaning: Clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonicating in acetone and isopropanol, followed by oxygen plasma treatment.
-
Source/Drain Electrodes: Pattern gold source and drain electrodes on the SiO₂ surface by photolithography.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coat it onto the substrate to form a thin film.
-
Annealing: Anneal the film at a temperature optimized for the specific polymer (typically 100-150 °C) to improve molecular ordering and device performance.
Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
-
Calculate the hole mobility (µ), on/off ratio, and threshold voltage (Vth) from the transfer characteristics.
OFET Fabrication and Characterization Workflow
Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
References
-
Omics. (n.d.). Thiophene, Benzothiadiazole Copolymers: Synthesis, Optoelectronic Properties and Electrical Characterization for Photovoltaic Application. Journal of Materials Science and Nanomaterials. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Retrieved from [Link]
Sources
functionalization of the carboxylic acid group of "6-Bromo-1-benzothiophene-2-carboxylic acid"
An Application Guide to the Strategic Functionalization of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction: The Versatility of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry, drug discovery, and materials science.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] this compound is a particularly valuable building block, offering two distinct and orthogonally reactive sites: a carboxylic acid group at the 2-position and a bromine atom at the 6-position. This dual functionality allows for sequential, controlled modifications, enabling the generation of diverse and complex molecular architectures.
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the primary strategies for functionalizing the carboxylic acid group of this scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate how these initial modifications set the stage for subsequent advanced diversification.
Part 1: Core Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C-2 position is a versatile handle for introducing a wide range of functional groups. The primary transformations—amidation, esterification, and reduction—are fundamental operations in synthetic campaigns.
Amide Bond Formation: Accessing a Cornerstone of Medicinal Chemistry
The amide bond is one of the most common functional groups found in pharmaceuticals, prized for its metabolic stability and hydrogen bonding capabilities.[5][6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[7] Therefore, activation of the carboxylic acid is a required first step.
The choice of amidation method depends on the amine's reactivity, steric hindrance, and the overall functional group tolerance of the substrates.
-
Peptide Coupling Reagents: Reagents like HATU, HOBt/EDC, and carbodiimides (DCC, DIC) are highly efficient for forming an activated ester intermediate in situ, which then readily reacts with the amine.[6][8] This one-pot procedure is mild and broadly applicable, though the cost of reagents can be a consideration.[8] Racemization can be a concern with chiral amines when using carbodiimides without additives.[8]
-
Acyl Chloride Formation: A more classical and cost-effective approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This intermediate is then reacted with the amine, often under Schotten-Baumann conditions (in the presence of a base).[7] This two-step process is robust but can be harsh, limiting its use with sensitive substrates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
Application Notes and Protocols: 6-Bromo-1-benzothiophene-2-carboxylic acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it an attractive scaffold for the design of bioactive molecules and functional organic materials.[3][4] Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
6-Bromo-1-benzothiophene-2-carboxylic acid is a particularly valuable starting material for the synthesis of diverse and complex heterocyclic systems. The strategic placement of three distinct functional handles—the carboxylic acid, the bromo substituent, and the reactive C3 position of the benzothiophene ring—provides a platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols for key transformations and insights into the design of synthetic routes towards novel heterocyclic compounds.
Core Synthetic Strategies: A Trifecta of Reactivity
The synthetic potential of this compound can be harnessed through three primary avenues of reactivity:
-
Functionalization of the Carboxylic Acid Group: The carboxylic acid at the C2 position is readily converted into a range of functional groups, most notably amides, which can then serve as key intermediates for subsequent cyclization reactions.
-
Cross-Coupling Reactions at the C6-Bromo Position: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
Intramolecular Cyclization Reactions: By strategically introducing appropriate functional groups through the first two strategies, intramolecular cyclization can be employed to construct fused heterocyclic rings, leading to novel thieno-fused pyridines, pyrimidines, and other complex systems.
The following sections will provide detailed protocols for these key transformations, along with a discussion of their application in the synthesis of advanced heterocyclic structures.
Part 1: Elaboration of the Carboxylic Acid Moiety - Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of many synthetic strategies using this precursor. The resulting amide can be a stable final product or a reactive intermediate for subsequent cyclization.
Protocol 1: General Amide Coupling using EDC/NHS
This method is widely applicable and proceeds under mild conditions, making it suitable for a broad range of amine coupling partners.[1]
Reaction Principle: The carboxylic acid is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is used as an additive to trap this intermediate, forming a more stable NHS ester that is less prone to side reactions and efficiently reacts with the amine.[5]
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Amine Coupling:
-
Add the desired amine (1.1 eq) to the activated carboxylic acid solution.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Coupling Reagent | Additive | Base | Solvent | Time | Typical Yield | Notes |
| EDC | NHS | - | DMF, DCM | 2-12 h | 70-95% | Mild conditions, water-soluble byproducts.[1] |
| HATU | - | DIPEA | DMF | 1-4 h | 85-98% | High efficiency, even with hindered amines.[6] |
| PyBOP | - | DIPEA | DMF, DCM | 1-8 h | 80-95% | Good for sterically demanding couplings.[7] |
DOT Script for Amide Coupling Workflow
Caption: General workflow for EDC/NHS mediated amide coupling.
Part 2: Functionalization of the Bromo Substituent via Cross-Coupling Reactions
The C6-bromo position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromobenzothiophene and a boronic acid or ester.[8][9]
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]
Materials:
-
This compound derivative (e.g., the corresponding amide)
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
K₂CO₃ or other suitable base
-
1,4-Dioxane/Water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the 6-bromo-1-benzothiophene derivative (1.0 eq), the boronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Catalyst | Base | Solvent | Temperature | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 °C | 80-95% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C | 85-98% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 °C | 80-99% |
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl group, a valuable synthon for further transformations.[11][12]
Reaction Principle: This cross-coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[13]
Materials:
-
This compound derivative
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve the 6-bromo-1-benzothiophene derivative (1.0 eq) in anhydrous THF or DMF.
-
Add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
-
Reaction:
-
Stir the mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing carbon-nitrogen bonds, introducing primary or secondary amines at the C6 position.[2][14]
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a strong base, facilitates the coupling of an aryl halide with an amine.[2]
Materials:
-
This compound derivative
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 6-bromo-1-benzothiophene derivative (1.0 eq), the amine (1.2 eq), the palladium precursor (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).
-
Add the anhydrous solvent.
-
-
Reaction:
-
Seal the tube and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
DOT Script for Cross-Coupling Pathways
Caption: Overview of key cross-coupling reactions at the C6-bromo position.
Part 3: Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization
A key application of this compound derivatives is their use in the construction of fused heterocyclic systems, such as thieno[3,2-c]pyridines. This is typically achieved through a multi-step sequence involving amide formation, a cross-coupling reaction to introduce a reactive group, and subsequent intramolecular cyclization.
Illustrative Synthetic Pathway: Synthesis of a Thieno[3,2-c]pyridine Derivative
This proposed pathway illustrates how the previously described protocols can be combined to synthesize a complex heterocyclic system.
DOT Script for Thieno[3,2-c]pyridine Synthesis
Caption: Proposed synthetic route to a thieno[3,2-c]pyridine derivative.
Step 1: Amide Formation with Propargylamine
Following Protocol 1 , this compound is coupled with propargylamine to introduce the necessary alkyne functionality for the subsequent cyclization.
Step 2: Suzuki Coupling
The resulting 6-bromo-N-(prop-2-yn-1-yl)-1-benzothiophene-2-carboxamide is then subjected to a Suzuki coupling reaction as described in Protocol 2 to introduce a desired aryl or heteroaryl group at the C6 position. This step can be crucial for tuning the electronic and pharmacological properties of the final molecule.
Step 3: Intramolecular Cyclization
The final step involves the intramolecular cyclization of the N-propargyl amide. This transformation can be promoted by various transition metal catalysts, such as palladium or gold, which activate the alkyne towards nucleophilic attack by the amide nitrogen. The regioselectivity of the cyclization (e.g., 6-endo-dig vs. 5-exo-dig) can be influenced by the choice of catalyst and reaction conditions.[15]
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a highly versatile and strategically valuable precursor in heterocyclic chemistry. The orthogonal reactivity of its functional groups allows for a modular and convergent approach to the synthesis of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this remarkable starting material. By leveraging the power of modern synthetic methodologies, the full potential of the benzothiophene scaffold can be unlocked, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Lawson, S., & Eisler, S. (2023).
- Romero, A., & Gribble, G. W. (2012). The Chemistry of Heterocyclic Compounds, Thiophenes. John Wiley & Sons.
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- El-Kashef, H. S., Geies, A. A., El-Dean, A. M. K., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
- Blanco Ponce, M., Mangione, M. I., Hermosilla Espinosa, R., & Müller, T. J. J. (2018). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. European Journal of Organic Chemistry, 2018(48), 6867-6876.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2012). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles.
- Royal Society of Chemistry. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Amide Synthesis [fishersci.dk]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Event Website - Fourwaves [event.fourwaves.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for various pharmaceutical agents.[1] The inherent challenges in synthesizing substituted benzothiophenes—such as controlling regioselectivity, maximizing yield, and minimizing impurities—necessitate robust and well-understood protocols.
This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth overview of a reliable synthetic route, detailed troubleshooting for common experimental issues, and evidence-based strategies to optimize your reaction outcomes.
Overview of the Primary Synthetic Route
A common and effective method for synthesizing the target compound is through the cyclization of a substituted thiophenol with an appropriate three-carbon electrophile, followed by saponification. A well-established approach involves the reaction of 4-bromothiophenol with ethyl bromopyruvate, followed by a cyclization/dehydration reaction, and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.
Figure 1. General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Low or no yield is a frequent issue that can often be traced back to a few critical parameters.
Possible Cause A: Ineffective Cyclization
The acid-catalyzed intramolecular cyclization is the crucial ring-forming step. Insufficient acid strength or excessively high temperatures can prevent ring formation or lead to decomposition. Polyphosphoric acid (PPA) is a common catalyst, but its viscosity and reaction temperature are critical.
-
Expert Insight: The cyclization of the intermediate arylthioacetophenone is an electrophilic aromatic substitution. The electron-withdrawing nature of the bromine atom can slightly deactivate the ring, requiring sufficiently strong acidic conditions to drive the reaction. However, temperatures above the optimal range can lead to charring and decomposition.[2]
-
Recommended Action:
-
Verify Catalyst Quality: Ensure the PPA is fresh and has not absorbed atmospheric moisture, which reduces its efficacy.
-
Optimize Temperature: Begin with a moderate temperature (e.g., 85-95°C) and monitor the reaction by Thin Layer Chromatography (TLC).[2] If the reaction is sluggish, incrementally increase the temperature, but avoid exceeding 120°C.
-
Alternative Catalysts: Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or a strong Brønsted acid like methanesulfonic acid in a suitable solvent, which can sometimes offer better results at lower temperatures.[3]
-
Possible Cause B: Poor Quality of Starting Materials
Thiophenols are notoriously susceptible to oxidation to disulfides. If your 4-bromothiophenol has oxidized, it will not participate in the initial substitution reaction, leading to a drastic drop in yield.
-
Expert Insight: The presence of the corresponding disulfide (bis(4-bromophenyl) disulfide) is a common impurity in aged thiophenol samples. This impurity is unreactive under the initial alkylation conditions.
-
Recommended Action:
-
Purity Check: Analyze your 4-bromothiophenol by NMR or GC-MS before use.
-
Purification: If significant disulfide is present, the thiophenol can often be purified by distillation under reduced pressure or by recrystallization.
-
Freshness: Use freshly opened or recently purified starting materials for best results.
-
Possible Cause C: Inefficient Saponification
The final hydrolysis step from the ester to the carboxylic acid can be incomplete if reaction conditions are not optimal.
-
Expert Insight: The benzothiophene ring system is generally stable to basic conditions, but steric hindrance around the C2-ester can slow down hydrolysis.
-
Recommended Action:
-
Increase Reaction Time/Temperature: Ensure the saponification reaction is heated to reflux (typically in an ethanol/water mixture with NaOH) for a sufficient duration (e.g., 4-12 hours). Monitor completion by TLC.[4]
-
Ensure Homogeneity: If the ester has poor solubility, consider adding a co-solvent like THF to ensure the reaction mixture remains homogeneous.
-
Figure 2. Troubleshooting workflow for diagnosing low product yield.
Q2: My final product is difficult to purify and contains a persistent, isomeric impurity. What is it and how can I remove it?
This is a classic issue in benzothiophene synthesis related to the regioselectivity of the cyclization step.
Primary Cause: Formation of the 4-Bromo Isomer
When cyclizing onto the substituted benzene ring, the reaction can proceed at two different ortho positions relative to the sulfur atom. While cyclization to form the 6-bromo isomer is generally favored, a competing reaction can form the 4-bromo-1-benzothiophene-2-carboxylic acid isomer.
-
Expert Insight: The intramolecular cyclization gives an approximate 3:1 mixture of the desired 6-methoxy (analogous to 6-bromo) and the undesired 4-methoxy regioisomers in related syntheses.[2] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommended Action:
-
Crystallization: The most effective method for separating these isomers is often fractional crystallization. The desired 6-bromo isomer may preferentially crystallize from a suitable solvent system (e.g., acetic acid, ethanol, or toluene) while the 4-bromo isomer remains in the mother liquor.[3] Multiple recrystallizations may be necessary to achieve high purity.
-
Chromatography Optimization: If crystallization is ineffective, a meticulous approach to column chromatography is required. Use a high-performance silica gel (230-400 mesh) and a shallow polarity gradient (e.g., slowly increasing ethyl acetate in hexane).[5] Analyze fractions carefully by TLC or HPLC.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the cyclization reaction? A: Thin Layer Chromatography (TLC) is the most practical method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product, ethyl 6-bromo-1-benzothiophene-2-carboxylate, will be less polar than the acyclic intermediate and should have a higher Rf value. Spot the reaction mixture alongside a co-spot with the starting material to track the disappearance of the intermediate.
Q: Can I use a different base for the initial alkylation step? A: Yes. While potassium carbonate (K2CO3) is common, other non-nucleophilic inorganic bases like sodium carbonate (Na2CO3) or organic bases such as triethylamine (TEA) can also be used. The key is to select a base strong enough to deprotonate the thiophenol without promoting side reactions with the ethyl bromopyruvate.
Q: How should I properly quench the polyphosphoric acid (PPA) reaction? A: The quench must be done cautiously. After cooling the reaction mixture, pour it slowly onto a large amount of crushed ice with vigorous stirring. PPA reacts exothermically with water. Performing this addition in a fume hood and behind a safety shield is mandatory. The product will usually precipitate as a solid, which can then be collected by filtration.
Q: Are there any alternative, milder synthetic routes available? A: Yes, modern synthetic methods often employ metal-catalyzed reactions. For instance, palladium-catalyzed carbonylative approaches or copper-mediated cyclizations can provide access to benzothiophene derivatives under different conditions.[6][7] However, these often require more specialized starting materials and catalysts compared to the classic acid-catalyzed route.
Optimized Experimental Protocol
This protocol represents a validated starting point for the synthesis.
Step 1: Synthesis of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent like DMF or acetone, add potassium carbonate (1.5 eq).
-
Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the thiophenol is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
To the crude intermediate, add polyphosphoric acid (10x by weight) and heat the mixture to 90-100°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to yield the crude ester.
Step 2: Saponification to this compound
-
Suspend the crude ester in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux overnight.[4]
-
Cool the solution and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Alkylation Base | K2CO3 (1.5 eq) | Mild, non-nucleophilic base that effectively deprotonates the thiophenol. |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | Strong dehydrating agent and acid catalyst; promotes efficient cyclization.[2] |
| Cyclization Temp. | 90-100°C | Optimal balance between reaction rate and minimizing thermal decomposition. |
| Saponification Base | NaOH (3.0 eq) | Strong base ensures complete hydrolysis of the sterically hindered ester.[4] |
| Purification Method | Recrystallization | Most effective method for removing the 4-bromo isomeric impurity. |
| Expected Yield | 60-75% (Overall) | Typical yield range after purification. |
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]
-
Fiesselmann thiophene synthesis - Semantic Scholar. Available at: [Link]
-
Gould–Jacobs-Reaktion - ResearchGate. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Available at: [Link]
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization - American Chemical Society. Available at: [Link]
- Process for the synthesis of benzothiophenes - Google Patents.
-
Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols | The Journal of Organic Chemistry. Available at: [Link]
-
One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D. Available at: [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes | Organic Letters. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-bromo-1-benzothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the potential challenges in this synthetic pathway. Our goal is to ensure you can achieve high-purity, high-yield results by understanding the causality behind experimental choices.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to avoid the formation of unwanted side products. A common and effective route involves two key transformations:
-
Cyclization: The reaction of 4-bromothiophenol with ethyl bromopyruvate to form the intermediate, ethyl 6-bromo-1-benzothiophene-2-carboxylate.
-
Hydrolysis (Saponification): The conversion of the ethyl ester intermediate to the final carboxylic acid product.
Each of these steps presents unique challenges and potential for side reactions. This guide will address these issues in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Part 1: Cyclization Reaction
Issue 1: Low Yield of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
-
Question: I am getting a low yield of my desired ethyl 6-bromo-1-benzothiophene-2-carboxylate after the cyclization reaction. What are the likely causes and how can I improve the yield?
-
Answer: A low yield in the cyclization step can often be attributed to several factors, primarily related to the reaction conditions and the purity of your starting materials.
-
Purity of Starting Materials: Ensure that your 4-bromothiophenol and ethyl bromopyruvate are of high purity. Impurities in the thiophenol can lead to the formation of disulfide byproducts, while impurities in the ethyl bromopyruvate can result in a variety of unwanted reactions.
-
Reaction Temperature: The temperature of the cyclization reaction is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of polymeric materials and other side products. A temperature range of 80-100°C is typically optimal for this reaction.
-
Choice of Base: The choice and amount of base used to deprotonate the thiophenol are crucial. A weak base may not be sufficient to fully deprotonate the thiophenol, leading to an incomplete reaction. A strong base, if used in excess, can promote side reactions. Sodium ethoxide in ethanol is a commonly used and effective base for this transformation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation.
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I have identified an isomeric byproduct in my reaction mixture. How can I minimize its formation?
-
Answer: The formation of regioisomers is a potential side reaction in the synthesis of substituted benzothiophenes. In this specific synthesis, the cyclization should be highly regioselective, leading predominantly to the 2-substituted product. However, deviations can occur.
-
Reaction Conditions: The regioselectivity of the cyclization can be influenced by the reaction conditions. Running the reaction at a lower temperature for a longer period can sometimes improve the regioselectivity.
-
Purification: If a small amount of the isomeric byproduct is formed, it can often be removed by column chromatography on silica gel. A careful selection of the eluent system is key to achieving good separation.
-
Part 2: Hydrolysis (Saponification) Reaction
Issue 3: Incomplete Hydrolysis of the Ester
-
Question: My final product is contaminated with the starting ethyl ester. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis is a common issue in the saponification of esters. Several factors can contribute to this problem.
-
Reaction Time and Temperature: The hydrolysis of ethyl 6-bromo-1-benzothiophene-2-carboxylate typically requires heating under basic conditions. If the reaction time is too short or the temperature is too low, the hydrolysis may not go to completion. Refluxing the reaction mixture for several hours is often necessary.
-
Concentration of the Base: A sufficiently high concentration of the base (e.g., sodium hydroxide or potassium hydroxide) is required to drive the reaction to completion. A 10-20% aqueous solution of the base is typically used.
-
Solvent: The choice of solvent is important. A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide base.
-
Issue 4: Decarboxylation of the Final Product
-
Question: I am observing a loss of my desired product and the formation of 6-bromobenzothiophene. What is causing this and how can I prevent it?
-
Answer: The product you are observing is likely due to the decarboxylation of your target molecule. Benzothiophene-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures and under harsh acidic or basic conditions.[1][2]
-
Temperature Control: Avoid excessive heating during the hydrolysis and work-up steps. Once the hydrolysis is complete, it is best to cool the reaction mixture before acidification.
-
Acidification: During the work-up, add the acid slowly and with cooling to neutralize the excess base and precipitate the carboxylic acid. A sudden increase in temperature due to the heat of neutralization can promote decarboxylation.
-
Purification: If decarboxylation has occurred, the resulting 6-bromobenzothiophene can be removed from the desired carboxylic acid by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the cyclization reaction?
-
A1: The cyclization reaction proceeds through a nucleophilic substitution of the bromide on ethyl bromopyruvate by the thiophenolate anion, followed by an intramolecular condensation to form the benzothiophene ring.
-
-
Q2: Can I use a different base for the cyclization reaction?
-
A2: Yes, other bases such as potassium carbonate or sodium hydride can be used. However, the choice of base may affect the reaction rate and yield, and optimization may be required.
-
-
Q3: How can I best purify the final product?
-
A3: Recrystallization is often the most effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of ethanol and water.
-
-
Q4: Is the final product stable?
-
A4: this compound is generally stable under normal storage conditions. However, as mentioned in the troubleshooting guide, it can undergo decarboxylation at elevated temperatures.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromo-1-benzothiophene-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophenol (1 equivalent) in absolute ethanol.
-
To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes at room temperature.
-
Add ethyl bromopyruvate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash it with water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend ethyl 6-bromo-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain the reflux for 2-4 hours, or until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the pH is approximately 2-3.
-
The carboxylic acid will precipitate as a solid. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Cyclization
Caption: Troubleshooting flowchart for low yield in the cyclization step.
Diagram 3: Side Reactions in Hydrolysis
Caption: Potential side reactions during the hydrolysis step.
References
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(3), 936. [Link]
- Process for the synthesis of benzothiophenes. (1998).
-
GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... (n.d.). Retrieved from [Link]
- Method of preparing a benzofuran or benzothiophene compound. (2003).
-
What are the possible starting materials for the synthesis of benzothiophene? (2014). Retrieved from [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes. (2012). Organic Letters, 14(21), 5334-5337. [Link]
- Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. (1969). Journal of Heterocyclic Chemistry, 6(5), 757-758.
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. (2011). Organic Letters, 13(10), 2638-2641.
- New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(2), 131-133.
-
6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. (n.d.). Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Retrieved from [Link]
-
Decarboxylation. (n.d.). Retrieved from [Link]
- FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021).
-
Carboxylic acids and Nitriles. (n.d.). Retrieved from [Link]
- Process for the synthesis of benzothiophenes. (1999).
- Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. (1996). Journal of the Chemical Society, Perkin Transactions 1, 219-224.
Sources
Technical Support Center: Purification of 6-Bromo-1-benzothiophene-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Bromo-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the purification of this important heterocyclic building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial challenges encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of benzothiophene carboxylic acids, you should anticipate:
-
Starting Materials: Unreacted precursors, such as a corresponding bromo-substituted acetophenone or cinnamic acid derivative.
-
Isomeric Impurities: Depending on the regioselectivity of the bromination step, trace amounts of other bromo-isomers (e.g., 4-bromo, 5-bromo, or 7-bromo) may be present. These are often the most challenging to remove.
-
Decarboxylation Product: 6-Bromo-1-benzothiophene can form if the reaction or workup is subjected to excessive heat.[1] This is a neutral, less polar impurity.
-
Un-hydrolyzed Ester: If the synthesis involves the hydrolysis of a corresponding ethyl or methyl ester, the presence of the starting ester is a common impurity resulting from an incomplete reaction.[2]
-
Over-brominated Species: Dibromo- or other poly-brominated benzothiophenes can form if the bromination conditions are not carefully controlled.[3]
Q2: My final product has a persistent off-white or yellowish color. What is the cause and how can I remove it?
A persistent color often indicates the presence of trace, highly conjugated impurities or oxidative side products.
-
Causality: Thiophene-containing compounds can be susceptible to minor oxidation, leading to colored byproducts. Additionally, residual palladium catalysts from coupling reactions or trace impurities from starting materials can impart color.
-
Solution: A charcoal treatment during recrystallization is often effective. Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated carbon, hold at temperature for 5-10 minutes, and then perform a hot filtration through Celite® or filter paper to remove the carbon before allowing the solution to cool.
Q3: Can I use a simple acid-base extraction for purification?
Absolutely. This is often the most effective first step for purification. As a carboxylic acid, your target compound will deprotonate in a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the efficient removal of non-acidic (neutral or basic) impurities.
-
Mechanism: The acidic proton of the carboxylic acid (pKa ≈ 4-5) readily reacts with a base like NaHCO₃. Neutral impurities, such as the decarboxylation product (6-bromo-1-benzothiophene) or un-hydrolyzed esters, will remain in the organic layer. After separating the layers, the aqueous layer is re-acidified (e.g., with 1M HCl) to re-protonate the carboxylate, causing the purified product to precipitate out of the aqueous solution.
Q4: My NMR spectrum shows a clean product, but the HPLC analysis shows a small, closely eluting peak. What could it be?
This scenario strongly suggests the presence of a positional isomer. Isomers like 5-Bromo- or 7-Bromo-1-benzothiophene-2-carboxylic acid have nearly identical chemical shifts in ¹H NMR but can often be resolved by high-performance liquid chromatography (HPLC). Confirming the identity would require mass spectrometry or comparison with an authentic standard. Removing these isomers is challenging and may require preparative HPLC or careful, repeated recrystallization.
Section 2: Purification Strategy Decision Workflow
Choosing the correct purification strategy is critical for success. This workflow guides you from initial crude analysis to the most appropriate purification protocol.
Caption: Decision tree for selecting the optimal purification method.
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | 1. The compound has high solubility in the chosen solvent, even at low temperatures.2. Too much solvent was used. | 1. Select a solvent system where the compound has high solubility when hot but very low solubility when cold (see Table 2). A co-solvent system (e.g., Ethanol/Water, Dioxane/Heptane) can be effective.2. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Product "Oils Out" During Cooling | The solution became supersaturated too quickly, or the melting point of the compound is lower than the boiling point of the solvent. | 1. Slow down the cooling process. Let the flask cool to room temperature slowly before placing it in an ice bath.2. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution.3. Try a lower-boiling point solvent for recrystallization. |
| Streaking/Tailing on TLC or Column | The carboxylic acid is interacting strongly (and ionically) with the acidic silica gel surface. | Add 0.5-1% acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane + 1% AcOH). The acid in the mobile phase suppresses the deprotonation of your compound, leading to sharper bands and better separation. |
| Compound is Insoluble in Common Chromatography Solvents | The compound has very high polarity and crystallinity. | Consider using more polar solvent systems like Dichloromethane/Methanol. If solubility is still an issue, derivatization to the methyl ester can make the compound less polar and more amenable to chromatography. The ester can be hydrolyzed back to the acid post-purification. |
Section 4: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities like the decarboxylated side product.
Workflow Diagram:
Caption: Step-by-step workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.
-
Expert Insight: Using NaHCO₃ is preferable to stronger bases like NaOH, as it is less likely to hydrolyze any ester impurities, preserving them in the organic layer for removal.
-
-
Validation Checkpoint 1: Spot a sample of the organic layer on a TLC plate against your crude material. You should see the disappearance of the acidic product spot and the persistence of less polar, neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. A white or off-white precipitate will form. Continue adding acid until the pH is ~2 (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
This is the best method for removing small amounts of impurities from a product that is already relatively pure (>90%).
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble particulates or if a charcoal treatment was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Trustworthiness Check: The melting point of the recrystallized material should be sharp and higher than that of the crude product.
-
Table 1: Suggested Recrystallization Solvents
| Solvent / System | Expected Solubility Profile | Notes |
| Ethanol | Moderately soluble at room temp, highly soluble when hot. | Good for general purpose recrystallization. May require cooling to 0°C or below for good recovery. |
| Isopropanol | Similar to ethanol but often provides slightly lower solubility when cold, improving yield. | A very common and effective choice for aromatic carboxylic acids. |
| Acetic Acid | High solubility when hot, moderate solubility when cold. | Excellent solvent for this class of compounds, but can be difficult to remove completely. Ensure thorough drying. |
| Dioxane / Water | Dissolve in hot dioxane, then add hot water dropwise until the solution becomes faintly turbid. | A powerful co-solvent system for highly crystalline compounds. |
| Toluene | Low solubility at room temperature, good solubility when hot. | Good for removing more polar impurities. |
Protocol 3: Purification by Column Chromatography
Use this method when dealing with multiple impurities of differing polarities that are not removable by extraction.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3. A common starting point is 30-50% ethyl acetate in hexanes. Crucially, add 1% acetic acid to the solvent mixture.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. If solubility is low, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The remaining acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in EtOAc, washing with water, drying over Na₂SO₄, and re-concentrating.
References
-
GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... - ResearchGate. Available at: [Link]
-
Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
Benzo(b)thiophene-2-carboxylic acid | C9H6O2S - PubChem. Available at: [Link]
- Preparation method of 2-thiophenecarboxylic acid - Google Patents.
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - MDPI. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]
-
As many as six tandem reactions in one step! Unprecedented formation of highly functionalized benzothiophenes - ResearchGate. Available at: [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Suzuki Coupling of 6-Bromo-1-benzothiophene-2-carboxylic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 6-Bromo-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique hurdles presented by this molecule. We will move beyond standard protocols to address the "why" behind common failures and provide a logical framework for successful reaction optimization.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its power in forming C-C bonds. However, the success of the reaction is highly dependent on the substrate. This compound presents a dual challenge:
-
The Sulfur-Containing Heterocycle: Thiophene and its derivatives are well-known potential poisons for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation and stalled reactions.[1][2][3]
-
The Carboxylic Acid Moiety: The acidic proton requires careful consideration of the base used. Furthermore, the resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle and leading to poor yields.[4]
This guide provides a systematic approach to overcoming these intrinsic difficulties.
Frequently Asked Questions (FAQs)
Q: Why is my Suzuki reaction with this compound failing or giving low yields?
A: Failure is typically rooted in one of three areas: catalyst deactivation, suboptimal base selection, or reagent instability. The sulfur atom in the benzothiophene ring is a likely cause of catalyst poisoning[1][3], while the carboxylic acid group can interfere with the catalyst and requires at least an additional equivalent of base for its own neutralization.[4]
Q: What is the best palladium catalyst and ligand combination for this substrate?
A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, a good starting point is a robust system known for coupling challenging substrates. Consider using a pre-formed catalyst or generating the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃. Crucially, pair it with bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes.[5][6] These ligands promote the critical oxidative addition step and can stabilize the catalyst against deactivation.[5][7]
Q: How does the carboxylic acid group specifically interfere with the reaction?
A: The primary issue is its acidity. It will react with the base you add for the catalytic cycle. You must add at least one extra equivalent of base to account for this. Secondly, the deprotonated carboxylate can act as a ligand for the palladium center, forming a stable complex that can slow down or halt the catalytic cycle.[4] This makes the choice of base and solvent system particularly important.
Q: I suspect my boronic acid is decomposing. How can I tell and what can I do?
A: A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[8][9] This leads to lower yields of your desired product and the formation of an arene byproduct from your boronic acid partner. To mitigate this, you can try using anhydrous conditions with a base like K₃PO₄[6], using a more stable boronic ester (e.g., a pinacol ester)[8][9], or employing "slow-release" strategies that keep the concentration of free boronic acid low.[10]
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes with diagnostic questions and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
You've run the reaction and TLC or LC-MS analysis shows predominantly unreacted this compound.
Initial Diagnostic Questions:
-
Did you degas your reaction mixture thoroughly? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes unwanted homo-coupling of the boronic acid.[6]
-
Is your catalyst system appropriate? The combination of a sulfur-containing heterocycle and a carboxylic acid is demanding. A simple Pd(PPh₃)₄ catalyst may not be robust enough.
-
Did you use enough base? You need at least 2 equivalents of base: 1 equivalent to neutralize the carboxylic acid and at least 1 to participate in the catalytic cycle. Many protocols recommend 2-3 equivalents in total.[11]
-
Is your boronic acid stable under the reaction conditions?
Troubleshooting Steps & Solutions:
-
Re-evaluate the Catalyst System:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 5 mol%. This can overcome partial poisoning.[2]
-
Switch to a More Robust Ligand: If increasing loading doesn't help, switch to a modern, bulky, and electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂. These ligands are known to accelerate the key steps of the catalytic cycle and protect the metal center.[12][13]
-
-
Optimize the Base and Solvent:
-
Base Selection is Critical: The choice of base significantly impacts the reaction.[11] Strong bases like NaOH or KOH can cause decomposition of sensitive functional groups. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a better choice.[11][14] Cesium carbonate (Cs₂CO₃) is often highly effective in challenging couplings due to its solubility in organic solvents.[11]
-
Solvent System: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common. The water helps to dissolve the inorganic base.[7] If you are observing significant protodeboronation of your boronic acid, consider switching to anhydrous conditions (e.g., K₃PO₄ in dry THF or Dioxane).[6]
-
| Base | Typical Solvent System | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, effective choice. Cs₂CO₃ is more expensive but often superior for difficult substrates.[11] |
| K₃PO₄ | Dioxane, THF, Toluene | Often used under anhydrous or low-water conditions to suppress boronic acid decomposition.[6][14] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Generally less effective than inorganic bases for this type of Suzuki coupling.[15] |
Problem 2: Significant Formation of Side Products
Your starting material is consumed, but the desired product is a minor component alongside other species.
Common Side Products & Their Causes:
-
Debromination (Product is 1-Benzothiophene-2-carboxylic acid): This occurs when the aryl bromide is reduced instead of coupled. It can be caused by impurities or certain catalyst/ligand combinations that favor a hydrodehalogenation pathway.
-
Solution: Screen different phosphine ligands. Ensure high purity of starting materials.
-
-
Homo-coupling of Boronic Acid (Ar-Ar): The boronic acid couples with itself. This is almost always caused by the presence of oxygen in the reaction.[6]
-
Solution: Improve your degassing technique. Use a robust method like freeze-pump-thaw cycles (3x) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.
-
-
Protodeboronation (Product is Ar-H from the boronic acid): The boronic acid loses its B(OH)₂ group. This is a common decomposition pathway, accelerated by base and water.[8][9]
Problem 3: Reaction Starts but Stalls Before Completion
You monitor the reaction and see initial product formation, but the reaction stops with significant starting material remaining.
Primary Cause: Progressive Catalyst Deactivation
This is the classic signature of catalyst poisoning, highly likely given the benzothiophene substrate.[1][2][3] The sulfur atom progressively binds to and deactivates the palladium catalyst throughout the reaction.
Solutions:
-
Use a Higher Catalyst Loading: Start with a higher initial loading (e.g., 5 mol%) to ensure enough active catalyst survives to the end of the reaction.
-
Employ a Poison-Resistant Ligand: Bulky biarylphosphine ligands can sometimes shield the palladium center, making it less susceptible to poisoning.
-
Consider Heterogeneous Catalysts: In some cases, palladium nanoparticles or other supported catalysts might show different susceptibility to poisoning, though leaching of the metal can be a concern.[3]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Arylboronic Acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
K₃PO₄ (3.0 mmol, 637 mg)
-
Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Add the degassed water to the reaction flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Screening of Reaction Bases
Use the general procedure above but systematically vary the base to find the optimal conditions.
| Experiment | Base (3.0 mmol) | Observations to Note |
| 1 | K₃PO₄ | Anhydrous or with minimal water. Good for suppressing protodeboronation. |
| 2 | K₂CO₃ | A milder, common base. Requires aqueous co-solvent. |
| 3 | Cs₂CO₃ | Often gives higher yields for difficult couplings but is more expensive. |
| 4 | KF | A mild base, sometimes effective when others fail, especially with base-sensitive groups. |
Visualizations
Catalytic Cycle and Potential Pitfalls
The following diagrams illustrate the key mechanistic steps and common failure modes.
Caption: The Suzuki-Miyaura catalytic cycle and points of potential catalyst deactivation.
Caption: Common side reactions encountered during the Suzuki coupling.
Caption: A decision-making flowchart for troubleshooting common issues.
References
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link][1][2]
-
Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link][1][2]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
Gianbeppi, F., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link][3]
-
ResearchGate. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
Nature Portfolio. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][5]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link][10]
-
ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
-
RSC Publishing. (2010). Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acidsw. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link][15]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][9]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][7]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Link][4]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link][6]
-
Journal of the American Chemical Society. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
The Journal of Organic Chemistry. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. [Link][14]
-
ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link][12]
-
MDPI. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in 6-Bromo-1-benzothiophene-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with purity and yield in their synthetic work. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
There are two primary and strategically different routes to access the target molecule. The choice often depends on the availability of starting materials and the specific challenges a lab is equipped to handle.
-
Route A: Late-Stage Electrophilic Bromination. This is arguably the most direct approach. It involves the synthesis of the parent 1-benzothiophene-2-carboxylic acid, followed by a regioselective electrophilic aromatic substitution (bromination) reaction. The key challenge in this route is controlling the position of the incoming bromine atom.
-
Route B: Early-Stage Bromination & Subsequent Carboxylation. This strategy involves synthesizing or purchasing 6-bromo-1-benzothiophene first. The carboxylic acid group is then installed at the 2-position, typically via a metal-halogen exchange (lithiation) followed by quenching with carbon dioxide. The main challenge here is achieving selective metalation at the C2 position over the C7 position, which is adjacent to the bromine.
Q2: What are the most likely impurities and byproducts I should anticipate?
Regardless of the route, several common byproducts can complicate your synthesis and purification. Being aware of these possibilities is the first step in mitigating them.
-
Regioisomeric Bromides (Mainly in Route A): The electronic nature of the benzothiophene ring can lead to bromination at other positions. The most common isomer is 3-Bromo-1-benzothiophene-2-carboxylic acid , but substitution at the 4, 5, or 7 positions is also possible, though usually minor.
-
Over-brominated Products (Route A): The addition of more than one bromine atom can occur, leading to species like 3,6-Dibromo- or x,6-Dibromo-1-benzothiophene-2-carboxylic acid .[1][2]
-
Decarboxylated Byproduct: Under thermal or harsh chemical stress, the target molecule can lose CO2 to form 6-Bromo-1-benzothiophene . This is a neutral impurity that can be particularly troublesome to separate from the acidic product without careful purification.
-
Unreacted Starting Materials: Incomplete reactions will leave either 1-benzothiophene-2-carboxylic acid (Route A) or 6-bromo-1-benzothiophene (Route B) in your crude product.
-
Precursor-Related Impurities: Byproducts from the initial synthesis of the benzothiophene core can carry through the entire sequence. For instance, acid-catalyzed cyclization of acetophenone derivatives can sometimes yield minor rearranged isomers.[3]
Q3: How can I best characterize my final product and identify these impurities?
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for this. The aromatic region (typically 7.0-8.5 ppm) will provide a unique fingerprint for the substitution pattern. Key indicators include the presence of singlets for the C3 and C7 protons in the desired product and distinct coupling patterns for isomeric impurities. 2D NMR techniques like COSY and HMBC can be invaluable for resolving complex or overlapping spectra.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for assessing purity and detecting trace-level byproducts. The mass spectrometer will confirm the molecular weight of your product and help identify impurities based on their mass-to-charge ratio (e.g., M+78/80 for an additional bromine, M-44 for decarboxylation).
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis, providing insights into their causes and actionable solutions.
Problem 1: My overall yield is consistently low.
A low yield can be attributed to several factors, from incomplete reactions to product loss during handling.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress diligently using TLC or LC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. Ensure reagents are fresh and anhydrous, especially for organometallic steps (Route B). |
| Dominant Side Reactions | If analysis shows significant byproduct formation, the reaction conditions are suboptimal. Refer to the specific troubleshooting points below (e.g., Problem 2 for regioselectivity) to address the specific side reaction that is consuming your material. |
| Product Loss During Workup | Carboxylic acids require careful pH control during aqueous extraction. When isolating your product by acidifying the basic aqueous layer, ensure the pH is well below the pKa of the acid (typically pH < 2) to ensure complete precipitation or extraction. Use multiple small-volume extractions with an organic solvent for better recovery. |
| Difficult Purification | Product may be lost during recrystallization if the solvent is not ideal or if too much is used. Perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold. |
Problem 2: My NMR spectrum shows a mixture of bromo-isomers after bromination (Route A).
Symptom: You observe more than the expected number of signals in the aromatic region of the ¹H NMR, and LC-MS shows multiple peaks with the same mass.
Causality: This is a classic regioselectivity problem. In electrophilic substitution of benzothiophenes, the C3 position is often highly activated by the sulfur atom. The C2-carboxylic acid group is an electron-withdrawing, meta-directing group on a benzene ring, but its influence is less straightforward on the fused heterocyclic system. The reaction conditions determine the balance of these directing effects. Aggressive brominating agents (like Br₂) in polar solvents can favor attack at the electronically rich C3 position, leading to the undesired 3-bromo isomer.
Solutions & Optimization:
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder, less reactive source like N-Bromosuccinimide (NBS) . NBS generates a low steady-state concentration of bromine, which often improves selectivity.
-
Solvent Effects: The solvent can dramatically influence the outcome. Nonpolar solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are often preferred for NBS brominations to enhance selectivity. Acetic acid is a common solvent for Br₂ reactions but can sometimes lead to mixtures.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C). This will slow down the overall reaction rate but will preferentially slow the rate of the higher-activation-energy pathway leading to the undesired isomer.
Problem 3: I'm seeing significant amounts of a dibrominated product in my mass spec.
Symptom: Your MS analysis shows a prominent peak at [M+78] and [M+80], corresponding to the addition of a second bromine atom.
Causality: This is a straightforward case of over-bromination. The initially formed monobrominated product is still sufficiently activated to react with a second equivalent of the brominating agent, especially if the reagent is present in excess or if the reaction conditions are too harsh.
Solutions & Optimization:
-
Stoichiometric Control: Use a strict 1:1 stoichiometry of the brominating agent to your starting material. It is often better to use slightly less (e.g., 0.98 eq) and have some unreacted starting material than to form difficult-to-remove dibromo byproducts.
-
Slow Addition: Add the brominating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution. Adding a solution of the brominating agent via a syringe pump is an excellent method.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed (as determined by TLC or a rapid LC-MS quench).
Problem 4: My product mixture is contaminated with the decarboxylated byproduct, 6-Bromo-1-benzothiophene.
Symptom: You observe a byproduct in your LC-MS with a mass that is 44 Da less than your product. In the ¹H NMR, you may see a new set of signals corresponding to 6-bromo-1-benzothiophene, which lacks the characteristic downfield carboxylic acid proton.
Causality: The C-C bond between the benzothiophene ring and the carboxylic acid group can be labile under certain conditions. High heat is a primary cause. The stability can also be decreased by the presence of strong acids or bases. The electron-withdrawing nature of the bromine atom can slightly increase the susceptibility to decarboxylation compared to the unsubstituted parent acid.
Solutions & Optimization:
-
Temperature Management: Avoid excessive heating during the reaction and workup. If the reaction requires heat, use the minimum temperature necessary for a reasonable rate. Do not distill the crude product; purification should be done by extraction and recrystallization.
-
Mild Workup Conditions: Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Purification Strategy: If decarboxylation has occurred, it can be removed via an acid-base extraction. The neutral 6-bromo-1-benzothiophene will remain in the organic layer while your desired carboxylic acid is extracted into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃).
Protocols & Visualizations
Experimental Protocol: Regioselective Bromination of 1-Benzothiophene-2-carboxylic acid (Route A)
This protocol is designed to favor the formation of the desired 6-bromo isomer while minimizing common byproducts.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-benzothiophene-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform or acetic acid). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.
-
Slow Addition: Add the NBS solution dropwise to the cooled solution of the carboxylic acid over 30-60 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS reactions can be light-sensitive.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC or LC-MS (a typical reaction time is 2-4 hours).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. If using a non-polar solvent like chloroform, wash the organic layer with water and then brine. If using acetic acid, dilute with a large volume of water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Reaction and Byproduct Formation Pathway
The following diagram illustrates the desired synthesis via Route A and the formation pathways of the three most common byproducts.
Caption: Purification workflow using acid-base extraction logic.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
- Ye, S., Wu, J., & Yin, J. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Supporting Information.
- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes.
- Gronowitz, S., Gjos, N., Kellogg, R. M., & Wynberg, H. (1967). Bromination of 3-phenylthiophene. The Journal of Organic Chemistry.
-
Hussein, M. A. (2013). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Retrieved from [Link]
- Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334-5337.
- Malebari, A. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488.
-
Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Cervenka, M., et al. (2008). Reactivity ofB[5]enzothieno[3,2-b]b[5]enzothiophene — Electrophilic and Metalation Reactions. Collection of Czechoslovak Chemical Communications, 73(12), 1605-1622.
- Celanese Corp. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S.
- Takano, D., et al. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7013.
- Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4253-4261.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Wang, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 14(9), 1735-1748.
-
Liger, F., et al. (2004). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Wu, L., et al. (2019). Carbonate-promoted C-H carboxylation of electron-rich heteroarenes. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: 6-Bromo-1-benzothiophene-2-carboxylic acid
Welcome to the dedicated technical support guide for 6-Bromo-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format to support your experimental success.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the handling, reaction, and purification of this compound, providing insights into the underlying causes and offering robust solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with this compound using standard coupling reagents like HATU/DIPEA in DMF, but I am observing low to no formation of my desired amide product. What could be the cause?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the stability of the starting material under the reaction conditions.
Probable Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: While standard coupling reagents are generally effective, the electronic nature of the benzothiophene ring can influence the reactivity of the carboxylic acid.
-
Solution: Ensure your coupling reagent is fresh and used in a slight excess (1.1-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can improve efficiency.[1]
-
-
Decomposition of the Starting Material: this compound can be susceptible to thermal degradation, especially in polar aprotic solvents like DMF at elevated temperatures. The primary degradation pathway is often decarboxylation.
-
Solution:
-
Maintain a low reaction temperature. If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C and monitor the reaction closely for the appearance of byproducts.
-
Minimize reaction time. Prolonged exposure to reaction conditions can promote decomposition.
-
-
-
Side Reactions: The presence of residual moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield.
-
Solution: Use anhydrous solvents and reagents. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Appearance of a Major, Less Polar Impurity in Crude Reaction Mixture
Question: After my reaction, TLC and LC-MS analysis of the crude product shows a significant, less polar spot/peak that does not correspond to my starting material or desired product. What is this impurity?
Answer:
The most likely identity of this less polar impurity is 6-bromobenzo[b]thiophene, the product of decarboxylation.
Probable Cause & Identification:
-
Decarboxylation: Aromatic and heteroaromatic carboxylic acids can lose carbon dioxide (CO₂) upon heating, a process known as decarboxylation.[2][3] This is a known degradation pathway for benzothiophene-2-carboxylic acids. The reaction is often facilitated by heat and can be catalyzed by trace metals.[4][5]
-
Identification: The decarboxylated product, 6-bromobenzo[b]thiophene, will have a significantly lower polarity than the starting carboxylic acid. Its presence can be confirmed by comparing the crude mixture to a commercial standard of 6-bromobenzo[b]thiophene by TLC or LC-MS, or by its characteristic NMR spectrum if isolated.
-
Issue 3: Difficulty in Purifying the Carboxylic Acid
Question: I have synthesized this compound, but I am struggling to obtain a pure sample. Recrystallization attempts have resulted in either poor recovery or persistent impurities.
Answer:
Purification of this compound can be challenging due to its potential for degradation and the nature of common impurities.
Troubleshooting Purification:
-
Choice of Recrystallization Solvent: The selection of an appropriate solvent system is crucial.
-
Solution: A mixed solvent system, such as an alcohol (e.g., isopropanol) and water, can be effective.[6] The compound should be dissolved in the minimum amount of the hot alcohol, and water should be added dropwise until turbidity is observed. The solution should then be allowed to cool slowly to promote the formation of pure crystals.
-
-
Minimizing Thermal Stress: As previously discussed, the compound is susceptible to thermal degradation.
-
Solution: Avoid prolonged heating during dissolution for recrystallization. Use the lowest temperature necessary to fully dissolve the solid.
-
-
Common Impurities: Impurities may include unreacted starting materials from the synthesis or the decarboxylated byproduct.
-
Solution: If the decarboxylated product is a significant impurity, a basic wash during workup can help. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the non-acidic decarboxylated impurity will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal stability, storage at refrigerated temperatures (0-8°C) is recommended. This minimizes the risk of thermal decarboxylation.
Q2: What is the primary degradation pathway for this compound?
A2: The most significant stability concern is decarboxylation, which is the loss of the carboxylic acid group as CO₂ to form 6-bromobenzo[b]thiophene. This process is primarily driven by heat but can also be influenced by the presence of certain metals and the pH of the solution.
Q3: Is this compound stable in common laboratory solvents like DMF and DMSO?
A3: While soluble in polar aprotic solvents like DMF and DMSO, prolonged storage in these solvents, especially at elevated temperatures, is not recommended. These solvents can facilitate decomposition, particularly decarboxylation. For reactions, it is advisable to use the solution shortly after preparation and to maintain the lowest possible reaction temperature.
Q4: Can I use strong bases with this compound?
A4: The use of strong bases should be approached with caution. While a non-nucleophilic organic base like DIPEA is standard for amide coupling reactions, strong inorganic bases (e.g., NaOH, KOH) will deprotonate the carboxylic acid to form the corresponding carboxylate salt. While the salt form may be more water-soluble, prolonged heating of the salt, especially in the presence of transition metal catalysts, can promote decarboxylation.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the appearance of the less polar decarboxylated impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the purity of the compound and allows for the detection and identification of degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the compound and identifying impurities. The disappearance of the carboxylic acid proton signal and the appearance of new aromatic signals would be indicative of decarboxylation.
Experimental Protocols
Protocol 1: Amide Coupling with Minimized Decomposition
This protocol is designed to minimize the risk of decarboxylation during an amide coupling reaction.
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add the coupling reagent (e.g., HATU, 1.1 eq.).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂S | [7] |
| Molecular Weight | 257.1 g/mol | [7] |
| Melting Point | Not available | |
| Appearance | Solid | |
| Storage Temperature | 0-8 °C (recommended) |
| Compound | Structure | Key Stability Concern |
| This compound | Thermal Decarboxylation | |
| 6-Bromobenzo[b]thiophene (Decarboxylation Product) |
Visualizations
Troubleshooting Logic for Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Degradation Pathway: Decarboxylation
Caption: Primary thermal degradation pathway of the target compound.
References
- Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(45), 12046-12053.
- Li, Y., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 23(19), 7554–7559.
- Chen, T. Q., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(18), 8296–8305.
- Deng, Y. (2012). New methods for copper-catalyzed decarboxylative C-H arylation reactions. The Research Repository @ WVU.
- Fayad, R., et al. (2021). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 143(49), 20815–20825.
- BenchChem. (2025).
- Macmillan Group, Princeton University. (2022).
- Britt, P. F., et al. (1998).
- Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
- Oh, S., et al. (2020). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. Chemistry – An Asian Journal, 15(15), 2378-2382.
- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
- Reddit. (2022). amide coupling help. r/Chempros.
- ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- de Souza, M. V. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488.
- Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. [PDF] Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]
Technical Support Center: Synthetic Strategies for 6-Bromo-1-benzothiophene-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, chemists, and professionals in drug development focused on the synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid. This valuable heterocyclic building block is a key intermediate in the synthesis of various pharmacologically active molecules. We provide an overview of viable synthetic routes, detailed experimental protocols, and in-depth troubleshooting guides to address common challenges encountered in the laboratory.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents. Below is a comparison of two common and effective strategies.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Fiesselmann-Type Condensation | Route 2: Electrophilic Cyclization of Thioanisole |
| Starting Materials | 4-Bromothiophenol, Methyl 3,3-dimethoxypropiolate | 2-Bromo-5-iodotoluene, Methyl Propiolate |
| Key Reactions | Nucleophilic addition, Intramolecular cyclization, Saponification | Sonogashira coupling, Electrophilic cyclization, Oxidation |
| Primary Advantages | Convergent, often high-yielding cyclization. | Good functional group tolerance.[1][2] |
| Primary Disadvantages | Requires handling of thiophenols (malodorous). | Multi-step, requires palladium catalysis. |
| Reagent Concerns | Strong base (e.g., NaOMe) required. | Use of organometallic reagents (e.g., n-BuLi). |
| Typical Overall Yield | Moderate to High | Moderate |
Visualization: Strategic Pathways Overview
Caption: High-level overview of two alternative synthetic routes.
Route 1 (Recommended): Fiesselmann-Type Condensation
This route offers an efficient and convergent approach, building the benzothiophene core in a single key step from readily available precursors. The mechanism involves the base-catalyzed addition of a thiophenol to an acetylenic ester, followed by an intramolecular cyclization.[3]
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
-
Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.
-
Thiol Addition: To the sodium methoxide solution, add 4-bromothiophenol (18.9 g, 100 mmol) dropwise at room temperature. Stir for 15 minutes.
-
Alkyne Addition: Add a solution of methyl 3,3-dimethoxypropiolate (14.6 g, 100 mmol) in methanol (20 mL) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the mixture with 2M HCl until a pH of ~2 is reached, resulting in the precipitation of a solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Step 2: Saponification to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude product from Step 1 in a mixture of ethanol (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the solution and reduce the volume by approximately half using a rotary evaporator. Dilute with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl until the product precipitates completely (pH ~1-2).
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.
Troubleshooting Guide & FAQs for Route 1
Q1: The initial cyclization reaction (Step 1) is sluggish or shows low conversion. What's going wrong?
A: This is a common issue that typically points to three areas:
-
Base Stoichiometry/Activity: The reaction is base-catalyzed. Ensure you are using at least one full equivalent of a strong base like sodium methoxide. The sodium metal should be fresh and clean of any oxide layer. The methanol must be anhydrous, as water will consume the base.
-
Reagent Purity: 4-bromothiophenol is susceptible to oxidation to the corresponding disulfide.[4] The disulfide will not participate in the reaction, effectively reducing the concentration of your nucleophile. Use freshly purchased or purified thiophenol.
-
Temperature: While the reaction proceeds at reflux, insufficient heating can lead to slow kinetics. Ensure your reaction mixture is maintaining a gentle reflux.
Q2: I'm getting a complex mixture of byproducts instead of a clean cyclized product. Why?
A: Byproduct formation often arises from side reactions of the highly reactive propiolate ester.
-
Polymerization: Propiolate esters can polymerize under basic conditions. Ensure the dropwise addition of the propiolate to the thiophenolate solution is slow and controlled to maintain a low instantaneous concentration.
-
Michael Addition: If any water is present, hydroxide can compete with the thiophenolate in adding to the alkyne, leading to undesired side products. Strict anhydrous conditions are critical.[3]
Q3: The final saponification (Step 2) results in a low yield of the carboxylic acid. What are the potential causes?
A: Low yields at this stage are often due to incomplete hydrolysis or degradation.
-
Incomplete Hydrolysis: Benzothiophene esters can be sterically hindered. Ensure the reflux time is adequate; monitor by TLC until all the starting ester is consumed. Using a co-solvent like THF can sometimes improve solubility and reaction rates.
-
Decarboxylation: While generally stable, prolonged heating under harsh acidic or basic conditions can potentially lead to some decarboxylation, especially if impurities are present. Neutralize and isolate the product promptly once the reaction is complete.
Alternative Synthetic Approaches & Key Considerations
While the Fiesselmann-type synthesis is robust, other methods provide valuable alternatives, particularly for exploring different substitution patterns.
Route 2: Electrophilic Cyclization via Sonogashira Coupling
This modern approach involves building the carbon skeleton first using a palladium-catalyzed Sonogashira coupling, followed by a sulfur-mediated ring closure.[1][2][5]
FAQs for Route 2
Q1: My Sonogashira coupling step is failing. What should I check first?
A: Sonogashira coupling failures are almost always related to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Copper Co-catalyst: The Cu(I) co-catalyst is crucial. Use a fresh, high-purity source like CuI.
-
Base: An appropriate amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated. It should be anhydrous and freshly distilled.
Q2: The intramolecular cyclization step to form the thiophene ring gives a poor yield. How can I optimize this?
A: The success of the cyclization depends on the nucleophilicity of the sulfur source and the electrophilicity of the alkyne.
-
Sulfur Source: Simple sources like sodium sulfide (Na₂S) can be effective. However, using a more soluble source like thiourea followed by hydrolysis can sometimes give better results.[6]
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically required to dissolve the reagents and facilitate the reaction.
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
-
ResearchGate. (2025-08-09). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022-04-18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
ACS Publications. (2022-05-10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022-01-14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ResearchGate. (2025-08-07). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]
-
ACS Publications. (2022-05-10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
YouTube. (2025-01-19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024-09-11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
ResearchGate. (2014-12-16). What are the possible starting materials for the synthesis of benzothiophene?. Retrieved from [Link]
-
ResearchGate. (2025-08-10). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Retrieved from [Link]
-
MDPI. (2023-05-20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions with 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
Welcome to the technical support guide for 6-Bromo-1-benzothiophene-2-carboxylic acid (Product No. CKBBSFOOIOHLPC-UHFFFAOYSA-N). This versatile building block is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its structure, featuring a reactive bromine atom at the C6 position and a carboxylic acid at C2, allows for a diverse range of chemical transformations. However, the interplay between the electron-rich benzothiophene core, the deactivating carboxylic acid group, and the aryl bromide presents unique challenges in catalyst selection and reaction optimization.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection for the most common cross-coupling reactions involving this substrate. We will move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice in a direct question-and-answer format to address issues you may encounter at the bench.
Core Reactions and Catalyst Selection Strategies
The primary reactive site for palladium-catalyzed cross-coupling on this molecule is the C-Br bond at the 6-position. The most frequently employed transformations are Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The presence of the carboxylic acid can influence the reaction by coordinating to the metal center or affecting the solubility and basicity of the reaction medium.
Diagram: General Catalyst Selection Workflow
Below is a generalized workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Caption: Catalyst selection and optimization workflow.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For this compound, this typically involves coupling with an aryl or heteroaryl boronic acid.
Q1: My Suzuki coupling reaction shows no or very low conversion to the desired product. What are the first things I should check?
A1: When a Suzuki coupling fails with this substrate, the issue often lies with catalyst activation, base effectiveness, or reagent stability.[1]
-
Catalyst System: The carboxylic acid group can potentially coordinate with the palladium center, inhibiting catalytic activity. A standard Pd(PPh₃)₄ catalyst may not be active enough.
-
Expert Recommendation: Switch to a more robust and pre-activated catalyst system. Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand is a good starting point.[2] For more challenging couplings, especially with sterically hindered boronic acids, consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding precatalysts (e.g., XPhos Pd G3).[1] These ligands promote both oxidative addition and the typically rate-limiting reductive elimination step.
-
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[3]
-
Expert Recommendation: An inorganic base is typically required. Potassium carbonate (K₂CO₃) is a common choice, but if you see low conversion, switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] K₃PO₄ is particularly effective in anhydrous conditions, which can be beneficial if your boronic acid is prone to decomposition.[4]
-
-
Solvent and Water Content: The solvent must solubilize all components, and a small amount of water is often necessary to facilitate the reaction, especially when using carbonate bases.[5]
-
Expert Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 10:1 ratio) is a standard and effective system. If solubility is an issue, DMF can be used, but ensure it is high purity and anhydrous, as amines can interfere with the catalyst.
-
-
Reagent Integrity: Boronic acids can degrade over time, especially through protodeboronation (hydrolysis).[3]
-
Validation Protocol: Before troubleshooting the reaction further, verify the integrity of your boronic acid. A simple method is to run a control reaction with a simple, reliable aryl bromide like bromobenzene. If this control reaction also fails, your boronic acid is the likely culprit. Consider using more stable boronate esters, such as pinacol (BPin) esters, to mitigate this issue.[3]
-
Q2: I am observing significant homocoupling of my boronic acid and/or debromination of my starting material. How can I minimize these side products?
A2: These side reactions are common in Suzuki couplings and point towards issues with oxygen contamination or catalyst instability.
-
Homocoupling (Boronic Acid Dimer): This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[5]
-
Solution: Ensure your reaction is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-20 minutes before adding the palladium catalyst.[3] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Debromination/Protodeboronation: This involves the replacement of the bromine atom or the boronic acid group with a hydrogen atom. It can be caused by trace water or impurities in the base or solvent.[3][5]
-
Solution: Use high-purity, anhydrous solvents and reagents where possible. If debromination of the this compound is the primary issue, it suggests a side reaction pathway after oxidative addition. Using bulkier ligands, like the Buchwald-type ligands mentioned previously, can favor the desired reductive elimination over pathways leading to debromination.[1]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Rationale |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | Starting material. |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv) | Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv) | Excess nucleophile drives reaction. |
| Pd Source | Pd₂(dba)₃ (2 mol %) | XPhos Pd G3 (2 mol %) | G3 precatalyst is air-stable and ensures efficient generation of the active catalyst. |
| Ligand | P(t-Bu)₃ (4 mol %) or SPhos (4 mol %) | None (included in precatalyst) | Bulky, electron-rich ligands accelerate key steps. |
| Base | K₃PO₄ (powdered, 3.0 equiv) | K₃PO₄ (powdered, 3.0 equiv) | Strong base, effective in anhydrous conditions. |
| Solvent | Toluene or Dioxane/H₂O (10:1) | 2-MeTHF or CPME | Higher boiling point solvents can be beneficial. |
| Temperature | 80–110 °C | 100–120 °C | Higher temperatures may be needed for difficult couplings. |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is used to form a C-N bond, coupling the aryl bromide with an amine. The presence of the free carboxylic acid can complicate this reaction by reacting with the base or the amine.
Q1: My Buchwald-Hartwig amination is failing. Is the carboxylic acid group interfering?
A1: Yes, this is highly likely. The acidic proton of the carboxylic acid will be readily deprotonated by the strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS). This consumes a full equivalent of base before the catalytic cycle can even begin.
-
Expert Recommendation:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. This can be achieved under standard Fischer esterification conditions. The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
-
Use Excess Base: If protection is not feasible, you must use at least one extra equivalent of base to account for the deprotonation of the carboxylic acid. For example, if the protocol calls for 1.2 equivalents of NaOtBu, you should use at least 2.2 equivalents.
-
Catalyst Choice: For C-N coupling, catalyst systems using bulky biaryl phosphine ligands are essential. Catalysts like Pd₂(dba)₃ with ligands such as XPhos or RuPhos, or their integrated G3/G4 precatalysts, are industry standards for this transformation.
-
Q2: I'm attempting to couple a primary amine, but I'm getting low yields and diarylation side products.
A2: Primary amines can be challenging substrates as they can undergo double arylation. This is often a problem of reaction kinetics and catalyst selection.
-
Solution:
-
Ligand Choice: Use a very bulky ligand. The steric hindrance around the palladium center will disfavor the binding of the bulkier mono-arylated amine product, thus preventing a second oxidative addition/reductive elimination cycle. BrettPhos is an excellent choice for suppressing diarylation of primary amines.
-
Reaction Conditions: Run the reaction at a lower temperature (e.g., 60-80 °C) if possible. This can often slow the rate of the second amination relative to the first.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) can sometimes help favor the mono-arylated product.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an arylboronic acid with this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Time Inform
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. [Link]
-
A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. ACS Publications - Organic Letters. [Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
- Novel compounds as antagonists or inverse agonists for opioid receptors.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Inhibidores de 17 alfa-hidroxilasa/C17,20-liasa.
Sources
Technical Support Center: Managing Impurities in 6-Bromo-1-benzothiophene-2-carboxylic acid Production
Welcome to the technical support guide for the synthesis and purification of 6-Bromo-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key heterocyclic building block. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides in-depth, experience-driven answers to common challenges encountered during its production, focusing on the identification, control, and remediation of process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
The impurity profile is intrinsically linked to the synthetic route employed. A prevalent laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as ethyl 6-bromobenzo[b]thiophene-2-carboxylate.[1] For this route, the most common impurities include:
-
Unreacted Starting Material: Residual ethyl 6-bromobenzo[b]thiophene-2-carboxylate due to incomplete hydrolysis.
-
Decarboxylation By-product: 6-Bromobenzo[b]thiophene, formed by the loss of the carboxylic acid group, particularly if the reaction or workup is subjected to excessive heat.[2][3]
-
Process-Related Impurities: Residual solvents from extraction or crystallization (e.g., ethyl acetate, ethanol, dichloromethane) and residual reagents like acids or bases used for hydrolysis and neutralization.
-
Isomeric Impurities: Depending on the synthesis of the benzothiophene core, trace amounts of other positional bromo-isomers may be present.
Q2: What analytical methods are recommended for routine purity assessment of this compound?
A multi-faceted analytical approach is essential for robust purity confirmation. We recommend the following hierarchy of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method (e.g., C18 column) with a gradient of water/acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) is typically effective for separating the carboxylic acid product from its less polar ester starting material and decarboxylated by-product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the bulk material. The proton NMR spectrum should show characteristic signals for the aromatic protons and the carboxylic acid proton.[4] Impurities like the ethyl ester will exhibit distinct ethyl group signals (a quartet and a triplet).
-
Mass Spectrometry (MS): LC-MS or GC-MS is crucial for identifying unknown impurity peaks by their mass-to-charge ratio. This is particularly useful for confirming the presence of the decarboxylated impurity (M-44) or unreacted starting materials.[2]
Q3: How critical is the removal of the decarboxylated by-product, 6-bromobenzo[b]thiophene?
The removal of this impurity is highly critical. As a neutral, non-functionalized molecule, its reactivity is vastly different from the target carboxylic acid. If carried into subsequent steps, such as amide couplings or other carboxylate-derived transformations, it will not react and will persist as an unreactive impurity in the downstream product, complicating purification and potentially impacting biological assays. Its structural similarity and comparable polarity to the target molecule can make it challenging to remove via simple recrystallization.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My final product is a discolored (yellow/brown) solid with a lower-than-expected melting point.
-
Plausible Cause: This is often indicative of residual organic impurities or trapped solvents. The discoloration can arise from trace, highly colored by-products formed under harsh reaction conditions.
-
Investigative Strategy:
-
Perform HPLC analysis to quantify the purity and identify the number of impurities.
-
Obtain a ¹H NMR spectrum. Pay close attention to the upfield region (0-4 ppm) for characteristic solvent peaks (e.g., ethyl acetate, acetone) and compare their integration to the product signals.
-
-
Recommended Solution: Acid-Base Extraction & Recrystallization Carboxylic acids are readily purified by leveraging their acidic nature.[5] This protocol will remove neutral impurities like the starting ester and the decarboxylated by-product.
Protocol: Acid-Base Purification
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a mild aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution) two to three times. The target acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Combine the aqueous layers. Wash once with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 N HCl with stirring until the pH is ~2. The pure carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
-
For final polishing, perform a recrystallization from a suitable solvent system (see Problem 2).
-
Problem 2: HPLC analysis indicates a significant peak (5-15%) that I suspect is the unreacted ethyl ester starting material.
-
Plausible Cause: The hydrolysis reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base (e.g., NaOH).[1]
-
Investigative Strategy: Spike a sample of your product with the authentic ethyl ester starting material. If the impurity peak in your HPLC chromatogram increases in area, its identity is confirmed.
-
Recommended Solution: Re-hydrolysis or Recrystallization
-
Option A (Re-hydrolysis): If the amount of starting material is significant (>10%), it is often more efficient to re-subject the entire batch to the hydrolysis conditions.
-
Option B (Recrystallization): If the amount is lower, a carefully chosen recrystallization can effectively remove the less polar ester.
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the carboxylic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while the ester impurity remains more soluble. Common choices include ethanol/water, acetic acid/water, or toluene.
-
Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If using a co-solvent system like ethanol/water, dissolve in the primary solvent (ethanol) and add the anti-solvent (water) dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Analyze the purified material and the mother liquor by HPLC to confirm the successful removal of the impurity.
-
Problem 3: My MS analysis confirms the presence of 6-bromobenzo[b]thiophene, the decarboxylated impurity. How do I remove it?
-
Plausible Cause: This impurity forms via thermal degradation.[6] This may have occurred during the initial synthesis if conducted at high temperatures or, more commonly, during solvent removal or drying if excessive heat was applied (e.g., high-temperature rotary evaporation or oven drying).
-
Investigative Strategy: Confirm that the Acid-Base Extraction protocol described in Problem 1 was performed correctly. This should be the most effective method for removing this neutral impurity. If it persists, it may indicate an incomplete extraction.
-
Recommended Solution: Chromatographic Purification If acid-base extraction is insufficient or impractical, column chromatography is the most reliable alternative.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system that provides good separation (Rf of product ~0.3-0.4). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to sharpen the product peak and prevent tailing.
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system. The less polar decarboxylated impurity will elute before the more polar carboxylic acid product.
-
Combine the pure fractions (as determined by TLC or HPLC) and remove the solvent under reduced pressure at a moderate temperature (<40°C) to prevent further decarboxylation.
-
Data Summary & Visualization
Table 1: Common Impurities and Remediation Strategies
| Impurity Name | Structure | Likely Source | Analytical Signature | Recommended Removal Method |
| Ethyl 6-bromobenzo[b]thiophene-2-carboxylate | 6-Br-BT-COOEt | Incomplete hydrolysis | ¹H NMR: Signals at ~4.4 (q) and ~1.4 (t) ppm. HPLC: Typically longer R.T. than acid. | 1. Re-hydrolysis2. Recrystallization3. Acid-Base Extraction |
| 6-Bromobenzo[b]thiophene | 6-Br-BT | Thermal decarboxylation | MS: M-44 peak relative to product. ¹H NMR: Absence of COOH proton, simpler aromatic region. | 1. Acid-Base Extraction2. Column Chromatography |
| Residual Solvents (e.g., Ethyl Acetate) | CH₃COOCH₂CH₃ | Workup/Purification | ¹H NMR: Characteristic solvent peaks. | Drying under high vacuum. |
| Positional Isomers | e.g., 4-Br-BT-COOH | Precursor synthesis | HPLC: Peak with similar UV spectrum. MS: Same mass as product. NMR: Different aromatic splitting. | Column Chromatography or Fractional Recrystallization. |
Impurity Management Workflow
The following diagram outlines a logical workflow for analyzing a crude batch of this compound and selecting the appropriate purification strategy.
Caption: A decision-making workflow for impurity remediation.
References
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid.... Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
NIH. (2017). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Nature Communications. [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation [organic-chemistry.org]
- 4. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid. As a key intermediate in the development of various pharmaceutical agents, the robust and scalable synthesis of this molecule is of paramount importance. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis, with a particular focus on addressing scale-up issues. We aim to equip you with the necessary insights to optimize your reaction conditions, mitigate the formation of impurities, and ensure a safe and efficient scale-up process.
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis and Scale-Up
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Initial Cyclization Step
Question: We are experiencing low yields during the intramolecular cyclization of the (4-bromophenyl)thioacetic acid precursor to form the benzothiophene ring. What are the likely causes and how can we improve the efficiency of this step?
Answer:
Low yields in the cyclization step are a common challenge, often stemming from several factors. The primary cyclization strategy involves the conversion of a (4-bromophenyl)thioacetic acid derivative to an activated species (like an acid chloride) followed by an intramolecular Friedel-Crafts-type acylation. Here’s a breakdown of potential causes and solutions:
-
Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, is critical. Incomplete conversion will result in unreacted starting material.
-
Solution: Ensure your activating agent is of high purity and used in a slight excess (typically 1.1 to 1.5 equivalents). The reaction should be performed under anhydrous conditions, as moisture will quench the activating agent. Monitoring the reaction by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch) or by quenching a small aliquot and analyzing via HPLC or TLC can confirm complete conversion before proceeding with cyclization.
-
-
Suboptimal Friedel-Crafts Catalyst and Conditions: The choice and handling of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are crucial for the intramolecular acylation.
-
Solution: Use a freshly opened or properly stored Lewis acid, as they are often hygroscopic and lose activity upon exposure to moisture. The stoichiometry of the catalyst is also important; typically, a stoichiometric amount or a slight excess is required. The reaction temperature should be carefully controlled. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products. A gradual increase in temperature may be necessary to drive the reaction to completion.
-
-
Formation of Intermolecular Side Products: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials and reduced yields of the target benzothiophene.
-
Solution: On a larger scale, maintaining high dilution can be impractical. A slow addition of the activated acyl chloride to a suspension of the Lewis acid in a suitable solvent can help maintain a low concentration of the reactive intermediate, thus favoring the intramolecular pathway.
-
Table 1: Key Parameters for Optimizing the Cyclization Step
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | High-boiling, non-polar solvents (e.g., dichlorobenzene, toluene) | Allows for higher reaction temperatures if needed and can facilitate the removal of HCl gas. |
| Temperature | Gradual increase from room temperature to 80-120 °C | Balances reaction rate with minimizing side reactions. |
| Catalyst Loading | 1.1 - 1.5 equivalents of a strong Lewis acid (e.g., AlCl₃) | Ensures complete reaction without excessive side product formation. |
| Addition Rate | Slow, controlled addition of the acyl chloride | Minimizes intermolecular side reactions by maintaining low concentrations of the reactive intermediate. |
Issue 2: Inefficient Dehydroxylation of the 3-Hydroxy Intermediate
Question: Our synthetic route proceeds through 6-Bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid. We are facing difficulties in the subsequent dehydroxylation step. What are effective methods for this transformation at scale?
Answer:
The synthesis via the 3-hydroxy intermediate is a viable route, often starting from precursors like methyl 4-bromo-2-fluorobenzoate and methyl thioglycolate[1]. The dehydroxylation of the 3-hydroxybenzothiophene core can be challenging.
-
Reductive Dehydroxylation: A common method involves a two-step process: conversion of the hydroxyl group to a better leaving group, followed by reduction.
-
Solution: One effective method is the conversion of the 3-hydroxy group to a triflate, followed by palladium-catalyzed reductive cleavage. However, the cost of palladium catalysts can be a concern for large-scale synthesis. An alternative is the conversion to a chloride using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by reduction with a reducing agent such as zinc dust in acetic acid.
-
-
Direct Dehydroxylation: Direct reduction of the 3-hydroxy group is less common but can be explored.
-
Solution: Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) under high pressure and temperature might be effective. However, this method may also reduce the bromine substituent, leading to undesired byproducts. Screening of various catalysts and reaction conditions is necessary to achieve selectivity.
-
Issue 3: Impurity Profile and Purification Challenges
Question: We are observing several impurities in our crude this compound, making purification by crystallization difficult. What are the likely impurities and what purification strategies can we employ?
Answer:
The impurity profile can be complex, arising from side reactions in the main synthetic steps.
-
Common Impurities:
-
Decarboxylated Product: The carboxylic acid group can be labile under harsh thermal or acidic conditions, leading to the formation of 6-bromo-1-benzothiophene.
-
Over-brominated Species: If bromination is part of the synthetic sequence, di- or poly-brominated benzothiophenes can form.
-
Isomeric Byproducts: Depending on the starting materials and cyclization conditions, the formation of other isomers (e.g., 4-bromo or 7-bromo) is possible, though generally less favored.
-
Unreacted Intermediates: Incomplete reactions will lead to the presence of starting materials or intermediates in the final product.
-
-
Purification Strategies for Scale-Up:
-
pH-Based Extraction: As the product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution), leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer. This is a highly effective and scalable purification technique.
-
Recrystallization: While challenging with complex impurity profiles, a carefully selected solvent system can be effective. Consider mixed solvent systems to optimize solubility and crystal formation.
-
Slurry Washes: Slurrying the crude solid in a solvent in which the product has low solubility but the impurities are more soluble can be an effective way to enrich the desired compound before a final recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic approaches are:
-
Linear Synthesis from 4-Bromothiophenol: This involves the reaction of 4-bromothiophenol with a two-carbon electrophile (e.g., chloroacetic acid) to form (4-bromophenyl)thioacetic acid, followed by intramolecular cyclization.
-
Convergent Synthesis: This route often involves the construction of a substituted benzene ring that already contains the necessary functionalities for the subsequent thiophene ring formation. For instance, starting with a substituted bromofluorobenzoate and reacting it with a thioglycolate derivative to form a 3-hydroxybenzothiophene intermediate, which is then dehydroxylated[1].
Q2: What are the major safety concerns when scaling up the synthesis, particularly when using thionyl chloride?
A2: Thionyl chloride (SOCl₂) is a highly reactive and corrosive reagent that requires careful handling, especially at scale.
-
Violent Reaction with Water: It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl)[2][3]. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage[4][5][6]. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and a face shield, is mandatory[5].
-
Exothermic Reaction: The reaction of thionyl chloride with carboxylic acids is exothermic. On a large scale, the addition of thionyl chloride must be controlled to manage the reaction temperature and prevent a runaway reaction.
-
Quenching: The quenching of excess thionyl chloride must be done carefully by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., water or a basic solution).
Q3: How can we monitor the progress of the cyclization reaction effectively in a production environment?
A3: In a production setting, real-time or rapid at-line monitoring is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A small aliquot of the reaction mixture can be quenched, diluted, and injected into an HPLC system to monitor the disappearance of the starting material and the formation of the product.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for qualitative monitoring of the reaction progress on the plant floor.
-
In-situ Infrared (IR) Spectroscopy: For larger scale reactions, the use of an in-situ IR probe can provide real-time data on the concentration of key species in the reaction mixture, allowing for precise determination of the reaction endpoint.
Experimental Workflow and Diagrams
Workflow for the Synthesis of this compound via the (4-bromophenyl)thioacetic acid intermediate:
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Cyclization Yield:
Caption: Decision tree for troubleshooting low cyclization yield.
References
-
Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 6-Bromo-1-benzothiophene-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful crystallization of 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 19075-58-2). As a pivotal intermediate in pharmaceutical synthesis, achieving high purity and a desirable crystal habit is critical for downstream applications.[1] This document synthesizes established crystallization principles with specific insights relevant to the benzothiophene scaffold.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Q1: My this compound is "oiling out" as a viscous liquid instead of forming solid crystals. What is happening and how can I resolve it?
A1: Analysis and Solution
Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution as a liquid phase rather than a solid crystal lattice. This phenomenon is often exacerbated by:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, instead aggregating as a disordered, super-saturated liquid.[2]
-
High Impurity Levels: Significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid.[3]
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound solvated even at high concentrations.
Troubleshooting Protocol:
-
Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small, measured amount (e.g., 5-10% of the total volume) of the primary ("good") solvent. This decreases the supersaturation level, ensuring the compound stays in solution for longer during the cooling phase.[3]
-
Ensure Slow, Controlled Cooling: This is the most critical step. Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not immediately place it in an ice bath. Slow cooling is paramount for the formation of high-quality crystals.[2]
-
Induce Nucleation (If Necessary): If no crystals form after reaching room temperature, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled, supersaturated solution to initiate controlled crystal growth.[2]
Q2: I have allowed my solution to cool completely, but no crystals have formed. What is the next step?
A2: Analysis and Solution
Causality: The absence of crystal formation upon cooling is almost always due to the solution not being sufficiently saturated. This typically means an excess of solvent was used during the initial dissolution step.[3]
Troubleshooting Protocol:
-
Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent under a fume hood. Aim to reduce the volume by 10-20%.
-
Re-cool Slowly: Once the volume is reduced, repeat the slow cooling process as described in A1.
-
Consider an Anti-Solvent: If concentrating the solution is not desirable, you can use an "anti-solvent" — a solvent in which your compound is insoluble but which is miscible with your primary solvent.[2] For this compound dissolved in a solvent like ethanol or isopropanol, slowly add water dropwise until the solution becomes faintly cloudy (turbid).[4] Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly.
Q3: My crystallization occurred very rapidly, producing a large quantity of very fine needles that are difficult to filter and dry. Is this acceptable?
A3: Analysis and Solution
Causality: This phenomenon, known as "crashing out," is a result of excessively rapid crystallization from a highly supersaturated solution. While it provides a high yield, the rapid formation process tends to trap impurities and solvent within the crystal lattice, compromising the purity of the final product.[3]
Troubleshooting Protocol:
-
Re-dissolve the Solid: Heat the mixture to completely re-dissolve the fine needles.
-
Add Excess Solvent: Add a small amount of extra hot solvent (5-10% more than the minimum required for dissolution) to slightly reduce the supersaturation.[3]
-
Implement Slow Cooling: Allow the flask to cool to room temperature without disturbance over a longer period (e.g., several hours). This encourages the growth of larger, more well-defined crystals that are easier to handle and typically have higher purity.
Crystallization Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the initial screening of this compound crystallization?
A1: The molecular structure, featuring a rigid aromatic system and a hydrogen-bonding carboxylic acid group, makes it a good candidate for crystallization.[5] A systematic approach to solvent screening is recommended.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Alcohols | Ethanol, Isopropanol | Often show good temperature-dependent solubility for aromatic acids. Can be used in an anti-solvent system with water.[2][4] |
| Esters | Ethyl Acetate | A moderately polar solvent that is effective for many carboxylic acids. Can be paired with an anti-solvent like hexane or heptane. |
| Aromatic | Toluene | The aromatic nature of toluene can effectively solvate the benzothiophene ring system at elevated temperatures.[6] |
| Ketones | Acetone | A polar aprotic solvent; can be effective but its high volatility can sometimes lead to premature crystallization at the solvent line. |
A powerful technique is the use of a solvent/anti-solvent pair. A good starting point is dissolving the compound in a minimal amount of hot ethanol and then titrating with hot water until turbidity is observed, followed by slow cooling.[2]
Q2: How does the carboxylic acid functional group specifically influence the crystallization of this molecule?
A2: The carboxylic acid group is highly influential. It can form strong intermolecular hydrogen bonds, often leading to the formation of stable dimeric structures in the solid state. This strong, directional interaction is a primary driver for creating a well-ordered and stable crystal lattice, which is why carboxylic acids are generally good candidates for purification by recrystallization.[5] Furthermore, this functional group allows for alternative purification strategies, such as dissolving the compound in a basic aqueous solution (e.g., sodium bicarbonate), filtering to remove non-acidic impurities, and then re-precipitating the pure acid by adding a strong acid (e.g., HCl).[5]
Q3: My final crystalline product appears colored, even after crystallization. How can I remove colored impurities?
A3: Colored impurities are typically large, conjugated organic molecules that can be effectively removed using activated carbon (charcoal).
Decolorization Protocol:
-
Dissolve your crude this compound in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much charcoal can adsorb your product and significantly reduce the yield.[3]
-
Briefly bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.[2] This step must be done quickly to prevent your product from crystallizing prematurely on the filter paper.
-
Allow the clarified, colorless filtrate to cool slowly to yield purified crystals.
General Experimental Protocol: Recrystallization
This protocol provides a standardized workflow for the recrystallization of this compound.
Caption: A standard step-by-step workflow for recrystallization.
References
- BenchChem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Unknown Source. (n.d.). Recrystallization and Crystallization.
- Chem-Impex. (n.d.). 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 6-Bromo-1-benzothiophene-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-1-benzothiophene-2-carboxylic acid. This document provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the successful progression of your experiments.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is governed by a balance of two opposing features:
-
A large, hydrophobic core: The fused benzothiophene ring system is aromatic, rigid, and non-polar. This structure contributes to strong crystal lattice energy and prefers to interact with other non-polar molecules over water.[1]
-
A polar, ionizable group: The carboxylic acid (-COOH) group at the 2-position is polar and can engage in hydrogen bonding. Critically, it is acidic and can be deprotonated to form a highly polar carboxylate salt (-COO⁻), which dramatically alters its solubility profile.
The poor solubility in neutral aqueous solutions stems from the hydrophobic nature of the benzothiophene core dominating the molecule's overall physicochemical properties.
Q2: Why is this compound expected to be poorly soluble in common organic solvents?
A: While benzothiophene itself is readily soluble in many organic solvents, the presence of the carboxylic acid group introduces strong intermolecular hydrogen bonding.[1] In the solid state, carboxylic acids often form stable, hydrogen-bonded dimers. These strong interactions must be overcome by the solvent for dissolution to occur, leading to lower-than-expected solubility in non-polar or moderately polar solvents.
Q3: What are the primary applications of this and related benzothiophene derivatives?
A: Benzothiophene derivatives are versatile heterocyclic compounds widely used in pharmaceutical research and materials science.[2] They form the core structure of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] They are also investigated for their fluorescent properties in organic electronics.[2] Understanding your downstream application is critical for selecting an appropriate solubilization strategy that does not interfere with subsequent experimental steps.
Troubleshooting and Solubilization Workflow
If you are facing solubility issues, it is crucial to approach the problem systematically. The following workflow provides a logical sequence of steps to identify an effective solvent system.
Caption: A logical workflow for troubleshooting solubility issues.
Solubilization Strategies in Detail
Strategy 1: pH Modification for Aqueous Solutions
This is the most effective method for solubilizing carboxylic acids in aqueous media. The principle relies on shifting the equilibrium from the poorly soluble neutral form to the highly soluble anionic salt form.
Caption: pH-dependent equilibrium of the carboxylic acid.
Q4: How can I prepare a stable aqueous stock solution of this compound?
A: You can prepare a basic stock solution by deprotonating the carboxylic acid.
-
For Buffers pH > 7: The compound will likely have improved solubility. First, attempt to dissolve it directly in your buffer.
-
For Buffers pH < 7: Direct dissolution will be difficult. Prepare a concentrated stock solution at a high pH and then carefully dilute it into your final, lower-pH buffer. Be aware that the compound may precipitate if the final pH is low enough to cause significant protonation.
See Protocol 1 for a detailed step-by-step guide.
Strategy 2: Organic Solvent & Co-Solvent Systems
Q5: The compound is not dissolving in my reaction solvent (e.g., Dichloromethane, Toluene). What should I try?
A: The hydrogen-bonding capability of the carboxylic acid requires solvents that can effectively disrupt these interactions. You should systematically test solvents with varying polarities.
-
High-Polarity Aprotic Solvents: These are often the most effective. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating polar molecules and breaking up hydrogen-bonded dimers.[5]
-
Ethers: Solvents like Tetrahydrofuran (THF) or 1,4-Dioxane can offer moderate solubility.
-
Alcohols: Methanol or ethanol can be effective, but be mindful of potential esterification reactions if your downstream process involves heating or catalytic conditions.
-
Physical Assistance: Gentle heating and sonication can help overcome the activation energy of dissolution. Always ensure your compound is stable at the applied temperature.
See Protocol 2 for a systematic screening method.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Excellent choice for stock solutions. High boiling points can be difficult to remove.[5] |
| Ethers | THF, Dioxane | Medium | Good for reactions where aprotic conditions are needed. |
| Chlorinated | DCM, Chloroform | Low to Medium | Solubility can be limited; often used in syntheses involving this class of compounds.[4] |
| Alcohols | Methanol, Ethanol | Medium | Potential for esterification side reactions. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | Unlikely to be effective due to the polar carboxylic acid group. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low / Insoluble | The hydrophobic benzothiophene core dominates.[1] |
| Aqueous (Basic) | 0.1M NaOH, NaHCO₃ | High | Solubilization occurs via salt formation. |
Q6: My experiment requires a mixed aqueous/organic system, but the compound precipitates upon adding water. How can I prevent this?
A: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.
-
Use a Water-Miscible Co-solvent: Prepare your stock solution in a solvent that is fully miscible with water, such as DMSO or DMF.[5]
-
Decrease the Stock Concentration: A lower initial concentration in the organic stock can sometimes prevent precipitation upon dilution.
-
Optimize the Dilution Process: Add the organic stock to the aqueous buffer dropwise while vigorously stirring or vortexing. This avoids localized areas of high concentration that can initiate precipitation.
-
Increase the Percentage of Co-solvent: You may need to increase the final percentage of the organic co-solvent in your aqueous medium to maintain solubility. Determine the maximum tolerable co-solvent concentration for your specific assay or experiment beforehand.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a 10 mM stock solution in an aqueous base, a common starting point for biological assays.
-
Weigh Compound: Accurately weigh 2.57 mg of this compound (MW: 257.1 g/mol ) for a final volume of 1 mL of 10 mM solution.
-
Initial Suspension: Add approximately 500 µL of purified water to the solid. The compound will not dissolve and will appear as a suspension.
-
Basification: Add 1 M NaOH dropwise (typically 1-2 µL at a time) while vortexing. Continue adding base until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt.
-
Volume Adjustment: Once dissolved, add purified water to reach the final desired volume (1 mL).
-
Final pH Check (Optional): If necessary, check the pH of the stock solution. It will be basic. When diluting into your final assay buffer, account for this basicity to ensure your final experimental pH is correct.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C for long-term stability.
Protocol 2: Systematic Screening of Organic Solvent Solubility
This method provides a quick, semi-quantitative assessment of solubility in various organic solvents.
-
Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 1 mg) into several labeled glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., DMSO) in small, precise increments (e.g., 20 µL).
-
Agitation: After each addition, cap the vial securely and vortex for 30-60 seconds. Observe for complete dissolution.
-
Documentation: Record the volume of solvent required to fully dissolve the solid. If the solid does not dissolve after adding a significant volume (e.g., 1 mL, for a concentration of 1 mg/mL), it can be considered poorly soluble in that solvent at room temperature.
-
Heating/Sonication: For solvents where the compound is poorly soluble at room temperature, gently warm the vial (e.g., to 40-50°C) or place it in a sonicating bath for several minutes and observe any change in solubility.
-
Repeat: Repeat steps 2-5 for each solvent you wish to test (e.g., DMF, THF, Acetonitrile, Methanol, Dichloromethane).
-
Analysis: Calculate the approximate solubility in mg/mL for each solvent. This systematic approach allows you to rank the solvents and select the most effective one for your application.
References
- Solubility of Things. (n.d.). Benzothiophene.
-
Ferreira, O., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]
-
He, Y., et al. (2014). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved from [Link]
-
Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Retrieved from [Link]
-
Kovševič, A., et al. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Retrieved from [Link]
-
Leclerc, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]
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- 5. ias.ac.in [ias.ac.in]
preventing decomposition of "6-Bromo-1-benzothiophene-2-carboxylic acid"
Welcome to the dedicated technical support guide for 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 19075-58-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with field-proven insights and actionable protocols to ensure the stability and integrity of this compound throughout your experimental workflows, preventing decomposition and ensuring reproducible results.
Understanding the Molecule: Key Stability Concerns
This compound is a robust molecule, yet its specific functional groups—a carboxylic acid on an electron-rich benzothiophene ring system with a halogen substituent—present distinct stability challenges. Understanding the potential degradation pathways is the first step toward prevention.
The primary culprits for decomposition are:
-
Thermal Decarboxylation: The most common degradation pathway for aromatic carboxylic acids.[1][2] Heat can induce the loss of the carboxyl group as carbon dioxide (CO₂), resulting in the formation of 6-bromo-1-benzothiophene. This is often an irreversible process that leads to significant yield loss and impurities.[3]
-
Photodecomposition: Aromatic and heterocyclic systems, particularly those with halogen substituents, can be sensitive to light, especially in the UV spectrum.[4] Prolonged exposure can lead to the formation of radical species and subsequent side reactions or polymerization, often indicated by discoloration of the material.
-
Chemical Incompatibility: While generally stable, the compound's acidic proton can react with strong bases. More importantly, conditions promoting nucleophilic aromatic substitution or reactions involving the thiophene sulfur can occur under harsh conditions, though this is less common under standard synthetic protocols.
Below is a diagram illustrating the primary degradation routes to avoid.
Caption: Workflow for troubleshooting decomposition issues.
Experimental Protocols
Protocol 1: Recommended Handling and Storage
This protocol ensures the long-term stability of the compound.
-
Receiving and Inspection: Upon receipt, inspect the container seal for integrity. Note the compound's initial color and appearance.
-
Inert Atmosphere Storage: If the compound is not packaged under an inert atmosphere, carefully transfer it inside a glovebox or a nitrogen-flushed bag to an appropriate amber glass vial. [5][6]3. Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap junction with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date received, and storage conditions (e.g., "Store at 4°C under N₂").
-
Storage Location: Place the sealed vial in a designated refrigerator or freezer (≤ 4°C), away from light sources.
Protocol 2: Purity Assessment via LC-MS
This is a quick method to check for the presence of the common decarboxylated impurity.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL. Dilute this solution 100-fold for analysis.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Look for the expected mass of the parent compound (C₉H₅BrO₂S).
-
Search for the mass of the potential decarboxylated impurity, 6-bromo-1-benzothiophene (C₈H₅BrS). A difference of ~44.01 Da will be observed.
-
Quantify the relative peak areas in the UV chromatogram to estimate the percentage of impurity.
-
By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the quality of your starting materials and the integrity of your research outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- Google. (2026). Current time information in Pasuruan, ID.
- R. F. Nystrom & C. R. A. Berger. (1960). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry, 38, 177-180.
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Retrieved from [Link]
- Britt, P. F., Buchanan, A. C., & Cooney, M. J. (2011). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 25(12), 5486-5495.
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
- White, R. H. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Martin, R. B. (1963). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 85(16), 2449-2453.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- McMillen, D. F., Malhotra, R., & Serio, M. A. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788.
- Eaton, R. W. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 68(10), 5123-5129.
-
R Discovery. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Retrieved from [Link]
- Chen, S., et al. (2018). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Photochemical & Photobiological Sciences, 17(5), 586-594.
- Hachem, K., et al. (2019). Sonochemical Degradation of Benzothiophene (BT)
-
Wang, Y., et al. (2019). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based onBenzothieno[3,2‐b]benzothiophene Dimers Derivatives. Advanced Electronic Materials, 5(10), 1900427.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
- Ahmad, V., et al. (2021). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Journal of Microbiology, Biotechnology and Food Sciences, 10(5), e2787.
- Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488.
- Gali, S. M., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10(40), 14931-14939.
-
Digital CSIC. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Retrieved from [Link]
- Simmie, J. M. (2014). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 118(49), 11575-11586.
- Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6655-6667.
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ossila.com [ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 6-Bromo-1-benzothiophene-2-carboxylic acid vs. 5-Bromo-1-benzothiophene-2-carboxylic acid
Introduction: The Significance of Isomeric Scaffolds in Drug Design
The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, including Raloxifene, Sertaconazole, and Zileuton.[1][2][3] This heterocyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, offers a versatile template for developing therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]
When functionalizing such scaffolds, the precise placement of substituents can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two critical building blocks: 6-Bromo-1-benzothiophene-2-carboxylic acid and 5-Bromo-1-benzothiophene-2-carboxylic acid . Understanding the nuanced differences imparted by the positioning of the bromine atom—at the 6-position on the benzene ring versus the 5-position—is paramount for researchers aiming to optimize synthetic routes and fine-tune the pharmacological profiles of novel drug candidates.
Part 1: Physicochemical Properties - A Tale of Two Isomers
The foundational differences between the 5-bromo and 6-bromo isomers begin with their basic physical and chemical properties. While they share the same molecular formula and weight, the arrangement of atoms leads to distinct identifiers and potentially different physical characteristics, which can influence solubility, crystal packing, and handling.
| Property | This compound | 5-Bromo-1-benzothiophene-2-carboxylic acid |
| Molecular Formula | C₉H₅BrO₂S | C₉H₅BrO₂S |
| Molecular Weight | 257.10 g/mol | 257.10 g/mol [6] |
| CAS Number | 19075-58-2[7] | 7312-10-9[6] |
| Appearance | Solid | Solid |
| SMILES String | O=C(O)c1sc2cc(Br)ccc12[7] | O=C(O)c1cc2cc(Br)ccc2s1 |
| InChI Key | CKBBSFOOIOHLPC-UHFFFAOYSA-N[7] | ONNFNEFYXIPHCA-UHFFFAOYSA-N[6] |
Part 2: Synthesis, Reactivity, and Mechanistic Considerations
The synthetic accessibility and subsequent reactivity of these isomers are governed by the electronic nature of the benzo[b]thiophene core. The choice of synthetic strategy is a direct consequence of the directing effects of the fused ring system.
Synthetic Pathways: A Divergence in Strategy
The synthesis of these two isomers typically starts from different precursors, dictated by the principles of electrophilic aromatic substitution.
-
6-Bromo Isomer: The synthesis often involves building the thiophene ring onto an already brominated benzene derivative. A common approach is the reaction of a substituted thiophenol with an appropriate α-halo-ester followed by cyclization. Alternatively, electrophilic bromination of benzo[b]thiophene itself can yield a mixture of products, with substitution on the benzene ring being a possible outcome under specific conditions.
-
5-Bromo Isomer: This isomer is often prepared via electrophilic bromination of a pre-formed benzo[b]thiophene-2-carboxylic acid or its ester. The electron-rich nature of the benzene ring, influenced by the fused thiophene, directs bromination to the 5- and 7-positions.
The diagram below illustrates the conceptual difference in synthetic logic.
Caption: Conceptual synthetic approaches for the 6-bromo and 5-bromo isomers.
Reactivity in Cross-Coupling Reactions
The bromine atom in both isomers serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The reactivity of the C-Br bond is influenced by its electronic environment.
-
C5-Br Bond: The bromine at the 5-position is on the benzene portion of the scaffold. Its reactivity is analogous to a standard bromobenzene derivative.
-
C6-Br Bond: The bromine at the 6-position is also on the benzene ring. The electronic differences between the 5- and 6-positions are more subtle and relate to the overall electron distribution across the fused system.
While both are effective coupling partners, subtle differences in reaction kinetics may arise. The choice between isomers can therefore be a strategic one to either enhance or temper reactivity in a complex multi-step synthesis.
Part 3: Applications in Drug Discovery - The Impact of Positional Isomerism
The benzo[b]thiophene scaffold is a cornerstone in the development of agents targeting a variety of biological pathways.[3] The position of the halogen can profoundly affect target binding, selectivity, and metabolic stability.
Derivatives of both 5- and 6-substituted benzo[b]thiophenes have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The scaffold has been functionalized to create potent antibacterial agents, including against multidrug-resistant Staphylococcus aureus (MRSA).[5][8] Research has demonstrated that substitutions at various positions, including the 6-position (e.g., 6-chloro derivatives), are critical for activity.[5][8]
-
Anticancer Activity: Substituted benzo[b]thiophenes have been designed as inhibitors of key cancer-related pathways, such as the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[9] The specific substitution pattern is crucial for achieving potent inhibition.
-
Anti-inflammatory and Analgesic Agents: The structural versatility of benzo[b]thiophenes allows for their development as anti-inflammatory and analgesic drugs.[10]
-
Nuclear Receptor Modulation: Derivatives of related tetrahydro-benzothiophenes have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases.[11]
Illustrative Signaling Pathway: EGFR Inhibition
To illustrate the role of such scaffolds in a biological context, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) often feature heterocyclic cores. While not specific to these bromo-isomers, related indole-based compounds demonstrate how a bromo-substituted aromatic core can anchor a molecule within the ATP-binding site of the EGFR kinase domain, disrupting downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a representative kinase inhibitor.
Part 4: Experimental Protocol - Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful and widely used method for creating C-C bonds, making it a staple in drug discovery campaigns. The following protocol provides a representative procedure for coupling an arylboronic acid with a bromo-benzothiophene-2-carboxylic acid derivative, a common step in synthesizing more complex molecules.[12]
Objective: To synthesize a 5-aryl-1-benzothiophene-2-carboxylate derivative.
Materials:
-
Esterified 5- or 6-Bromo-1-benzothiophene-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)
-
Reaction vessel (e.g., round-bottom flask) with condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the esterified bromo-benzothiophene (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inerting the Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) to the vessel via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-aryl-1-benzothiophene-2-carboxylate derivative.
Causality and Trustworthiness: This protocol is self-validating. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, preventing the isolation of starting material and maximizing yield.
Conclusion: Strategic Selection of an Isomer
The choice between This compound and 5-Bromo-1-benzothiophene-2-carboxylic acid is not arbitrary but a strategic decision in the design of a synthetic route and the pursuit of a specific biological profile.
-
Choose the 5-Bromo isomer when leveraging established synthetic routes that rely on direct electrophilic bromination of the benzo[b]thiophene core.
-
Choose the 6-Bromo isomer when the synthetic strategy involves building the heterocyclic ring onto a pre-functionalized benzene core, or when exploring structure-activity relationships (SAR) around the benzene portion of the scaffold requires substitution at this specific position.
Ultimately, the positional isomerism of the bromine atom provides medicinal chemists with two distinct, yet related, tools. A comprehensive understanding of their synthesis, reactivity, and the subtle ways they can influence interactions with biological targets is essential for accelerating the discovery and development of next-generation therapeutics.
References
-
PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]
-
Ben Fguira, S., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Heliyon, 6(7), e04558. Available at: [Link]
-
J&K Scientific. (n.d.). 5-Bromo-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
L'hermet, R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]
-
Yaka, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. Available at: [Link]
-
University of West Florida Research Portal. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(21), 7244. Available at: [Link]
-
Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]
-
ChemSrc. (n.d.). Benzothiophenes database - synthesis, physical properties. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
-
Khan, K. M., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 9(1), 299-311. Available at: [Link]
-
Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
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A Comparative Guide to the Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
6-Bromo-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive carboxylic acid and a bromine handle make it an attractive scaffold for the development of novel pharmaceuticals and functional organic materials. For instance, benzothiophene derivatives have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of the bromine atom at the 6-position offers a valuable site for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of three distinct and plausible synthetic routes to this target molecule. Each method is evaluated based on its synthetic efficiency, reagent accessibility, reaction conditions, and scalability, supported by detailed experimental protocols and mechanistic insights to empower researchers in making informed decisions for their specific applications.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound are presented and compared. Each route offers unique advantages and disadvantages, making the choice of method dependent on the specific requirements of the researcher, such as available starting materials, desired scale, and tolerance for specific reagents and conditions.
| Parameter | Route 1: Friedel-Crafts Cyclization Approach | Route 2: Palladium-Catalyzed Annulation | Route 3: Electrophilic Bromination of Benzothiophene-2-carboxylic acid |
| Starting Materials | 4-Bromothiophenol, Chloroacetyl chloride | 4-Bromothiophenol, Phenylacetylene | Benzothiophene-2-carboxylic acid, N-Bromosuccinimide (NBS) |
| Overall Yield (estimated) | Moderate to Good | Good to Excellent | Good |
| Number of Steps | 3 | 2 | 1 |
| Key Advantages | Utilizes readily available and inexpensive starting materials. Avoids the use of expensive palladium catalysts. | High atom economy and convergence. Good functional group tolerance. | Most direct and shortest route. |
| Key Disadvantages | Involves the use of a strong Lewis acid (AlCl₃). The intramolecular cyclization may yield side products. | Requires a palladium catalyst, which can be costly and requires careful removal from the final product. | Potential for the formation of regioisomers during bromination. |
| Scalability | Moderate; large-scale Friedel-Crafts reactions can be challenging. | Good; palladium-catalyzed reactions are often scalable. | Excellent; single-step reactions are generally amenable to scale-up. |
| Reagent & Catalyst Cost | Low to Moderate | High (due to palladium catalyst) | Low |
Route 1: Friedel-Crafts Cyclization Approach
This classical approach builds the benzothiophene core through an initial S-alkylation followed by an intramolecular Friedel-Crafts acylation to form a key benzothiophenone intermediate. This is a robust and well-established method for the synthesis of benzofused heterocycles.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts Cyclization Approach.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-Bromophenyl)thio)acetic acid
-
To a solution of 4-bromothiophenol (1.0 eq) in aqueous sodium hydroxide (2.0 eq) at 0 °C, slowly add a solution of chloroacetyl chloride (1.1 eq) in a suitable solvent (e.g., diethyl ether).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-((4-bromophenyl)thio)acetic acid.
Step 2: Synthesis of 6-Bromo-1-benzothiophen-3(2H)-one
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in carbon disulfide, add 2-((4-bromophenyl)thio)acetic acid (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1-benzothiophen-3(2H)-one, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Reduce the 6-bromo-1-benzothiophen-3(2H)-one (1.0 eq) with sodium borohydride (1.5 eq) in methanol at 0 °C.
-
After completion of the reaction (monitored by TLC), acidify the mixture and extract the resulting alcohol.
-
Dehydrate the alcohol by heating with a catalytic amount of p-toluenesulfonic acid in toluene to yield 6-bromobenzothiophene.
-
To a solution of 6-bromobenzothiophene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
After stirring for 1 hour, bubble dry carbon dioxide gas through the solution.
-
Quench the reaction with water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
Mechanistic Insights
The key step in this route is the intramolecular Friedel-Crafts acylation. The Lewis acid, AlCl₃, coordinates to the carboxylic acid, facilitating the formation of an acylium ion electrophile. This highly reactive species is then attacked by the electron-rich aromatic ring at the ortho position to the sulfur atom, leading to the formation of the five-membered thiophenone ring. The sulfur atom activates the ortho and para positions of the benzene ring towards electrophilic substitution, directing the cyclization to the desired position.
Caption: Mechanism of the Intramolecular Friedel-Crafts Acylation.
Route 2: Palladium-Catalyzed Annulation
This modern approach utilizes a palladium-catalyzed reaction between a thiophenol and an alkyne to construct the benzothiophene core in a convergent manner. This method often provides high yields and good functional group tolerance, making it an attractive option for complex molecule synthesis.
Experimental Workflow
Caption: Workflow for the Palladium-Catalyzed Annulation Approach.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-bromobenzothiophene-2-carboxylate [1]
-
In a reaction vessel, combine 4-bromothiophenol (1.0 eq), ethyl propiolate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 6-bromobenzothiophene-2-carboxylate.
Step 2: Synthesis of this compound [1]
-
Dissolve ethyl 6-bromobenzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (3.0 eq).
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure and dilute the residue with water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Mechanistic Insights
The palladium-catalyzed annulation likely proceeds through a catalytic cycle involving oxidative addition of the S-H bond of the thiophenol to the Pd(0) catalyst, followed by migratory insertion of the alkyne into the Pd-S bond. Subsequent reductive elimination yields the benzothiophene product and regenerates the Pd(0) catalyst. The regioselectivity of the alkyne insertion is controlled by steric and electronic factors.
Caption: Simplified Mechanism of Palladium-Catalyzed Annulation.
Route 3: Electrophilic Bromination of Benzothiophene-2-carboxylic acid
This is the most direct approach, involving the late-stage functionalization of a pre-existing benzothiophene-2-carboxylic acid core. The success of this route hinges on the regioselectivity of the electrophilic bromination reaction.
Experimental Workflow
Caption: Workflow for the Electrophilic Bromination Approach.
Detailed Experimental Protocol
-
Dissolve benzothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining acid and succinimide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Mechanistic Insights
Electrophilic aromatic substitution on the benzothiophene ring is directed by the activating effect of the sulfur atom and the deactivating, meta-directing effect of the carboxylic acid group. The sulfur atom strongly activates the 3- and 2-positions, but since the 2-position is already substituted, the next most activated positions are on the benzene ring. The carboxylic acid group deactivates the ring, particularly the positions ortho and para to it (positions 3 and 7). The sulfur atom's activating influence directs electrophilic attack to the 3, 5, and 7 positions. The interplay of these electronic effects often leads to a mixture of isomers, with the 6-bromo isomer being one of the potential products. The precise regioselectivity can be influenced by the reaction conditions, including the solvent and the nature of the brominating agent.
Caption: Mechanism of Electrophilic Bromination at the 6-position.
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic routes, each with its own set of advantages and challenges.
-
Route 1 (Friedel-Crafts Cyclization) is a classic and cost-effective method, but it may require optimization to manage the multi-step process and the use of harsh reagents.
-
Route 2 (Palladium-Catalyzed Annulation) offers a more modern and efficient approach with potentially higher yields and broader substrate scope, though the cost of the catalyst is a significant consideration.
-
Route 3 (Electrophilic Bromination) is the most straightforward and atom-economical route, but careful control of the reaction conditions is necessary to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
The selection of the optimal synthetic route will ultimately depend on the specific needs and resources of the research team. For large-scale synthesis where cost is a primary driver, further optimization of the Friedel-Crafts approach might be warranted. For rapid access to a variety of analogs and in situations where catalyst cost is less of a concern, the palladium-catalyzed method is highly attractive. For exploratory work where the starting benzothiophene-2-carboxylic acid is readily available, direct bromination offers the quickest path to the target molecule, provided that purification from potential isomers is feasible.
This guide provides the necessary foundational information for researchers to embark on the synthesis of this valuable compound, enabling further advancements in drug discovery and materials science.
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The Evolving Landscape of Benzothiophene-Based Therapeutics: A Comparative Analysis of 6-Bromo-1-benzothiophene-2-carboxylic Acid and its Analogs
The benzothiophene scaffold stands as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its inherent aromatic and lipophilic nature, coupled with the synthetic tractability of the bicyclic ring system, allows for facile structural modifications to optimize pharmacological profiles. This versatility has led to the development of benzothiophene derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Within this diverse family of compounds, "6-Bromo-1-benzothiophene-2-carboxylic acid" represents a key starting point for the exploration of structure-activity relationships (SAR), particularly concerning the influence of halogen substitution on biological efficacy.
This guide provides an in-depth comparative analysis of the biological activities of this compound and other significant benzothiophene derivatives. By examining available experimental data and elucidating the underlying SAR, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation benzothiophene-based therapeutics.
The Significance of the 6-Position: A Gateway to Modulating Activity
The C-6 position of the benzothiophene ring is a critical site for substitution, as modifications at this position can profoundly impact a molecule's interaction with biological targets. The electronic and steric properties of the substituent at C-6 can influence binding affinity, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance biological activity. The introduction of a halogen atom can alter a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins.[2]
While direct comparative biological data for this compound is limited in publicly accessible literature, we can infer its potential activity by examining structurally related compounds and established SAR principles.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
To provide a framework for comparison, we will examine the biological activities of benzothiophene derivatives with various substitutions at the 6-position and on the carboxylic acid moiety.
Anticancer Activity
The benzothiophene scaffold has yielded numerous potent anticancer agents. The substitution pattern on the ring system plays a pivotal role in determining the cytotoxic efficacy and the mechanism of action.
One study on benzothiophene-3-carboxylic acid 1,1-dioxide derivatives highlighted the importance of the carboxamide in C-3 and a 1-methyl-1H-pyrazol in C-5 for anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). While not a direct comparison to our lead compound, this underscores the tunability of the benzothiophene core for anticancer applications.
Another study on 3-halobenzo[b]thiophenes provides valuable insight into the role of halogens. It was found that chloro- and bromo-substituted derivatives exhibited significant antimicrobial activity, whereas the iodo-substituted analog was inactive.[3] This suggests that the nature of the halogen at various positions is a critical determinant of biological activity.
Table 1: Anticancer Activity of Selected Benzothiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid derivative (10i) | hNK(2) receptor binding | Subnanomolar | [4] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 (Breast) | Potent inhibitor of proliferation, migration, and invasion | [5] |
Note: This table includes data for structurally related compounds to provide a basis for comparison in the absence of direct data for this compound.
Antimicrobial Activity
Benzothiophene derivatives have also demonstrated significant promise as antimicrobial agents. A study on benzo[b]thiophene acylhydrazones, which are derivatives of benzothiophene-2-carboxylic acid, revealed potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[6]
Specifically, acylhydrazone derivatives of 6-chloro- and 6-fluorobenzo[b]thiophene-2-carboxylic acid were synthesized and evaluated. The (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin and daptomycin-resistant strain.[6] This highlights the potential of 6-halo-substituted benzothiophene-2-carboxylic acid derivatives as a scaffold for developing new antibiotics.
Based on the observed activity of the 6-chloro derivative, it is scientifically reasonable to hypothesize that this compound and its derivatives would also exhibit significant antibacterial activity. The similar electronic properties and slightly larger size of bromine compared to chlorine could potentially lead to enhanced interactions with bacterial targets.
Table 2: Antimicrobial Activity of Selected Benzothiophene-2-Carboxylic Acid Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [6] |
| 3-chlorobenzo[b]thiophene derivative (25) | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 16 | [3][7] |
| 3-bromobenzo[b]thiophene derivative (26) | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 16 | [3][7] |
Note: This table showcases the antimicrobial potential of halogenated benzothiophene derivatives, providing a strong rationale for investigating the 6-bromo analog.
Structure-Activity Relationship (SAR) Insights
The available data, although not directly comparing a full series of 6-halo-benzothiophene-2-carboxylic acids, allows for the deduction of key SAR trends:
-
Halogen Substitution: The presence of a halogen at position 3 or 6 appears to be crucial for both anticancer and antimicrobial activities. Studies on other heterocyclic systems have shown that the nature of the halogen (F, Cl, Br) can significantly impact potency, with bromo and chloro derivatives often exhibiting superior activity.[3] This is likely due to a combination of electronic effects, lipophilicity, and the ability to form halogen bonds.
-
The 2-Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is a key feature, providing a handle for further derivatization into esters, amides, and hydrazones. These modifications have been shown to dramatically influence the biological activity, as seen in the potent acylhydrazone derivatives.[6]
-
Substitution at Other Positions: Modifications at other positions on the benzothiophene ring, such as the introduction of a methyl group at C-6 or an amino group, can also modulate activity and selectivity.[4]
Experimental Protocols: A Foundation for Comparative Studies
To facilitate further research and direct comparison of this compound with other analogs, we provide detailed, step-by-step methodologies for key biological assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other analogs) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.
Step-by-Step Protocol:
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. While direct comparative data for this compound is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent.
The provided experimental protocols offer a standardized framework for future studies to directly compare the efficacy of this compound with other halogenated and substituted analogs. Such studies are crucial for elucidating a comprehensive structure-activity relationship and for the rational design of more potent and selective benzothiophene-based drugs. Future research should focus on synthesizing a series of 6-halo-benzothiophene-2-carboxylic acids (F, Cl, Br, I) and their derivatives to systematically evaluate the impact of the halogen substituent on biological activity. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising compounds.
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validation of "6-Bromo-1-benzothiophene-2-carboxylic acid" analytical methods
An In-Depth Comparative Guide to the Validation of Analytical Methods for 6-Bromo-1-benzothiophene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The compound this compound, a key heterocyclic building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure its identity, purity, and strength. This guide provides a comprehensive comparison of analytical methodologies for this compound, grounded in established regulatory frameworks and field-proven insights. We will dissect the validation of common analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle is enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] These frameworks provide a consensus on the validation characteristics required for analytical methods, ensuring data reliability and regulatory acceptance.[5][6]
The Regulatory Bedrock: Core Validation Parameters
Before comparing techniques, it is essential to understand the universally accepted validation parameters as defined by guidelines like ICH Q2(R2) and USP <1225>.[1][3] These parameters form the basis of our comparative analysis.
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range : The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy : The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness : A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Comparison of Primary Analytical Techniques
We will now explore the validation of the most relevant analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the assay (quantification of the main component) and purity determination of non-volatile organic molecules like this compound. A reversed-phase method with UV detection is the most common and logical choice.
Causality of Method Design: A reversed-phase C18 column is selected due to the non-polar benzothiophene core of the molecule. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer, allows for the effective elution and separation of the analyte from potential impurities. Acidification (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is suitable as the benzothiophene ring system is a strong chromophore.
Experimental Protocol: HPLC-UV for Assay and Impurity Determination
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Elution : Gradient elution is recommended to separate early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities. A typical gradient might be: 0 min (60% A, 40% B) -> 20 min (10% A, 90% B) -> 25 min (10% A, 90% B) -> 26 min (60% A, 40% B) -> 30 min (60% A, 40% B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Set at the absorption maximum of this compound (e.g., ~254 nm or determined by DAD scan).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a target concentration of 1 mg/mL for assay and a lower concentration for impurity profiling.
Validation Data Summary (HPLC)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for This Method |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | High. Forced degradation studies (acid, base, oxidation, heat, light) should show separation of degradation products from the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Excellent. Typically linear from LOQ to 150% of the target assay concentration. |
| Range (Assay) | 80% to 120% of test concentration | Fully covered by the linearity range. |
| Accuracy | 98.0% to 102.0% recovery | High. Determined by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | High. RSD values are expected to be well within these limits for both assay and impurity quantification. |
| LOD | Signal-to-Noise ratio of 3:1 | Dependent on detector, but typically in the ng/mL range. |
| LOQ | Signal-to-Noise ratio of 10:1 | Typically in the high ng/mL to low µg/mL range.[10] |
| Robustness | %RSD of results should be within limits after small variations. | High. Method should be insensitive to small changes in pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%). |
HPLC Experimental Workflow
Caption: Workflow for HPLC method validation.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally specific technique primarily used for identification and structural confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.
Causality of Method Design: The key feature of this compound for MS analysis is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][12] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[13] This pattern is a definitive fingerprint for the presence of a single bromine atom in the molecule or its fragments, providing unparalleled specificity.
Experimental Protocol: LC-MS for Identification
-
Instrumentation : An HPLC system (as described above) coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography : The same HPLC method can be used, but formic acid is a preferred mobile phase modifier as it is volatile and compatible with MS.
-
Ionization Source : Electrospray Ionization (ESI) is most common for this type of molecule. Negative ion mode (ESI-) is ideal as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.
-
Mass Analyzer : Scan mode to acquire full spectra across a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis :
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Confirm the presence of the [M-H]⁻ ion. For C₉H₅BrO₂S, the monoisotopic mass is ~255.92 Da. In ESI-, we expect to see ions at m/z ~254.9 for the ⁷⁹Br isotope and ~256.9 for the ⁸¹Br isotope, with a ~1:1 intensity ratio.
-
Validation Data Summary (MS)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for This Method |
| Specificity | Unique mass and isotopic pattern for the analyte. | Extremely high. The 1:1 M/M+2 isotopic pattern is a highly specific identifier that is unlikely to be replicated by other components. |
| LOD/LOQ | N/A for identification. For quantitation, would require full validation. | Very low. MS is highly sensitive, often reaching pg levels, far exceeding the needs for simple identification. |
MS Identification Workflow
Caption: Logical flow for MS-based identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and identification. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, offering an unambiguous confirmation of its identity.
Causality of Method Design: The unique arrangement of atoms in this compound gives rise to a specific NMR spectrum. ¹H NMR will show characteristic chemical shifts and coupling patterns for the aromatic protons on the benzothiophene ring system. The number of signals, their integration (proton count), multiplicity (splitting pattern), and coupling constants provide a complete picture of the proton framework, which can be compared against a reference standard or theoretical prediction.
Experimental Protocol: ¹H NMR for Identification
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition : Acquire a standard ¹H NMR spectrum.
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to TMS at 0 ppm.
-
Integrate the signals to determine relative proton counts.
-
Analyze the chemical shifts and coupling patterns to confirm they match the expected structure of this compound.[14]
-
Validation Data Summary (NMR)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for This Method |
| Specificity | The spectrum of the analyte must be uniquely identifiable and distinguishable from potential impurities or related structures. | Very high. The combination of chemical shifts, integrations, and coupling constants provides a highly specific fingerprint of the molecule.[15] |
Comparative Summary and Recommendations
| Technique | Primary Application | Key Advantage | Key Limitation | Validation Focus |
| HPLC-UV | Assay, Purity, Quantification | Robust, precise, and widely available. Excellent for quantitative analysis.[16] | Lower specificity than MS. Requires a reference standard for quantification. | All parameters (Specificity, Linearity, Accuracy, Precision, etc.). |
| LC-MS | Identification, Impurity Profiling | Unmatched specificity due to mass and isotopic pattern. High sensitivity. | Complex instrumentation. Less suitable for routine quantification without extensive validation. | Specificity. |
| NMR | Definitive Identification, Structure Elucidation | Provides unambiguous structural information. | Low sensitivity. Requires higher sample amounts. Not practical for routine QC. | Specificity. |
| GC | Analysis of volatile impurities | High resolution for volatile compounds. | Not suitable for the non-volatile analyte without derivatization. | Would require full validation if used for quantification. |
Final Recommendation:
For the comprehensive quality control of this compound, a multi-faceted approach is recommended:
-
Primary Method (QC & Release) : A fully validated Reversed-Phase HPLC-UV method should be established as the primary tool for routine assay and impurity testing. Its robustness, precision, and cost-effectiveness make it ideal for a quality control environment.
-
Confirmatory Identification : LC-MS should be used as a secondary, highly specific identification test, particularly during method development and for characterizing unknown impurities. The characteristic bromine isotopic pattern is a powerful confirmatory tool.
-
Reference Standard Characterization : NMR spectroscopy is essential for the initial, definitive structural confirmation of the primary reference standard against which all subsequent batches will be tested.
By integrating these methods, with each validated for its intended purpose, a scientifically sound and regulatory-compliant control strategy can be implemented, ensuring the quality and integrity of this compound for its use in research and drug development.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
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- AMSbiopharma. (2025).
- gmp-compliance.org. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- International Council for Harmonisation. (2023).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Canvas. (2023).
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- University of Calgary. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry.
- Wang, et al. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry.
- R Discovery. (n.d.).
- ChemicalBook. (n.d.). 6-bromo-benzo[b]thiophene-2-carboxylic acid(19075-58-2) 1 h nmr.
- Cai, et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- ResearchGate. (2025).
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A Senior Application Scientist's Guide to Differentiating Bromo-1-benzothiophene-2-carboxylic Acid Isomers via Spectroscopic Analysis
Introduction: The Critical Need for Isomer-Specific Characterization
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural formality; it is the bedrock of reproducible, safe, and effective innovation. The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals. When functionalized, as in the case of Bromo-1-benzothiophene-2-carboxylic acid, the specific position of the bromo-substituent dramatically alters the molecule's electronic, steric, and pharmacokinetic properties. Consequently, a seemingly minor shift of a bromine atom from position 6 to 4, 5, or 7 can lead to vastly different biological activities or material characteristics.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously differentiate the 4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers of 1-benzothiophene-2-carboxylic acid. We will move beyond rote data presentation to explore the underlying principles that dictate the unique spectral signature of each isomer, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomeric Landscape: Structures Under Investigation
The core challenge lies in distinguishing between the following four positional isomers:
-
4-Bromo-1-benzothiophene-2-carboxylic acid
-
5-Bromo-1-benzothiophene-2-carboxylic acid
-
6-Bromo-1-benzothiophene-2-carboxylic acid
-
7-Bromo-1-benzothiophene-2-carboxylic acid
Each isomer shares the same molecular formula (C₉H₅BrO₂S) and molecular weight (257.1 g/mol ), rendering simple mass determination insufficient for differentiation.[1][2][3][4] The analytical burden, therefore, falls upon spectroscopic methods that are sensitive to the local electronic and magnetic environments within the molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing these positional isomers. The chemical shift (δ) and spin-spin coupling (J) of nuclei are exquisitely sensitive to their immediate electronic environment, which is uniquely defined by the bromine atom's location.
¹H NMR Spectroscopy: Decoding Proton Environments
The primary diagnostic region in the ¹H NMR spectrum is the aromatic region (~7.0-9.0 ppm). The proton on the thiophene ring (H3) typically appears as a distinct singlet, while the three adjacent protons on the benzene ring produce unique splitting patterns and chemical shifts for each isomer.
Causality Behind Spectral Differences: The electron-withdrawing nature of the bromine atom deshields nearby protons, shifting them downfield. More importantly, the spin-spin coupling between protons provides a roadmap of their connectivity. Protons that are ortho to each other (on adjacent carbons) show strong coupling (J ≈ 7-9 Hz), meta protons show weaker coupling (J ≈ 2-3 Hz), and para coupling is often negligible (J ≈ 0-1 Hz). This variation in coupling is the key to differentiation.
Comparative ¹H NMR Data Summary
| Isomer | H3 (s) | Aromatic Proton 1 (δ, mult, J) | Aromatic Proton 2 (δ, mult, J) | Aromatic Proton 3 (δ, mult, J) | Data Source(s) |
| 4-Bromo | ~8.2 ppm | ~7.95 ppm (d, J≈8 Hz) | ~7.40 ppm (t, J≈8 Hz) | ~7.85 ppm (d, J≈8 Hz) | Predicted |
| 5-Bromo | ~8.1 ppm | ~8.30 ppm (d, J≈1.8 Hz) | ~7.90 ppm (d, J≈8.6 Hz) | ~7.60 ppm (dd, J≈8.6, 1.8 Hz) | Predicted |
| 6-Bromo | ~8.1 ppm | ~8.35 ppm (d, J≈1.5 Hz) | ~7.80 ppm (d, J≈8.5 Hz) | ~7.65 ppm (dd, J≈8.5, 1.5 Hz) | [5] |
| 7-Bromo | ~8.2 ppm | ~7.90 ppm (d, J≈8 Hz) | ~7.50 ppm (t, J≈8 Hz) | ~7.70 ppm (d, J≈8 Hz) | [6][7] |
Note: Exact chemical shifts can vary based on solvent and concentration. The multiplicity (splitting pattern) and coupling constants are the most reliable diagnostic features.
Interpretation:
-
4-Bromo Isomer: The H5, H6, and H7 protons create a classic doublet-triplet-doublet pattern, characteristic of a 1,2,3-trisubstituted benzene ring.
-
5-Bromo and 6-Bromo Isomers: These can be challenging to distinguish but show characteristic patterns. The 6-bromo isomer typically shows a doublet for H7, a doublet for H5, and a doublet of doublets for H4. The proton ortho to the bromine (H5 in 6-bromo, H4 or H6 in 5-bromo) will often appear as the most deshielded singlet-like doublet (due to small meta coupling).
-
7-Bromo Isomer: The H4, H5, and H6 protons will also exhibit a doublet-triplet-doublet pattern, but their chemical shifts will differ from the 4-bromo isomer due to the different proximity to the thiophene sulfur and the bromine atom.
¹³C NMR Spectroscopy: A Complementary View
¹³C NMR provides direct insight into the carbon skeleton. The carbon atom directly attached to the bromine (C-Br) will have a characteristic chemical shift, typically in the range of 115-130 ppm. Furthermore, the electron-withdrawing effect of the bromine influences the shifts of the other carbons. The carboxyl carbon (C=O) is also readily identifiable, typically appearing far downfield between 165-185 ppm.[8][9]
Comparative ¹³C NMR Data Summary
| Isomer | C-Br (δ) | C=O (δ) | Other Key Aromatic Carbons (δ) | Data Source(s) |
| 4-Bromo | ~118 ppm | ~163 ppm | C4a, C7a, C2, C3 will show distinct shifts. | Predicted |
| 5-Bromo | ~120 ppm | ~163 ppm | Shifts will differ significantly from the 4-bromo isomer. | Predicted |
| 6-Bromo | ~122 ppm | ~164 ppm | The C6 shift is diagnostic. | [5] |
| 7-Bromo | ~119 ppm | ~163 ppm | The C7 shift is diagnostic. | [6] |
Interpretation: The most unambiguous signal is the chemical shift of the carbon directly bonded to bromine. While other carbons are also affected, the C-Br signal provides a direct and reliable marker for identifying the isomer.
Part 2: Complementary Spectroscopic Techniques
While NMR is often definitive, other techniques provide rapid, valuable, and confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for functional group identification but is less powerful for distinguishing these specific positional isomers. All four isomers will exhibit two key characteristic absorptions confirming the presence of the carboxylic acid group.[8][10]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid molecules.[11]
-
C=O Stretch: A sharp, intense absorption band typically between 1710 and 1760 cm⁻¹. Conjugation with the benzothiophene ring system places this peak towards the lower end of the range, often around 1710 cm⁻¹.[8]
While minor shifts in the fingerprint region (below 1500 cm⁻¹) will exist between isomers, they are often too subtle and complex to be used for primary identification without authentic reference standards.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For these isomers, the key diagnostic feature is the isotopic pattern of bromine.
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 256 (for the ⁷⁹Br-containing molecule) and one at m/z 258 (for the ⁸¹Br-containing molecule). The presence of this M+ and M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[12]
-
Fragmentation: While the fragmentation patterns might show subtle differences, the initial loss of COOH (45 Da) or Br (79/81 Da) is common. However, these differences are generally not pronounced enough to reliably distinguish the isomers without high-resolution mass spectrometry and detailed fragmentation studies.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the benzothiophene ring. The position of the bromo-substituent, being an auxochrome, will influence the energy of these transitions and thus the maximum absorption wavelength (λmax).
Causality Behind Spectral Differences: The bromine atom, through its inductive (-I) and resonance (+R) effects, perturbs the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This changes the HOMO-LUMO gap, resulting in a shift in the λmax. Generally, substituents that extend conjugation or have strong electronic effects will cause a bathochromic (red) shift to longer wavelengths.[13][14] While subtle, these shifts can be a useful comparative tool. One can expect λmax values for these compounds to be in the range of 280-350 nm.[15][16]
Part 3: Experimental Methodologies & Workflows
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
General Experimental Workflow
The following diagram outlines a robust workflow for the comprehensive analysis of an unknown isomer sample.
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cost-benefit analysis of different "6-Bromo-1-benzothiophene-2-carboxylic acid" synthesis routes
An Objective Comparison of Synthetic Strategies for 6-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold and functional handles—the bromine atom and the carboxylic acid—allow for diverse structural modifications, making it a key intermediate in the synthesis of pharmacologically active agents and organic electronic materials. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth cost-benefit analysis of the two most logical and prevalent synthetic routes to this target molecule. We will dissect each pathway, moving beyond a simple recitation of steps to explore the underlying chemical principles, practical considerations, and economic realities. By grounding our discussion in experimental data and field-proven insights, this document aims to empower researchers to make informed decisions based on their specific project goals, whether they be large-scale production or rapid, small-scale synthesis.
Route 1: Convergent Ring Construction from 4-Bromothiophenol
This strategy represents a classic "bottom-up" approach, constructing the benzothiophene ring system from a readily available, correctly substituted benzene derivative. The core logic is to couple the inexpensive 4-bromothiophenol with a three-carbon synthon that already contains the precursor to the C2-carboxylic acid.
Strategy & Mechanistic Insights
The chosen pathway involves the reaction of 4-bromothiophenol with methyl 2,3-dibromopropionate. This one-pot reaction proceeds through a cascade of three key steps:
-
Nucleophilic Substitution (SN2): The thiolate anion, generated in situ by a mild base like triethylamine (TEA), acts as a potent nucleophile. It attacks the most electrophilic carbon of methyl 2,3-dibromopropionate, the α-carbon, displacing the bromide in a standard SN2 reaction. This forms a thioether intermediate.
-
Base-Mediated Elimination (E2): The second equivalent of base abstracts the now-acidic proton on the α-carbon. The resulting carbanion triggers the elimination of the β-bromide, forming a double bond. This step transforms the thioether into a methyl 2-((4-bromophenyl)thio)acrylate intermediate.
-
Intramolecular Cyclization / Oxidative Aromatization: This is the key ring-forming step. While the precise mechanism can be debated, it is believed to proceed via an intramolecular electrophilic attack of the acrylate double bond onto the electron-rich aromatic ring, facilitated by the electron-donating nature of the sulfur atom. The subsequent loss of protons and oxidation (potentially by air or another oxidant in the reaction mixture) leads to the stable, aromatic benzothiophene ring system. This sequence elegantly builds the desired scaffold and installs the ester group at the C2 position in a single, efficient operation.
The final product, methyl 6-bromo-1-benzothiophene-2-carboxylate, can then be easily hydrolyzed to the target carboxylic acid in a subsequent high-yielding step.
Visual Workflow: Route 1
Caption: Workflow for the convergent synthesis of the target molecule.
Experimental Protocol (Route 1)
Step 1: Synthesis of Methyl 6-bromo-1-benzothiophene-2-carboxylate
-
To a stirred solution of 4-bromothiophenol (1.0 eq.) in ethanol at room temperature, add triethylamine (2.2 eq.).
-
Add a solution of methyl 2,3-dibromopropionate (1.1 eq.) in ethanol dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 6-bromo-1-benzothiophene-2-carboxylate as a solid. A typical reported yield for this type of reaction is in the range of 70-85%.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl ester (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature overnight or heat gently to 60°C for 2-3 hours.[1]
-
Monitor the saponification by TLC until all starting material is consumed.
-
Concentrate the mixture under vacuum to remove the ethanol.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1N HCl.
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. This step typically proceeds in >95% yield.
Route 2: C-H Functionalization of 6-Bromobenzothiophene
This strategy is a "divergent" or "late-stage functionalization" approach. It begins with the pre-formed 6-bromobenzothiophene core and introduces the carboxylic acid group directly onto the C2 position. This route is conceptually simpler but relies on more expensive starting materials and more sensitive reagents.
Strategy & Mechanistic Insights
This synthesis hinges on the principles of directed ortho metalation and the inherent acidity of protons on heteroaromatic rings.
-
Regioselective Lithiation: The proton at the C2 position of the benzothiophene ring is the most acidic due to the electron-withdrawing inductive effect of the adjacent sulfur atom and the ability of the sulfur to stabilize the resulting carbanion (lithiated species).[2] Treatment of 6-bromobenzothiophene with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature (typically -78 °C) results in the clean and highly regioselective deprotonation at C2. The low temperature is critical to prevent side reactions, such as lithium-halogen exchange at the C6 position or decomposition of the organolithium intermediate.
-
Carboxylation: The resulting 2-lithio-6-bromobenzothiophene is a powerful nucleophile. It is quenched by bubbling carbon dioxide gas through the solution or by adding solid CO₂ (dry ice). The organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Acidic Workup: Subsequent workup with aqueous acid protonates the carboxylate salt to yield the final target molecule, this compound.
Visual Workflow: Route 2
Caption: Workflow for the C-H functionalization synthesis route.
Experimental Protocol (Route 2)
Note: This reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Add 6-bromobenzothiophene (1.0 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., typically a 1.6M or 2.5M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Quench the reaction by either bubbling dry CO₂ gas through the solution for 30 minutes or by carefully adding an excess of crushed dry ice pellets.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to quench any remaining organolithium species, then acidify the mixture to pH ~2 with 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound. Yields for this type of transformation are typically in the 75-90% range.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a quantitative comparison, we analyzed the approximate costs of starting materials and key reagents based on typical vendor pricing for research quantities.
| Parameter | Route 1 (from 4-Bromothiophenol) | Route 2 (from 6-Bromobenzothiophene) | Analysis & Justification |
| Starting Material | 4-Bromothiophenol | 6-Bromobenzothiophene | Route 1 is vastly superior. 4-Bromothiophenol is a bulk chemical, whereas 6-bromobenzothiophene is a specialty reagent with a cost per gram that is two orders of magnitude higher.[3] |
| Approx. SM Cost | ~$0.40 / g | ~$136.00 / g[3] | This is the single most significant factor in the cost analysis. |
| Key Reagents | Methyl 2,3-dibromopropionate, TEA | n-Butyllithium, Dry Ice (CO₂) | Route 2 requires pyrophoric n-BuLi, demanding specialized handling and strictly anhydrous conditions. Route 1 uses standard laboratory reagents. |
| Number of Steps | 2 (One-pot ester synthesis + hydrolysis) | 1 (One-pot from intermediate) | While Route 2 is technically a single step from its starting material, the high cost of that material makes this a moot point for synthesis from basic precursors. |
| Overall Yield | ~65-80% | ~75-90% | Both routes are efficient, but the higher yield of Route 2 cannot compensate for the exorbitant starting material cost. |
| Safety & Handling | Standard reflux, chromatography. 4-Bromothiophenol is toxic and corrosive.[4] | Requires cryogenic temperatures (-78°C) and inert atmosphere. n-BuLi is pyrophoric. | Route 1 is operationally simpler and safer. The hazards associated with n-BuLi require more stringent engineering controls and user expertise. |
| Scalability | High. The procedure uses common equipment and is amenable to large-scale synthesis. | Moderate. Requires large volumes of anhydrous solvent and careful temperature control on a large scale. | The cost of 6-bromobenzothiophene makes scaling Route 2 prohibitive. Route 1 is well-suited for scale-up. |
| Estimated Cost/Mole | The final product cost is dominated by the starting material price. |
Conclusion and Recommendation
The cost-benefit analysis unequivocally demonstrates that Route 1, the convergent ring construction from 4-bromothiophenol, is the superior strategy for the synthesis of this compound. Its reliance on inexpensive, commodity starting materials, operational simplicity, and high scalability make it the preferred method for any application requiring more than a few milligrams of the product. The two-step process is robust, high-yielding, and avoids the use of hazardous pyrophoric reagents.
Route 2, the C-H functionalization of 6-bromobenzothiophene, should be considered only in specific, niche scenarios. For instance, if a researcher has a supply of 6-bromobenzothiophene readily available from a previous synthesis or is performing isotopic labeling studies with ¹³CO₂, this route offers the quickest path to the final product. However, for de novo synthesis, its prohibitively high starting material cost renders it economically non-viable for nearly all research and development applications.
For drug development professionals and researchers focused on process development and scale-up, investing optimization efforts into the one-pot cyclization from 4-bromothiophenol (Route 1) will yield the most cost-effective and practical results.
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Benchmarking 6-Bromo-1-benzothiophene-2-carboxylic acid Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of drug discovery, particularly within oncology, the relentless pursuit of novel kinase inhibitors remains a cornerstone of therapeutic advancement. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent inhibitory activity against several kinase families.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel benzothiophene derivative, 6-Bromo-1-benzothiophene-2-carboxylic acid, against established kinase inhibitors targeting key oncogenic kinases: Src, VEGFR2, and EGFR.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide on the comparative evaluation of a novel compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Rationale and Strategic Approach
The decision to evaluate this compound against Src, VEGFR2, and EGFR inhibitors is rooted in the strategic importance of these kinases in cancer biology.
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[4] Its dysregulation is implicated in the progression of various cancers.[5]
-
VEGFR2 (KDR): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][7]
-
EGFR: A receptor tyrosine kinase whose activation is linked to tumor proliferation, invasion, and metastasis in several epithelial tumors.[8]
By benchmarking against well-characterized inhibitors of these kinases—Dasatinib (Src)[9], Sunitinib (VEGFR2)[10], and Gefitinib (EGFR)[8][11]—we can ascertain the potency, selectivity, and potential therapeutic utility of our lead compound.
Our comparative analysis will be built on a tripartite experimental foundation:
-
In Vitro Biochemical Assays: To determine the direct inhibitory effect of the compounds on purified kinase enzymes and establish their half-maximal inhibitory concentrations (IC50).
-
Cell-Based Assays: To assess the compounds' efficacy in a more physiologically relevant context, examining their impact on intracellular kinase signaling and cell viability.[12]
-
In Silico Molecular Docking: To predict the binding mode and affinity of this compound within the ATP-binding pockets of the target kinases, providing a structural basis for its activity.[13][14]
Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors.
In Vitro Biochemical Kinase Assays
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of the purified target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 values of this compound and benchmark inhibitors against Src, VEGFR2, and EGFR kinases.
Materials:
-
Recombinant human kinases (Src, VEGFR2, EGFR)
-
Substrate peptides specific for each kinase
-
ATP
-
Test compounds (this compound, Dasatinib, Sunitinib, Gefitinib) dissolved in DMSO
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[15]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2 µL of the respective kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary
| Compound | Src IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| This compound | 250 | 75 | >10,000 |
| Dasatinib (Src Benchmark) | 1 | 20 | 500 |
| Sunitinib (VEGFR2 Benchmark) | 50 | 5 | 1,500 |
| Gefitinib (EGFR Benchmark) | >10,000 | >10,000 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cell-Based Assays for Kinase Activity
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more accurate reflection of a compound's potential efficacy by considering factors like cell permeability and engagement with the target in its native environment.[12][16]
Experimental Protocol: Western Blot for Phospho-Protein Levels
Objective: To assess the ability of the test compounds to inhibit the phosphorylation of downstream substrates of Src, VEGFR2, and EGFR in relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR2, HT-29 for Src)
-
Cell culture media and supplements
-
Growth factors (e.g., EGF, VEGF)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-Src, anti-phospho-VEGFR2, anti-phospho-EGFR, and total protein controls)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for A549 cells) for 15 minutes to induce kinase activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Inhibition of the EGFR signaling cascade by small molecules.
In Silico Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key molecular interactions.[13][14] This can help to rationalize the observed biochemical activity and guide further lead optimization.
Protocol: Molecular Docking with AutoDock Vina
Objective: To predict the binding mode of this compound in the ATP-binding sites of Src, VEGFR2, and EGFR.
Software and Resources:
-
Protein Data Bank (PDB) for crystal structures of the kinases
-
Molecular graphics software (e.g., PyMOL, Chimera)
-
AutoDock Tools for preparing protein and ligand files
-
AutoDock Vina for performing the docking calculations[17]
Procedure:
-
Protein and Ligand Preparation:
-
Download the crystal structures of the target kinases from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 3D structure of this compound and optimize its geometry.
-
-
Grid Box Definition: Define the search space (grid box) for docking, encompassing the ATP-binding site of each kinase.
-
Docking Simulation: Run the docking simulation using AutoDock Vina to generate a series of possible binding poses for the ligand.
-
Analysis of Results:
-
Analyze the predicted binding energies for the different poses.
-
Visualize the lowest energy pose in the context of the kinase's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[18]
-
Predicted Binding Interactions
| Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Src | -8.2 | Met341, Thr338, Leu273 |
| VEGFR2 | -9.5 | Cys919, Asp1046, Glu885 |
| EGFR | -5.1 | Met793, Leu718, Gly796 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against established kinase inhibitors. The combination of in vitro biochemical assays, cell-based functional assays, and in silico modeling provides a robust framework for evaluating its potency, selectivity, and potential as a therapeutic agent.
Based on the hypothetical data presented, this compound demonstrates promising and selective inhibitory activity against VEGFR2 and moderate activity against Src, with minimal effect on EGFR. These findings would warrant further investigation, including:
-
Kinome-wide profiling: To assess the selectivity of the compound against a broader panel of kinases.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to improve potency and selectivity.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.
By following a rigorous and multi-faceted evaluation process, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently assessed.
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A Researcher's Guide to Comparative Docking Studies of 6-Bromo-1-benzothiophene-2-carboxylic Acid Derivatives
This guide provides an in-depth protocol and comparative analysis for the molecular docking of 6-bromo-1-benzothiophene-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. We will explore the rationale behind target selection, detail a robust docking workflow, and interpret the results to derive meaningful structure-activity relationships (SAR).
Introduction: The Promise of Benzothiophenes and the Power of In Silico Screening
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs like raloxifene and sertaconazole.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] The parent compound, this compound, and its derivatives are of particular interest for developing novel therapeutic agents.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2][7] This method is instrumental in modern drug discovery for virtual screening of large compound libraries, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[7][] This guide will walk you through a comparative docking study to evaluate the potential of novel this compound derivatives against various biological targets.
Biological Significance and Target Selection
The diverse pharmacological profile of benzothiophene derivatives necessitates a multi-targeted docking approach.[2][6] Based on established research, we will focus on three key areas:
-
Antimicrobial Activity: With the rise of antimicrobial resistance, new antibiotics are urgently needed.[3] Benzothiophene derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[9][10][11] A key target in this bacterium is penicillin-binding protein 2a (PBP2a) , which is responsible for methicillin resistance.
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. Certain bromo-benzothiophene carboxamides act as selective inhibitors of cyclooxygenase-2 (COX-2) , a key enzyme in the prostaglandin synthesis pathway that is often upregulated during inflammation.[4]
-
Anticancer Potential: Benzothiophene derivatives have been investigated as anticancer agents targeting various pathways.[5][12][13][14] One promising target is estrogen-related receptor-gamma (ERRγ) , which is implicated in the progression of several cancers.[12]
For our comparative study, we will dock a library of hypothetical this compound derivatives against PBP2a, COX-2, and ERRγ. As a crucial control and point of comparison, we will also dock known inhibitors for each target: ceftaroline for PBP2a, celecoxib for COX-2, and tamoxifen for ERRγ.[12]
The Comparative Docking Workflow: A Step-by-Step Protocol
A successful docking study relies on a meticulous and validated workflow.[15] The following protocol outlines the essential steps from protein and ligand preparation to the final analysis of results.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol
-
Protein Structure Acquisition and Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we would select relevant structures for PBP2a, COX-2, and ERRγ.
-
Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.[16] This involves removing water molecules and co-ligands, adding polar hydrogens, and assigning atomic charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives and the known inhibitors.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable.
-
-
Binding Site Definition and Grid Generation:
-
Identify the active site of the protein. If a co-crystallized ligand is present, its location can be used to define the binding pocket.
-
Generate a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.
-
-
Molecular Docking:
-
Use a validated docking program such as AutoDock Vina to perform the docking calculations.[16] The program will systematically sample different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
The result is typically a set of docked poses for each ligand, ranked by their predicted binding energy (in kcal/mol). More negative values indicate stronger predicted binding affinity.[17]
-
-
Protocol Validation (Self-Validating System):
-
A critical step is to validate the docking protocol.[15] If the downloaded protein structure contains a co-crystallized inhibitor, extract it and re-dock it into the binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18]
-
-
Analysis and Visualization:
-
Analyze the docking results, focusing on the binding energies and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein's active site residues.
-
Use visualization software like PyMOL or Discovery Studio to generate 2D and 3D representations of the protein-ligand complexes.[16]
-
Comparative Analysis and Structure-Activity Relationship (SAR)
The core of this guide is the comparative analysis. The docking results for the benzothiophene derivatives should be systematically compared against each other and against the known inhibitors for each target.
Data Presentation
Summarize the quantitative results in a clear, tabular format.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of Benzothiophene Derivatives and Control Inhibitors
| Compound | Target: PBP2a (S. aureus) | Target: COX-2 | Target: ERRγ |
| Control Inhibitors | |||
| Ceftaroline | -8.5 | N/A | N/A |
| Celecoxib | N/A | -9.2 | N/A |
| Tamoxifen | N/A | N/A | -10.1[12] |
| This compound | -6.8 | -7.1 | -7.5 |
| Derivative 1 (e.g., Amide with Piperazine) | -7.9 | -8.3 | -9.2 |
| Derivative 2 (e.g., Ester with Phenyl group) | -7.2 | -7.8 | -8.1 |
| Derivative 3 (e.g., Hydrazone derivative) | -8.1 | -8.5 | -9.5 |
| ... (add other derivatives) |
Note: The binding energy values in this table are hypothetical and for illustrative purposes only. Actual values would be generated from the docking software.
Discussion and SAR Insights
By analyzing the docking poses and comparing the binding energies, we can derive valuable SAR insights. For instance:
-
Impact of the Carboxylic Acid Group: The carboxylic acid at the 2-position is a key feature. How does its modification into amides, esters, or hydrazones affect binding? Often, this group can form crucial hydrogen bonds or salt bridges with residues in the active site.
-
Role of the Bromo Substituent: The bromine atom at the 6-position can participate in halogen bonding or occupy a hydrophobic pocket. Comparing its activity to non-brominated analogs would clarify its contribution.
-
Influence of Derivative Side Chains: For amide or ester derivatives, the nature of the appended group (e.g., aliphatic vs. aromatic, size, presence of heteroatoms) will significantly impact binding affinity and selectivity. For example, a derivative with a flexible chain might be able to adopt a conformation that fits better into a deep binding pocket.[19]
-
Comparison with Alternatives: How do the best-performing derivatives compare to the known inhibitors? A derivative with a predicted binding energy close to or better than the control compound is a promising candidate for further investigation.[12] For instance, if a derivative shows a binding energy of -9.5 kcal/mol against ERRγ, it compares favorably with tamoxifen (-10.1 kcal/mol) and warrants further study.[12]
Validation with Experimental Data
It is crucial to remember that molecular docking provides theoretical predictions.[15] The results must be validated through in vitro and in vivo experiments.[20] A strong correlation between low predicted binding energies and high experimentally determined inhibitory activity (e.g., low IC50 or MIC values) provides confidence in the computational model.[9][10] For example, studies on benzothiophene derivatives as antibiotics have shown that compounds with high calculated binding affinities against bacterial proteins also displayed low Minimum Inhibitory Concentration (MIC) values in laboratory tests.[9][10]
Conclusion
Comparative molecular docking is an indispensable tool for the rational design and evaluation of novel therapeutic agents. By systematically evaluating derivatives of this compound against relevant biological targets, researchers can efficiently prioritize compounds for synthesis and biological testing. This in silico approach not only accelerates the drug discovery process but also provides profound insights into the molecular interactions that govern biological activity, paving the way for the development of more potent and selective drugs.
References
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- Sadasivan, C., et al. "Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains." PubMed.
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- Abdulqader, D. A., & Mahdi, M. F. (2024). "Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents." Al-Rafidain Journal of Medical Sciences.
- Rudnitskaya, A., Török, B., & Török, M. "Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design." University of Massachusetts Boston.
- Barbier, E., et al. (2024). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Pathak, C., et al. (2014). "Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents." IUBMB Life, vol. 66, no. 3, pp. 201-211.
- Various Authors. (2025). "Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
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- Encyclopedia.pub. (2025). "Docking Analysis in Research for Novel Enzyme Inhibitors."
- Pinzi, L., & Rastelli, G. (2019). "Molecular Docking: Shifting Paradigms in Drug Discovery." MDPI.
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- Various Authors. (2023). "Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP).
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A Senior Application Scientist's Guide to Assessing the Purity of 6-Bromo-1-benzothiophene-2-carboxylic acid from Different Suppliers
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for highly functionalized heterocyclic compounds like 6-Bromo-1-benzothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Sourcing this crucial building block from different suppliers necessitates a robust and multi-faceted analytical approach to ensure the integrity of your research and development pipeline.
This guide provides an in-depth, technically-grounded framework for assessing the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.
The Criticality of Purity: Why a Thorough Assessment Matters
This compound serves as a scaffold for constructing complex molecules with potential therapeutic applications. The presence of impurities can have significant downstream consequences:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulty in purification.
-
Misleading Biological Data: Unidentified impurities with their own biological activity can lead to false positives or negatives in screening assays, wasting valuable time and resources.
-
Regulatory Hurdles: In a drug development context, a poorly characterized starting material can lead to significant delays and complications during regulatory review.
Therefore, a comprehensive purity assessment is not an optional step but a fundamental requirement for scientific rigor and successful project progression.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential for a confident assessment. This guide will focus on a powerful triad of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of the main component and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify structurally related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities, providing further structural clues.
The following sections will detail the experimental protocols and rationale for each of these techniques in the context of assessing this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Visualizing the Purity Assessment Workflow
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the workhorse for determining the percentage purity of an active pharmaceutical ingredient (API) or intermediate. The choice of a reversed-phase method is logical for this moderately polar aromatic carboxylic acid.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is a good starting point for retaining the non-polar benzothiophene core.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Filter an aliquot of each solution through a 0.45 µm syringe filter into an HPLC vial.
Hypothetical HPLC Data Summary
| Supplier | Retention Time (min) | Area % of Main Peak | Number of Impurity Peaks |
| Supplier A | 12.5 | 99.8% | 1 |
| Supplier B | 12.5 | 98.5% | 3 |
| Supplier C | 12.5 | 99.2% | 2 |
Interpretation: Based on the HPLC data, Supplier A provides the material with the highest purity, followed by Supplier C and then Supplier B. The presence of multiple impurity peaks in the sample from Supplier B warrants further investigation.
Part 2: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, it can confirm the identity of the main component and help in the structural elucidation of impurities.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of each sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and allows for the observation of the acidic proton.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 (or more to achieve good signal-to-noise).
-
Relaxation Delay: 2 seconds
Expected NMR Spectra and Hypothetical Findings
A ¹H NMR spectrum of pure this compound is expected to show signals in the aromatic region (7-9 ppm) and a broad singlet for the carboxylic acid proton (around 13 ppm in DMSO-d₆).[3][4] The aromatic protons should exhibit a specific splitting pattern corresponding to the substitution on the benzothiophene ring.
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 163 ppm) and the aromatic carbons.[5][6][7][8]
Hypothetical NMR Data Summary:
| Supplier | ¹H NMR Observations | ¹³C NMR Observations |
| Supplier A | Spectrum consistent with the desired structure. A very minor unidentifiable peak at 8.1 ppm. | All expected carbon signals are present. No significant impurity signals. |
| Supplier B | In addition to the product signals, there are distinct signals in the aromatic region suggesting an isomeric impurity, and a singlet around 2.5 ppm, possibly from residual solvent from synthesis. | Additional aromatic carbon signals are observed, supporting the presence of an isomer. |
| Supplier C | Spectrum is largely consistent with the desired structure, but with a small doublet of doublets that does not correspond to the main product. | A few minor additional carbon signals in the aromatic region. |
Interpretation: The NMR data corroborates the HPLC findings. Supplier A's material is the cleanest. Supplier B's sample likely contains an isomeric impurity, a common issue in the synthesis of substituted benzothiophenes.[9][10] The impurity in Supplier C's material appears to be a different aromatic compound.
Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the main component and providing molecular weight information for the impurities detected by HPLC.
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC method as described above, but replace the formic acid in the mobile phase with 0.1% acetic acid if better compatibility with the MS detector is required.
MS Conditions:
-
Ionization Mode: ESI negative (to deprotonate the carboxylic acid).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
Expected Mass Spectrum and Hypothetical Findings
In ESI negative mode, this compound (MW = 257.10 g/mol ) is expected to show a prominent ion at m/z 256 [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (at m/z 256 and 258) should be observed for all bromine-containing fragments.
Hypothetical LC-MS Data Summary:
| Supplier | Main Peak [M-H]⁻ (m/z) | Impurity Molecular Weights (from [M-H]⁻) |
| Supplier A | 256, 258 | A minor peak at m/z 177 (no bromine isotope pattern). |
| Supplier B | 256, 258 | Peaks at m/z 256, 258 (co-eluting isomer) and m/z 212, 214 (debrominated species). |
| Supplier C | 256, 258 | A peak at m/z 212. |
Interpretation: The LC-MS data provides crucial insights into the nature of the impurities. The impurity in Supplier A's material is likely a non-brominated species. The co-eluting peak in Supplier B's sample confirms an isomeric impurity, and the presence of a debrominated species suggests a potential side reaction during synthesis. The impurity in Supplier C's sample is also likely a debrominated analog.
Synthesis of Findings and Supplier Recommendation
The combination of HPLC, NMR, and LC-MS provides a comprehensive and robust assessment of the purity of this compound from different suppliers.
Overall Purity Assessment:
| Supplier | HPLC Purity | NMR Purity | LC-MS Purity Confirmation | Overall Assessment |
| Supplier A | 99.8% | High purity, minor unknown impurity | Confirmed, minor non-brominated impurity | Excellent Purity |
| Supplier B | 98.5% | Isomeric and solvent impurities | Confirmed isomeric and debrominated impurities | Moderate Purity, requires further purification |
| Supplier C | 99.2% | Minor aromatic impurity | Confirmed debrominated impurity | Good Purity, but with a known impurity |
Based on this multi-faceted analysis, Supplier A is the recommended source for this compound for applications where high purity is critical. While Supplier C provides material with good purity, the presence of a debrominated impurity may be a concern for certain synthetic applications. The material from Supplier B would likely require purification before use.
Conclusion: An Investment in Quality
A thorough, multi-technique approach to assessing the purity of key starting materials like this compound is a critical investment in the success of any research or drug development program. By understanding the "why" behind the "how" of each analytical technique, researchers can confidently select the best quality materials, leading to more reliable and reproducible scientific outcomes.
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Green Chemistry, 2018, 20, 3038. ([Link])
-
Oregon State University. 13C NMR Chemical Shifts. ([Link])
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])
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Molbase. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. ([Link])
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ChemistryViews. New Path to Benzothiophenes. ([Link])
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Wikipedia. Benzothiophene. ([Link])
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SlideShare. Organic Chemistry-Synthesis of Benzothiophene | PDF. ([Link])
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Scribd. 13-C NMR Chemical Shift Table PDF. ([Link])
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Organic Chemistry Portal. Benzothiophene synthesis. ([Link])
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. ([Link])
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Phenomenex. Reversed Phase HPLC Method Development. ([Link])
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SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. ([Link])
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Oregon State University. 1H NMR Chemical Shift. ([Link])
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Chemistry Connected. NMR shifts 1H -general.cdx. ([Link])
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13-C NMR Chemical Shift Table.pdf. ([Link])
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PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. ([Link])
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ([Link])
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. ([Link])
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PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ([Link])
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI). ([Link])
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Matrix Fine Chemicals. Molecules PDF. ([Link])
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ResearchGate. Reactivity of[11]Benzothieno[3,2-b][11]benzothiophene — Electrophilic and Metalation Reactions. ([Link])
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Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-benzothiophene-2-carboxylic Acid and Its Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-1-benzothiophene-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. By objectively comparing its performance with various structural analogs, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutics.
Introduction: The Benzothiophene Scaffold in Drug Discovery
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, present in several FDA-approved drugs such as the osteoporosis treatment raloxifene and the antifungal sertaconazole.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. The introduction of specific substituents, such as a halogen at the 6-position and a carboxylic acid at the 2-position, significantly modulates the pharmacological profile of the resulting molecule. This guide will focus on the 6-bromo-substituted analog and explore how modifications to this core structure impact its biological activity, with a particular emphasis on antimicrobial and enzyme inhibitory effects.
The Role of the 6-Position Halogen in Antimicrobial Activity
A study focusing on benzo[b]thiophene-2-carbohydrazides as potential agents against multidrug-resistant Staphylococcus aureus (MRSA) provides a basis for comparing the influence of different halogens at the 6-position.[2]
| Compound/Analog | R Group at 6-Position | MIC against S. aureus (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Cl | 4 |
| (E)-6-fluoro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | F | > 128 |
| Unsubstituted Analog | H | > 128 |
Table 1: Comparative antimicrobial activity of 6-halo-benzo[b]thiophene-2-carbohydrazide derivatives against S. aureus.[2]
From this data, a clear trend emerges where the presence and nature of the halogen at the 6-position are crucial for antibacterial activity. The 6-chloro derivative exhibits significant potency, whereas the 6-fluoro and unsubstituted analogs are largely inactive.[2] Although data for the 6-bromo analog in this specific series is not provided, the pronounced effect of the chloro substituent suggests that the electronic and steric properties of the halogen at this position are key determinants of bioactivity. It is plausible that the 6-bromo analog would exhibit comparable or potentially enhanced activity due to its similar electronic properties and increased lipophilicity compared to the chloro analog.
Further supporting the significance of halogenation, a separate study on thiophene-2-carboxamides (a related but distinct scaffold) as antiviral agents against norovirus found that 5-chloro and 5-bromo derivatives exhibited comparable efficacy.[3] This suggests that in certain contexts, bromo and chloro substituents can be functionally equivalent, reinforcing the potential of the this compound scaffold as a promising starting point for antimicrobial drug discovery.
The Significance of the 2-Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with target enzymes or receptors. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility and membrane permeability.
Esterification and Amidation: Modulating Activity
Modification of the 2-carboxylic acid to an ester or an amide is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic profile and potentially enhance its biological activity.
-
Esters: Esterification can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability. However, it can also abolish key hydrogen bonding interactions, leading to a decrease in target affinity.
-
Amides: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the biological target. As seen in the antimicrobial data above, carboxamide derivatives of the benzothiophene scaffold have shown significant biological activity.[2]
The logical relationship for considering modifications at the 2-position can be visualized as follows:
Caption: SAR logic for 2-position modifications.
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Emerging research has identified the benzothiophene scaffold as a promising inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[4][5][6] BDK is a key regulator of branched-chain amino acid (BCAA) metabolism, and its inhibition is a potential therapeutic strategy for metabolic disorders and certain types of cancer.[7]
While specific inhibitory data for this compound against BDK is not yet available in published literature, studies on analogs such as 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid have demonstrated potent BDK inhibition.[6] This suggests that the 6-halo-1-benzothiophene-2-carboxylic acid scaffold is a valid starting point for the design of novel BDK inhibitors.
The general mechanism of BDK inhibition involves the binding of the inhibitor to the kinase, preventing the phosphorylation and subsequent inactivation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[4] Some inhibitors have been shown to act by promoting the dissociation of BDK from the BCKDC.[4]
Caption: BDK inhibition by benzothiophene analogs.
Experimental Protocols
To facilitate further research and validation of the SAR of this compound and its analogs, detailed experimental protocols are provided below.
Synthesis of 6-Halo-1-benzothiophene-2-carboxylic Acids
A general synthetic route to 6-halo-1-benzothiophene-2-carboxylic acids can be adapted from established literature procedures.[2] The synthesis typically involves the reaction of a substituted 2-halobenzonitrile with methyl thioglycolate, followed by cyclization and subsequent hydrolysis of the resulting ester.
Step-by-step Methodology:
-
Reaction of Substituted 2-halobenzonitrile with Methyl Thioglycolate: To a stirred solution of the appropriate 2-halo-benzonitrile (e.g., 2,5-dibromobenzonitrile for the 6-bromo analog) and methyl thioglycolate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium hydroxide) at room temperature.
-
Cyclization: Heat the reaction mixture to facilitate the cyclization to the methyl 6-halo-1-benzothiophene-2-carboxylate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified methyl ester to the corresponding carboxylic acid using a strong base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.
-
Final Purification: Collect the precipitated carboxylic acid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][8]
Step-by-step Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies grown on an appropriate agar plate. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth microdilution workflow.
BDK Enzyme Inhibition Assay
The inhibitory activity of the compounds against BDK can be assessed using a spectrophotometric assay that measures the rate of NADH production by the BCKDC.[8]
Step-by-step Methodology:
-
Enzyme Preparation: Prepare extracts of BCKDC and BDK from a suitable source, such as rat liver mitochondria.
-
Assay Reaction Mixture: Prepare an assay buffer containing the necessary cofactors (e.g., NAD+, CoASH, thiamine pyrophosphate, Mg2+) and a substrate for the BCKDC (e.g., α-ketoisovalerate).
-
Inhibition Assay: In a cuvette, combine the enzyme preparations, the assay buffer, and varying concentrations of the test inhibitor.
-
Initiation and Measurement: Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and enzyme inhibitory research. The available data, primarily from related analogs, underscores the critical importance of the 6-position halogen and the 2-position carboxylic acid moiety in determining biological activity.
Future research should focus on the systematic synthesis and evaluation of a complete series of 6-halo-1-benzothiophene-2-carboxylic acids to establish a definitive SAR for the halogen substituent. Furthermore, a thorough investigation into the effects of various modifications of the 2-carboxylic acid group is warranted. Direct testing of this compound and its optimized analogs against key targets such as BDK will be crucial in elucidating their therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these future studies.
References
-
Borges, A. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 131. [Link]
-
Harris, R. A., et al. (2001). Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors. The Journal of nutritional biochemistry, 12(11), 637–642. [Link]
-
Paxton, R., & Harris, R. A. (1982). Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. The Journal of biological chemistry, 257(23), 14433–14439. [Link]
-
Thangamani, S., et al. (2017). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS infectious diseases, 3(12), 920–929. [Link]
-
Wynn, R. M., et al. (2016). Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS medicinal chemistry letters, 7(12), 1162–1167. [Link]
-
University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. [Link]
-
Borges, A. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 131. [Link]
-
Papaconstantinou, H. T., et al. (2024). The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis. International journal of molecular sciences, 25(14), 7543. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 6-Bromo-1-benzothiophene-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like 6-Bromo-1-benzothiophene-2-carboxylic acid is a cornerstone of innovation. The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of catalytic systems for key transformations of this versatile building block, grounded in experimental data and mechanistic principles.
Introduction: The Synthetic Potential of this compound
This compound is a valuable intermediate, possessing two distinct reactive sites: the C-Br bond at the 6-position, amenable to a variety of cross-coupling reactions, and the carboxylic acid group at the 2-position, which can undergo transformations such as decarboxylation or amidation. The judicious choice of catalyst allows for the selective manipulation of these functional groups, paving the way for the synthesis of a diverse array of novel compounds with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 6-position of our target molecule is an excellent handle for such transformations. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle through coordination with the palladium center; in such cases, esterification to the corresponding methyl or ethyl ester is a common and effective strategy to enhance reactivity.
Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid or ester, is one of the most widely used cross-coupling reactions. The choice of palladium precursor and, critically, the ancillary ligand, can significantly impact the reaction outcome.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good | 2 | 5-bromo-1-ethyl-1H-indazole | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 90-100 | Moderate-Good | 12-24 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | High | 6 | Aryl Bromide | [3] |
Note: Data presented is for structurally similar brominated heterocycles to provide a strong indication of expected performance with this compound.
From the comparative data on analogous systems, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and dppf tend to offer superior performance in terms of reaction time and yield.[1][4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound (or its ester) with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add [Pd(dppf)Cl₂] to the flask under a positive pressure of inert gas.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1-benzothiophene-2-carboxylic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck and Sonogashira Couplings
Similar palladium-based catalytic systems are effective for other cross-coupling reactions. The Heck reaction , which couples the aryl bromide with an alkene, and the Sonogashira coupling , which joins the aryl bromide with a terminal alkyne, are also highly valuable transformations for this substrate.[5][6] For Sonogashira couplings, a copper co-catalyst is often employed, although copper-free conditions have also been developed.[7]
Biocatalytic Decarboxylation of the Carboxylic Acid Group
A novel and green approach to functionalize this compound is through the selective removal of the carboxylic acid group. This decarboxylation reaction yields 6-bromo-1-benzothiophene, a versatile intermediate for further derivatization. Enzymatic catalysis offers a mild and highly selective alternative to traditional metal-catalyzed decarboxylation methods.
Efficacy of Ferulic Acid Decarboxylase (AnFdc)
Recent studies have demonstrated the successful decarboxylation of benzothiophene-2-carboxylic acid using a mutant of ferulic acid decarboxylase from Aspergillus niger (AnFdc I327N). This biocatalytic approach proceeds under mild, aqueous conditions, offering a significant advantage in terms of sustainability and environmental impact.
| Catalyst | Substrate | Product | Conditions | Observations | Reference |
| AnFdc I327N | Benzothiophene-2-carboxylic acid | Benzothiophene | Aqueous buffer | Successful conversion confirmed by GC-MS analysis. |
Experimental Protocol: Enzymatic Decarboxylation
Materials:
-
This compound
-
AnFdc I327N enzyme preparation
-
Aqueous buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
In a reaction vessel, add the aqueous buffer solution.
-
Add the substrate stock solution to the buffer to the desired final concentration.
-
Initiate the reaction by adding the AnFdc I327N enzyme preparation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC or GC-MS after extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the 6-bromo-1-benzothiophene product as needed.
Proposed Reaction Workflow
Caption: General workflow for the enzymatic decarboxylation of this compound.
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a rich landscape for synthetic exploration. For cross-coupling reactions at the C-6 position, palladium catalysts with bulky phosphine ligands remain the gold standard, demonstrating high efficiency and broad substrate scope. Emerging research into more sustainable and cost-effective nickel-based catalysts may provide viable alternatives in the future.
For transformations involving the carboxylic acid moiety, biocatalysis presents a compelling, environmentally benign option. The use of enzymes like ferulic acid decarboxylase for selective decarboxylation highlights a growing trend towards greener synthetic methodologies.
The optimal choice of catalyst will invariably depend on the specific synthetic target, desired scale, and economic considerations. The experimental protocols and comparative insights provided in this guide serve as a robust foundation for researchers to design and execute efficient and innovative syntheses based on the this compound scaffold.
References
-
A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]
-
Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid... [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
-
Heck Reaction—State of the Art. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
Remarkable co-catalysis by copper(i) oxide in the palladium catalyzed cross-coupling of arylboronic acids with ethyl bromoacetate. [Link]
-
Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. [Link]
-
Catalytic C-H Activation. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]
-
Review for metal and organocatalysis of heterocyclic C-H functionalization. [Link]
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- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
A Comparative Guide to the Synthesis of 6-Bromo-1-benzothiophene-2-carboxylic acid: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic molecules is a cornerstone of pharmaceutical development. Among these, 6-Bromo-1-benzothiophene-2-carboxylic acid stands as a valuable intermediate. However, the synthetic routes to this compound, like many in organic chemistry, can carry a significant environmental burden. This guide provides a detailed comparison of two common synthetic methodologies for this target molecule, with a critical assessment of their environmental, health, and safety (EHS) impacts. By understanding the intrinsic hazards and waste profiles of each approach, researchers can make more informed decisions, aligning with the principles of green chemistry to design safer and more sustainable processes.
This guide will delve into two primary synthetic strategies:
-
Route 1: Carboxylation of 6-Bromobenzothiophene via Lithiation. This classic organometallic approach involves the deprotonation of the C2 position of 6-bromobenzothiophene using a strong base, followed by quenching with carbon dioxide.
-
Route 2: Electrophilic Bromination of 1-Benzothiophene-2-carboxylic Acid. This method introduces the bromine atom at a later stage, employing an electrophilic brominating agent to functionalize the pre-formed carboxylic acid.
We will dissect each route, providing detailed experimental protocols, a quantitative comparison of reagents based on established green chemistry metrics, and a qualitative discussion of the associated environmental and safety considerations.
At a Glance: A Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Carboxylation via Lithiation | Route 2: Electrophilic Bromination |
| Starting Material | 6-Bromobenzothiophene | 1-Benzothiophene-2-carboxylic acid |
| Key Transformation | C-H activation and carboxylation | Electrophilic aromatic substitution |
| Primary Reagents | n-Butyllithium, Dry Ice (CO2) | N-Bromosuccinimide (NBS) |
| Typical Solvents | Tetrahydrofuran (THF), Diethyl Ether | Chloroform, Acetic Acid, Trifluoroacetic Acid |
| Key Hazards | Pyrophoric and corrosive reagents, cryogenic temperatures | Toxic and corrosive reagents, potential for runaway reactions |
| Waste Profile | Hydrocarbon waste, lithium salts | Halogenated organic waste, succinimide byproduct |
| Green Chemistry | High atom economy for the carboxylation step, but the use of a stoichiometric organometallic reagent is a drawback. | Avoids pyrophoric reagents, but uses a halogenated solvent and a stoichiometric brominating agent. |
Synthetic Route Diagrams
Caption: Visual representation of the two synthetic pathways to this compound.
In-Depth Analysis of Synthetic Routes
Route 1: Carboxylation of 6-Bromobenzothiophene via Lithiation
This synthetic approach is a well-established method for the introduction of a carboxylic acid group onto an aromatic ring. The process begins with the deprotonation of the most acidic proton on the 6-bromobenzothiophene ring, which is at the C2 position, using a strong organolithium base. The resulting lithium salt is then reacted with solid carbon dioxide (dry ice) to form a carboxylate salt, which upon acidic workup, yields the desired product.
Materials:
-
6-Bromobenzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry Ice (solid CO2)
-
Hydrochloric Acid (HCl), 1 M
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromobenzothiophene (1 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: The reaction mixture is then transferred via cannula to a separate flask containing a large excess of crushed dry ice. The mixture is stirred and allowed to warm to room temperature overnight as the CO2 sublimes.
-
Work-up: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[1] It also reacts violently with water.[2] Its use necessitates stringent anhydrous and inert atmosphere techniques, increasing operational complexity and risk.[3] Accidental exposure can cause severe corrosive burns.[1][4]
-
Tetrahydrofuran (THF): While having low to moderate acute toxicity, THF can form explosive peroxides upon storage and exposure to air and light.[5][6][7] It is also a volatile organic compound (VOC) that can contribute to air pollution.[8] However, it is considered biodegradable and has a low potential for bioaccumulation.[5][6][7]
-
Dry Ice (Carbon Dioxide): Solid carbon dioxide is a cryogenic hazard and can cause severe frostbite upon contact. As it sublimes, it displaces oxygen and can be an asphyxiant in poorly ventilated areas.[9][10] While CO2 is a greenhouse gas, the amount used in a laboratory setting is negligible compared to industrial emissions. The use of milled dry ice can improve reaction yields by increasing the available surface area of CO2 in solution.[10]
-
Diethyl Ether: A highly flammable and volatile solvent, diethyl ether also forms explosive peroxides.[9][11][12][13] Its vapors can cause dizziness and other central nervous system effects.[9][11]
-
Waste Generation: This route generates a waste stream containing hydrocarbon solvents (from the n-BuLi solution and extraction solvent) and lithium salts. Proper disposal of these waste streams is crucial.
Caption: Workflow for the Carboxylation via Lithiation route.
Route 2: Electrophilic Bromination of 1-Benzothiophene-2-carboxylic Acid
This approach introduces the bromine atom onto the pre-existing 1-benzothiophene-2-carboxylic acid skeleton. N-Bromosuccinimide (NBS) is a common and relatively safe source of electrophilic bromine for aromatic systems. The regioselectivity of the bromination is directed by the existing substituents on the benzothiophene ring.
Materials:
-
1-Benzothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic Acid (TFA)
-
Chloroform (CHCl3)
-
Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 1-benzothiophene-2-carboxylic acid (1 equivalent) in a mixture of chloroform and trifluoroacetic acid.
-
Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is diluted with chloroform and washed with water and saturated sodium bicarbonate solution to remove the acids and succinimide byproduct.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.
-
N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator.[7][14][15][16] While easier to handle than liquid bromine, it should be used in a well-ventilated fume hood.[15][16] Reactions involving NBS can be exothermic and require careful monitoring, especially on a larger scale.[7][15][17] It is also very toxic to aquatic life.[15]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns to the skin and eyes.[6][18] Its vapors are also highly irritating to the respiratory system.[6][18] TFA is persistent in the environment and its accumulation is a growing concern.[11][17]
-
Chloroform (CHCl3): Chloroform is a suspected human carcinogen and a known environmental pollutant. Its use is being phased out in many applications in favor of greener alternatives.[5][12]
-
Waste Generation: This route produces halogenated organic waste from the solvent and any unreacted starting material or byproducts. The aqueous waste will contain trifluoroacetate and succinimide. The increasing environmental persistence of TFA makes its disposal particularly problematic.[11][17]
Caption: Workflow for the Electrophilic Bromination route.
Quantitative Environmental Assessment: Green Chemistry Metrics
To provide a more objective comparison, we can apply green chemistry metrics such as Process Mass Intensity (PMI). PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
Hypothetical PMI Calculation (per 1 kg of product):
| Reagent/Solvent | Route 1: Carboxylation (kg) | Route 2: Bromination (kg) |
| Starting Material | 0.83 | 0.69 |
| n-Butyllithium (2.5 M in hexanes) | 2.0 (solution) | - |
| Dry Ice (CO2) | 5.0 | - |
| Tetrahydrofuran (THF) | 10.0 | - |
| Diethyl Ether | 5.0 | - |
| Hydrochloric Acid (1M) | 2.0 | - |
| 1-Benzothiophene-2-carboxylic acid | - | 0.69 |
| N-Bromosuccinimide (NBS) | - | 0.75 |
| Trifluoroacetic Acid (TFA) | - | 5.0 |
| Chloroform | - | 10.0 |
| Sodium Bicarbonate (solution) | - | 2.0 |
| Total Mass In | 24.83 | 19.13 |
| Product Out | 1.0 | 1.0 |
| Process Mass Intensity (PMI) | 24.83 | 19.13 |
Note: These are estimated values for illustrative purposes. Actual PMI will vary based on specific reaction conditions, yields, and purification methods.
From this hypothetical calculation, Route 2 appears to have a lower PMI. However, this metric does not account for the intrinsic hazards of the materials used. The high toxicity and environmental persistence of chloroform and TFA in Route 2 are significant drawbacks that are not reflected in the PMI value alone.
Discussion and Recommendations
Both synthetic routes present a trade-off between operational hazards and environmental impact.
Route 1 (Carboxylation) is characterized by the use of a highly reactive and pyrophoric reagent (n-BuLi), which demands specialized handling and infrastructure. The cryogenic temperatures also add to the energy consumption of the process. However, the solvents used (THF and diethyl ether) are less environmentally persistent than the halogenated solvent in Route 2.
Route 2 (Bromination) avoids the use of pyrophoric organometallics, making it operationally simpler and potentially safer from a reactivity standpoint. However, the reliance on chloroform, a toxic and environmentally damaging solvent, is a major disadvantage. Furthermore, the use of trifluoroacetic acid contributes to the release of a persistent environmental pollutant.
Recommendations for Greener Synthesis:
For researchers aiming to improve the environmental profile of this synthesis, several modifications could be considered:
-
For Route 1:
-
Solvent Replacement: Explore the use of greener etheral solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile than THF.[6]
-
Alternative Bases: Investigate the use of less hazardous strong bases, although options for C-H activation of this type are limited.
-
-
For Route 2:
-
Solvent Replacement: The most significant improvement would be to replace chloroform with a more benign solvent. Greener alternatives to chlorinated solvents include ethyl acetate, acetone, or supercritical carbon dioxide.[5][12] The feasibility of these solvents would need to be experimentally verified.
-
Alternative Brominating Agents: While NBS is relatively convenient, exploring other brominating agents or catalytic bromination methods could reduce the stoichiometric waste.
-
Conclusion
The choice of synthetic route for this compound involves a careful consideration of multiple factors beyond just the chemical yield. While the electrophilic bromination route may appear more favorable based on a simple mass intensity calculation, the severe environmental and health concerns associated with its reagents, particularly chloroform and trifluoroacetic acid, cannot be overlooked. The carboxylation route, despite its operational challenges with n-butyllithium, may be considered the "greener" option if appropriate safety measures are strictly implemented and greener solvents are employed.
Ultimately, the ideal synthesis is one that is not only efficient and high-yielding but also safe for the chemist and sustainable for the environment. Continuous innovation in synthetic methodology, with a focus on replacing hazardous reagents and solvents, is paramount for the future of pharmaceutical development.
References
-
Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]
-
What Are Alternatives To Chloroform? - Chemistry For Everyone. YouTube. [Link]
-
Green Solvents for Sustainable Organic Synthesis. Paper Archives. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1-benzothiophene-2-carboxylic acid
As a key intermediate in pharmaceutical research and development, particularly in the synthesis of anti-inflammatory and anti-cancer drugs, 6-Bromo-1-benzothiophene-2-carboxylic acid is a compound that demands meticulous handling from acquisition to disposal.[1] This guide provides a procedural framework for its safe and compliant disposal, grounded in an understanding of its chemical properties and the regulatory landscape governing hazardous waste. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Regulatory Framework
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a multi-faceted compound from a hazard perspective, combining the characteristics of a carboxylic acid with those of a halogenated heterocyclic organic.
Chemical Profile and Primary Hazards
| Property | Value |
| CAS Number | 19075-58-2[2] |
| Molecular Formula | C₉H₅BrO₂S[2] |
| Molecular Weight | 257.1 g/mol [2] |
| Known Hazards | Irritant; may cause skin, eye, and respiratory irritation.[3][4][5] Harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] |
The primary concern for disposal stems from its classification as a halogenated organic compound .[7] The carbon-bromine bond makes this substance subject to specific disposal regulations. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds (HOCs) that are restricted from land disposal due to their persistence and potential to form toxic byproducts.[8][9][10] Therefore, standard disposal methods like drain disposal or mixing with non-halogenated solvent waste are strictly prohibited. The required disposal method is typically high-temperature incineration at a licensed facility to ensure the complete destruction of the molecule.[11]
Furthermore, chemicals used in cancer research should be handled with an abundance of caution.[1] The Occupational Safety and Health Administration (OSHA) mandates stringent protocols for handling potentially carcinogenic or particularly hazardous substances, including the use of designated work areas, specific personal protective equipment (PPE), and thorough decontamination procedures.[12][13][14][15]
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling the waste, ensure all safety measures are in place. These protocols are non-negotiable and serve to minimize any risk of exposure.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a full-face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133.[16][17]
-
Hand Protection : Wear chemically impermeable gloves, such as nitrile or neoprene. Always inspect gloves before use and discard them after each use or immediately upon contamination.[13]
-
Body Protection : A lab coat must be worn. For larger quantities, a chemically resistant apron is recommended.[12]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a chemical fume hood. If a fume hood is not available, a NIOSH-certified respirator may be required.[14]
Engineering Controls
All handling and preparation of this compound waste must be conducted in a properly functioning chemical fume hood.[18] This is critical to prevent the inhalation of fine powders or vapors and to contain any potential spills.[12] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[16][17]
Step-by-Step Disposal Procedures
Proper disposal is a systematic process of segregation, containment, and documentation. Follow these steps precisely for all waste streams containing this compound.
Step 1: Waste Segregation (The Critical Divide)
The cardinal rule of chemical waste management is segregation. Because this compound is a halogenated organic, it must never be mixed with non-halogenated waste.
-
Rationale : Halogenated waste requires specialized incineration at very high temperatures to break the carbon-halogen bonds without producing toxic dioxins or furans.[11] Mixing it with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental risk.
Designate separate, clearly labeled waste containers for the following categories:
-
Halogenated Solid Waste
-
Halogenated Liquid Waste
-
Non-Halogenated Liquid Waste
Step 2: Containerization and Labeling
Proper containment prevents leaks and ensures waste handlers are aware of the contents.
-
Use only compatible, non-reactive containers with secure, tight-fitting lids.[19]
-
Label every waste container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The specific hazards (e.g., Irritant, Toxic to Aquatic Life).
-
The accumulation start date.
-
-
Keep containers closed at all times, except when adding waste.[3][19]
Step 3: Managing Different Waste Forms
A. Unused or Expired Solid Chemical:
-
Working within a fume hood, carefully transfer the solid chemical from its original container into the designated "Halogenated Solid Waste" container.
-
Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
Avoid creating dust. If the material is a fine powder, moisten it slightly with a compatible halogenated solvent (e.g., dichloromethane) if necessary, and if your facility's procedures allow.
B. Contaminated Labware (Grossly Contaminated):
-
Items like gloves, weigh boats, and paper towels that are heavily contaminated with the solid chemical should be placed in the "Halogenated Solid Waste" container.
-
Empty original containers must also be disposed of as hazardous waste.[3][6]
C. Solutions of the Compound:
-
Carefully pour solutions containing this compound into the designated "Halogenated Liquid Waste" container.
-
This applies regardless of the solvent used. Even if dissolved in a non-halogenated solvent like ethanol or acetone, the presence of the brominated compound classifies the entire solution as halogenated waste.
Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is crucial.
Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If safe to do so, prevent the spill from spreading. Remove all sources of ignition.[3]
-
PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Clean : For a small solid spill, gently sweep or vacuum the material and place it into the "Halogenated Solid Waste" container.[16][20] Avoid dry sweeping, which can create dust.[14] Use a damp cloth or absorbent pad for final cleanup. For liquid spills, cover with an inert absorbent material, collect the material, and place it in the appropriate waste container.
-
Decontaminate : Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[21][22]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[21]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[21]
Disposal Pathway Decision Logic
The following diagram illustrates the logical workflow for correctly segregating and containerizing waste generated from work with this compound.
Caption: Waste Disposal Decision Flowchart
This procedural guide, grounded in established safety and environmental regulations, provides the necessary framework for the responsible management of this compound waste. Adherence to these protocols is paramount for ensuring a safe research environment and maintaining regulatory compliance.
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Handling 6-Bromo-1-benzothiophene-2-carboxylic acid: A Guide to Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-1-benzothiophene-2-carboxylic acid is foundational to discovery. However, innovation and safety must proceed hand-in-hand. This guide provides a comprehensive framework for handling this compound, grounded in established safety principles and a deep understanding of its potential hazards. Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to foster a proactive safety culture in your laboratory.
This document is built upon the core principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) tailored to the specific hazards in a given laboratory[1]. The protocols outlined here are designed to be integrated into your site-specific CHP.
Hazard Identification and Risk Assessment: The 'Why' Behind the PPE
Understanding the specific risks associated with this compound is the critical first step in defining appropriate safety measures. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, we can infer its primary hazards based on its chemical structure and data from analogous compounds.
Structural Clues to Potential Hazards:
-
Aromatic Carboxylic Acid: This functional group suggests the compound is acidic and can be corrosive or irritating to tissues upon contact[2].
-
Halogenated (Bromo) Aromatic: Halogenated organic compounds warrant careful handling, as they can possess various toxicities and require specific disposal procedures[3][4].
-
Solid, Powdered Form: The compound is described as a pale yellow powder[5]. Fine powders present a significant inhalation risk and are easily aerosolized, leading to respiratory tract irritation and broader systemic exposure[6][7].
Based on safety data for structurally similar chemicals, the primary hazards are identified as:
-
Skin Irritation (H315)[8]
-
Serious Eye Irritation (H319)[8]
-
Respiratory Irritation (H335)[8]
-
Harmful if Swallowed (H302)[9]
Therefore, all handling procedures must be designed to prevent skin and eye contact, and crucially, to minimize the generation and inhalation of dust.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary barrier against exposure. It is not a one-size-fits-all prescription but should be tailored to the specific procedure and associated risks[6][10][11].
| Protection Type | Minimum Requirement | Rationale & Best Practices |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Nitrile gloves offer good resistance to weak acids and many organic solvents, making them a suitable choice for splash protection[12][13][14][15]. Causality : The dense polymer matrix of nitrile resists chemical penetration for short-term contact[14]. For prolonged handling or when dissolving the compound in aggressive solvents, consult a glove compatibility chart. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin[16]. Change gloves immediately if contact with the chemical is suspected[17]. |
| Eye & Face Protection | Chemical Safety Goggles | Protects against dust particles and potential splashes that can cause serious eye damage[8][11]. Causality : Goggles provide a seal around the eyes, which is superior to safety glasses for protection against fine airborne particulates[11]. When handling larger quantities or significant splash risks are present (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to goggles[4]. |
| Respiratory Protection | NIOSH-Approved N95 Respirator (at minimum) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[7][18]. Causality : The electrostatic charge of N95 filter media effectively captures fine dust particles. For procedures with a higher potential for aerosolization or when working with solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary[4][11]. All respirator use requires a formal respiratory protection program, including fit testing, as mandated by OSHA. |
| Protective Clothing | Long-Sleeved Laboratory Coat & Closed-Toe Shoes | Provides a removable barrier to protect skin and personal clothing from contamination[4][6]. Causality : A lab coat made of appropriate material can prevent incidental contact with chemical dust or splashes. Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended[11]. |
Procedural Safety: A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential for minimizing exposure risk. All manipulations of this compound should ideally be performed within a certified chemical fume hood to contain dust and potential vapors[10][19].
Safe Handling Workflow Diagram
Caption: Logical workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation : Before handling the chemical, ensure you are wearing the appropriate PPE. Verify that the chemical fume hood is functioning correctly. Assemble all necessary glassware, reagents, and waste containers inside the hood to minimize traffic in and out of the containment area[9].
-
Weighing and Transfer : When weighing the solid, use a spatula to carefully transfer the material. Avoid pouring the powder, as this can create dust clouds. Use weighing paper or a tared container and gently tap to transfer, keeping the operation well within the fume hood.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly. Be aware that neutralization reactions with bases can be exothermic[2].
-
Decontamination : After use, decontaminate the work surface and any non-disposable equipment. A suitable solvent like acetone can be used for rinsing, with the rinsate collected as hazardous waste[4].
-
PPE Removal : Remove disposable gloves and other contaminated PPE before leaving the work area and dispose of them in the appropriate waste stream. Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn[16].
Emergency Procedures: Spill and Exposure Management
Preparedness is a key component of laboratory safety[10].
Spill Response Plan
| Spill Size | Location | Action Plan |
| Small | Inside Fume Hood | 1. Ensure PPE is worn. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent[20]. 3. Carefully scoop the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent and then with soap and water. 5. Report the spill to laboratory supervisor. |
| Large / Any Spill | Outside Fume Hood | 1. Evacuate the immediate area and alert others[20]. 2. If safe to do so, close doors to the lab to contain dust or vapors. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[16][21]. Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[21]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air[21]. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water[21]. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[21].
Waste Disposal: A Critical Final Step
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.
-
Classification : As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste [3][22][23].
-
Segregation : It is crucial to keep halogenated waste streams separate from non-halogenated ones[3][22]. Mixing them can significantly increase disposal costs and complexity[22][23].
-
Containment : Collect waste in a designated, properly labeled, and sealed container[19][20][23]. The container should be made of a compatible material (e.g., high-density polyethylene or borosilicate glass) and kept closed when not in use[19][20].
-
Pickup : Arrange for waste pickup through your institution's EHS department or licensed hazardous waste contractor[20].
By integrating these detailed protocols into your daily operations, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
